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Core Science & Biosynthesis

Foundational

Whitepaper: Profiling the 2,7-Diazaspiro[4.5]decan-6-one Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional architectures is a proven strategy for reducing clinical attrition. The 2,7-diazaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional architectures is a proven strategy for reducing clinical attrition. The 2,7-diazaspiro[4.5]decan-6-one scaffold represents a highly versatile spirocyclic building block. By fusing a pyrrolidine ring and a piperidone (lactam) ring at a single spiro-carbon, this scaffold offers a high fraction of sp3-hybridized carbons (Fsp3). This whitepaper provides an in-depth technical analysis of its physicochemical properties, orthogonal derivatization workflows, and emerging therapeutic applications—ranging from central nervous system (CNS) targets to anti-biofilm agents.

Physicochemical & Structural Profiling

The structural properties of 2,7-diazaspiro[4.5]decan-6-one make it an ideal starting point for library synthesis. The table below summarizes the core metrics of its widely used hydrochloride salt form.

PropertyValueCausality / Structural Significance
Compound Name 2,7-Diazaspiro[4.5]decan-6-one hydrochlorideThe core spirocyclic scaffold utilized in hit-to-lead optimization.
CAS Number 1203686-09-2Standard identifier for the monohydrochloride salt[1].
Molecular Formula C8H15ClN2ORepresents the stable, easily handled salt form[1].
Molecular Weight 190.67 g/mol The low molecular weight provides ample room for late-stage derivatization without violating Lipinski’s Rule of 5[1].
Scaffold Topology Spiro[4.5] systemA high Fsp3 fraction reduces flat aromaticity, which directly correlates with enhanced aqueous solubility and decreased off-target promiscuity.
Safety & Handling Laboratory ChemicalRequires standard PPE; handled in dry, well-ventilated environments to prevent degradation[2].

Mechanistic Insight: The 3D architecture of the spirocycle allows the scaffold to project functional groups into deep, complex receptor pockets that planar molecules cannot access. Furthermore, the rigidity of the spiro-fusion restricts conformational entropy, leading to a higher binding affinity when the correct vector is achieved.

Orthogonal Derivatization: Synthetic Workflows

The 2,7-diazaspiro[4.5]decan-6-one scaffold contains two distinct nitrogen atoms with vastly different electronic profiles:

  • N2 (Pyrrolidine Nitrogen): A highly basic and nucleophilic secondary amine.

  • N7 (Piperidone Nitrogen): A non-basic, electron-deficient lactam nitrogen.

Causality in Synthesis: This electronic disparity establishes a self-validating orthogonal functionalization pathway. Because the N2 nitrogen is significantly more nucleophilic, it can be selectively protected or functionalized under mild conditions. Conversely, the N7 lactam requires strong bases to deprotonate before it can undergo alkylation.

Protocol 1: Orthogonal N-Alkylation Workflow

Objective: Synthesize a dual-functionalized library starting from the free base. Self-Validating Metric: LC-MS analysis at each step must show >95% conversion before proceeding, ensuring no unreacted intermediates confound the final library.

  • Selective N2-Protection:

    • Action: Dissolve 2,7-diazaspiro[4.5]decan-6-one in dichloromethane (DCM). Add 1.05 equivalents of di-tert-butyl dicarbonate (Boc2O) dropwise at 0°C.

    • Causality: The low temperature and slight stoichiometric excess ensure complete N2 protection without forcing unwanted, thermodynamically driven reactions at the lactam nitrogen.

  • N7-Deprotonation and Functionalization:

    • Action: Transfer the N2-Boc intermediate to anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of sodium hydride (NaH) at 0°C, stir for 30 minutes, then add the desired electrophile (e.g., an alkyl or aryl halide).

    • Causality: NaH is required to strip the proton from the non-basic lactam. The evolution of H2 gas serves as a visual, self-validating indicator of successful deprotonation.

  • Boc-Deprotection:

    • Action: Treat the purified intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature.

    • Causality: TFA cleanly cleaves the Boc group via an acid-catalyzed mechanism, regenerating the N2 amine as a TFA salt, ready for final diversification (e.g., reductive amination or amide coupling).

G N1 2,7-Diazaspiro[4.5]decan-6-one Scaffold N2 Orthogonal Protection (Boc at N2) N1->N2 N3 N7 Alkylation/Arylation (Lactam Nitrogen) N2->N3 N4 Boc Deprotection (TFA/DCM) N3->N4 N5 N2 Functionalization (Amine Nitrogen) N4->N5

Caption: Workflow for orthogonal derivatization of the 2,7-diazaspiro[4.5]decan-6-one scaffold.

Therapeutic Applications: High-Throughput Screening

The unique vectors provided by this spirocycle have led to its inclusion in numerous high-throughput screening (HTS) libraries, yielding hits across diverse therapeutic areas.

  • CNS Targets: Derivatives of 2,7-diazaspiro[4.5]decan-6-one have been successfully patented as orexin receptor antagonists[3]. The high Fsp3 fraction allows these compounds to cross the blood-brain barrier (BBB) more effectively than flat analogs, making them ideal candidates for neurological disorders.

  • Anti-Infective Agents: Recent high-throughput screening of the Chembridge NOVACore library identified specific 2,7-diazaspiro[4.5]decan-6-one derivatives as potent disruptors of Candida albicans biofilms[4]. Notable hits include PC26 and PC27, which feature bulky hydrophobic groups (such as a 4-isopropylbenzyl moiety) at the N7 position[4].

Protocol 2: High-Throughput Biofilm Disruption Assay

Objective: Evaluate the efficacy of spirocyclic derivatives against mature C. albicans biofilms. Self-Validating Metric: Inclusion of positive controls (e.g., PC26, PC27) and negative controls (DMSO only) ensures the optical density (OD) readout is calibrated against known disruption baselines[4].

  • Biofilm Maturation:

    • Action: Seed C. albicans cells in 96-well microtiter plates and incubate at 37°C for 24 hours.

    • Causality: Testing against mature biofilms rather than planktonic cells is critical. The extracellular polymeric substance (EPS) matrix presents a distinct physical and metabolic barrier that accurately simulates clinical drug resistance.

  • Compound Administration:

    • Action: Prepare 20 mM stock solutions of the spirocyclic library in DMSO. Dilute into the growth medium and add to the mature biofilms[4].

    • Causality: DMSO ensures the solubility of highly lipophilic derivatives (like those with isopropylbenzyl groups) without precipitating in the aqueous assay medium.

  • Incubation and OD Quantification:

    • Action: Incubate for an additional 24 hours. Wash the wells to remove non-adherent cells, then measure the optical density (OD) at 600 nm.

    • Causality: The wash step is a mechanical validation that removes planktonic noise. The remaining OD is directly proportional to the intact biofilm biomass. A significant reduction in OD compared to the DMSO control indicates successful biofilm disruption.

BiofilmScreen S1 C. albicans Culture (96-well plate) S2 Biofilm Maturation (24h at 37°C) S1->S2 S3 Compound Addition (Spirocycle Library) S2->S3 S4 Incubation (24h) S3->S4 S5 Optical Density Assay (Biofilm Disruption) S4->S5 S6 Hit Identification (e.g., PC26, PC27) S5->S6

Caption: High-throughput screening workflow for evaluating spirocyclic anti-biofilm agents.

Conclusion

The 2,7-diazaspiro[4.5]decan-6-one scaffold is a powerful tool in the medicinal chemist's arsenal. Its orthogonal reactivity allows for rapid, self-validating library generation, while its high Fsp3 character drives favorable physicochemical properties. Whether targeting complex CNS receptors or penetrating resilient fungal biofilms, this spirocycle provides the 3D structural complexity necessary to overcome modern drug discovery bottlenecks.

References

  • [1] Title: 1203686-09-2 | 2,7-Diazaspiro[4.5]decan-6-one hydrochloride | Source: Ambeed | URL:

  • [2] Title: JP-3606 - Safety Data Sheet | Source: Combi-Blocks | URL:

  • [3] Title: US20120165331A1 - Di/tri-aza-spiro-C9-C11alkanes | Source: Google Patents | URL:

  • [4] Title: A Screen for Small Molecules to Target Candida albicans Biofilms | Source: MDPI (Journal of Fungi) | URL:

Sources

Exploratory

physicochemical characteristics of 2,7-Diazaspiro[4.5]decan-6-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,7-Diazaspiro[4.5]decan-6-one Introduction The diazaspirocyclic scaffold is a cornerstone of modern medicinal chemistry, prized for the rigid, three-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,7-Diazaspiro[4.5]decan-6-one

Introduction

The diazaspirocyclic scaffold is a cornerstone of modern medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts upon molecules. This unique conformation can lead to enhanced target binding affinity, improved metabolic stability, and favorable physicochemical properties compared to more planar structures.[1] Specifically, diazaspiro[4.5]decanone cores have demonstrated significant potential as versatile scaffolds for kinase inhibitors and other therapeutic agents.[1][2][3]

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of a specific isomer, 2,7-Diazaspiro[4.5]decan-6-one . While extensive published data on this exact molecule is limited, this document will synthesize information from closely related analogs and foundational chemical principles to provide a robust profile. We will detail the theoretical underpinnings of its properties and provide field-proven, step-by-step experimental protocols for their empirical validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Core Molecular Properties and Structural Features

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. 2,7-Diazaspiro[4.5]decan-6-one is characterized by a spirocyclic system joining a piperidine ring and a pyrrolidinone (γ-lactam) ring at a single quaternary carbon.

cluster_molecule 2,7-Diazaspiro[4.5]decan-6-one mol mol

Caption: Chemical structure of 2,7-Diazaspiro[4.5]decan-6-one.

The key structural features that define its physicochemical nature are:

  • The Spirocyclic Core: Provides conformational rigidity, influencing how the molecule presents its functional groups for interaction.

  • The Lactam Moiety: The cyclic amide introduces a polar, hydrogen-bond accepting carbonyl group and a weakly acidic N-H proton.

  • The Secondary Amines: The two nitrogen atoms act as basic centers and hydrogen-bond donors/acceptors, significantly impacting pKa and solubility.

A summary of its fundamental identifiers is presented below.

PropertyValue
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
IUPAC Name 2,7-diazaspiro[4.5]decan-6-one
CAS Number 1203686-09-2 (for hydrochloride salt)[4]
InChI Key YZBYELXEGPPFJI-UHFFFAOYSA-N (for free base)
Canonical SMILES C1CNCC2(C1)CCCNC2=O

Acid-Base Properties: pKa Determination

The ionization state of a drug candidate at physiological pH is critical for its solubility, permeability, and target engagement. 2,7-Diazaspiro[4.5]decan-6-one possesses two basic nitrogen atoms, and understanding their respective pKa values is paramount. The nitrogen at position 2 (within the lactam ring) is expected to be significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The nitrogen at position 7 will therefore be the primary center of protonation.

Causality Behind Experimental Choices

While computational methods provide a valuable first approximation, empirical determination is essential for accuracy. Potentiometric titration is the gold standard, directly measuring pH changes upon addition of a titrant. However, for complex molecules or when only small quantities are available, NMR-based titration offers a powerful alternative, correlating changes in the chemical environment of specific protons to the ionization state.[5]

G start Start: Compound in Solution comp Computational Prediction (DFT) start->comp In silico analysis exp Experimental Determination start->exp Lab workflow data pKa Value(s) Obtained comp->data pot Potentiometric Titration exp->pot Gold Standard nmr NMR Titration exp->nmr Alternative Method pot->data nmr->data

Caption: Workflow for pKa determination of 2,7-Diazaspiro[4.5]decan-6-one.

Protocol 1: pKa Determination via Potentiometric Titration
  • Preparation: Accurately weigh ~5-10 mg of 2,7-Diazaspiro[4.5]decan-6-one and dissolve it in a known volume (e.g., 50 mL) of deionized water or a relevant buffer system with known ionic strength (e.g., 0.15 M KCl).

  • Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to ensure complete protonation of all basic centers.

  • Titration Setup: Place the solution in a thermostatted vessel (25°C or 37°C) with constant stirring. Calibrate a pH electrode and immerse it in the solution.

  • Data Collection: Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Use appropriate software (e.g., Hyperquad) for precise calculation, especially for multiprotic systems.

Solubility Profile

Aqueous solubility is a critical determinant of a compound's bioavailability. The "shake-flask" method is the definitive technique for measuring thermodynamic equilibrium solubility, as it ensures the solution is truly saturated in contact with the solid-state material.[6]

Causality Behind Experimental Choices

Kinetic solubility methods, while high-throughput, can often overestimate solubility because they don't allow sufficient time for the system to reach thermodynamic equilibrium, especially for compounds that may precipitate slowly or exist in metastable solid forms.[7] The shake-flask method mitigates this by using a longer incubation time, providing a more accurate and relevant value for drug development.[6]

G prep 1. Sample Preparation Add excess solid to buffer (e.g., PBS pH 7.4) incubate 2. Equilibration Shake at constant temp (e.g., 25°C) for 24h prep->incubate separate 3. Phase Separation Centrifuge or filter to remove undissolved solid incubate->separate analyze 4. Concentration Analysis Quantify supernatant using HPLC-UV separate->analyze result Result: Thermodynamic Solubility (μg/mL or μM) analyze->result

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of solid 2,7-Diazaspiro[4.5]decan-6-one (e.g., 2 mg) to a glass vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).[8][9]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the aliquot at high speed (>10,000 g) for 15 minutes or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze the filtered supernatant by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[10]

  • Calculation: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G sample Pure Sample of 2,7-Diazaspiro[4.5]decan-6-one nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Connectivity (H-C framework) ms Mass Spectrometry (LC-MS, HRMS) sample->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy (FTIR-ATR) sample->ir Functional Groups structure Structural Confirmation & Purity Assessment nmr->structure ms->structure ir->structure

Caption: Integrated workflow for spectroscopic characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the atomic framework of a molecule.

  • ¹H NMR: The spectrum will reveal the number of unique proton environments, their integration (ratio), and their coupling patterns, which define proton-proton connectivity. Key expected signals include broad singlets for the N-H protons and distinct multiplets for the diastereotopic methylene protons of the two rings.

  • ¹³C NMR: This spectrum shows the number of unique carbon environments. The carbonyl carbon of the lactam will appear at a characteristic downfield shift (~170-180 ppm).[11] The spiro carbon will be a unique quaternary signal.

Protocol 3: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[12][13] Additional experiments like DEPT, COSY, and HSQC can be run to aid in complete signal assignment.

  • Analysis: Process the data to assign all proton and carbon signals to their respective positions in the molecular structure.

B. Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation analysis, further structural information.

  • Ionization: Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[14][15]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion would likely involve ring-opening of either the piperidine or pyrrolidinone ring, providing confirmation of the spirocyclic core.[14]

Protocol 4: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile/water.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to ensure purity before MS analysis.

  • MS Detection: Analyze the eluent using an ESI source in positive ion mode. Acquire full scan data to identify the [M+H]⁺ ion and perform MS/MS on this precursor to obtain a fragmentation spectrum.[16]

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Key Expected Bands:

    • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the secondary amines.

    • C=O Stretch: A strong, sharp absorption band characteristic of the lactam carbonyl, typically found around 1650-1690 cm⁻¹.[15]

    • C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

Protocol 5: IR Spectrum Acquisition

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

References

  • Bryantsev, V. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.
  • García-Garcés, S., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI.
  • Bryantsev, V. S., et al. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Semantic Scholar.
  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
  • Not available publicly.
  • Stroylova, Y., et al. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. PMC.
  • Sotelo, L. E., et al. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • BenchChem (2025). A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.
  • Kumar, R., et al. (n.d.). Stereoselective synthesis of diazaspiro[5.
  • de Oliveira, A. C. S., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
  • Not available publicly.
  • De la Hoz, A., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry.
  • BenchChem (n.d.).
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  • Sigma-Aldrich (n.d.). 2,7-diazaspiro[4.5]decan-1-one hydrochloride. Sigma-Aldrich.
  • Chen, Y., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
  • Not available publicly.
  • Boykin, D. W. (n.d.). 170 nmr spectroscopy of lactams. LOCKSS.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Not publicly available.
  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chem-space.com (2022). Compound solubility measurements for early drug discovery.
  • Not available publicly.
  • Not available publicly.
  • BenchChem (2025). An In-depth Technical Guide on the Core Properties of 6-Azaspiro[4.5]decan-7-one. Benchchem.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Not available publicly.
  • Not available publicly.
  • AiFChem (2025). 1203686-09-2 | 2,7-Diazaspiro[4.5]decan-6-one hydrochloride. AiFChem.
  • Not available publicly.
  • Wang, C., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.

Sources

Foundational

The 2,7-Diazaspiro[4.5]decan-6-one Scaffold in Medicinal Chemistry: Escaping Flatland through Conformationally Restricted Spirocycles

Introduction: The "Escape from Flatland" Paradigm For decades, the pharmaceutical industry's reliance on sp²-hybridized cross-coupling chemistry (e.g., Suzuki, Heck reactions) populated screening libraries with flat, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

For decades, the pharmaceutical industry's reliance on sp²-hybridized cross-coupling chemistry (e.g., Suzuki, Heck reactions) populated screening libraries with flat, highly lipophilic molecules. While synthetically accessible, these "flatland" compounds frequently suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity, leading to high clinical attrition rates.

To combat this, modern medicinal chemistry has shifted toward increasing the fraction of sp³-hybridized carbons (Fsp³) within drug candidates[1]. Spirocyclic scaffolds—where two rings are fused at a single tetrahedral carbon—are at the forefront of this movement. Among these, the 2,7-diazaspiro[4.5]decan-6-one scaffold has emerged as a privileged structural motif, offering a rigid, three-dimensional framework that projects pharmacophores into distinct spatial quadrants.

Structural & Physicochemical Profiling

The 2,7-diazaspiro[4.5]decan-6-one core consists of a pyrrolidine ring (5-membered) fused to a valerolactam ring (6-membered) at a single spiro carbon (C-5).

The Causality of the Lactam Motif: Why utilize a lactam (6-one) instead of a pure diamine (like 2,7-diazaspiro[4.5]decane)? Pure spiro-diamines are dibasic. At physiological pH (7.4), polybasic compounds often become doubly protonated, which drastically reduces lipid membrane permeability and increases the risk of hERG channel blockade (a primary cause of cardiotoxicity). The incorporation of a carbonyl at the 6-position forms a lactam, which delocalizes the lone pair of the adjacent N-7 nitrogen via resonance. This renders N-7 non-basic, leaving N-2 as the sole basic center. This precise tuning optimizes the molecule's overall pKa, improves metabolic stability, and provides a built-in hydrogen bond acceptor for target engagement.

Quantitative Data: Scaffold Comparison

Table 1: Physicochemical comparison of a typical planar lead vs. the optimized 2,7-diazaspiro[4.5]decan-6-one derivative (Compound 61894700).

PropertyTypical Flat Aromatic Lead2,7-Diazaspiro[4.5]decan-6-one (Core)Compound 61894700 (Optimized Lead)
Fsp³ (Fraction sp³) < 0.300.880.42
3D Conformation Planar (2D)Orthogonal Rings (3D)Globular / 3D
Exit Vectors 2-3 (Co-planar)2 (Distinct spatial quadrants)2 (Optimized for target)
Aqueous Solubility PoorHighFavorable (XLogP3 ~ 3.96)
Metabolic Stability Prone to CYP oxidationResistant (steric shielding)High

Biological Applications & Target Engagement

Case Study 1: Anti-Virulence Agents (Candida albicans)

Traditional antifungals target cell viability, exerting immense selective pressure that rapidly drives drug resistance. A paradigm-shifting approach involves targeting virulence factors—such as biofilm formation and filamentation—without killing the pathogen[2].

High-throughput screening of the NOVACore library identified the diazaspiro-decane scaffold as a potent inhibitor of C. albicans morphogenesis[3]. Specifically, Compound 61894700 (7-(4-isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one) demonstrated exceptional in vivo activity[4]. The rigid spiro hinge mathematically directs the lipophilic 4-isopropylbenzyl group (at N-7) and the heteroaromatic pyrimidine (at N-2) into distinct spatial pockets. This specific 3D geometry effectively blocks the yeast-to-hyphae transition, preventing mature biofilm deposition without exhibiting fungicidal toxicity, thereby minimizing resistance potential[3],[2].

BiofilmInhibition Spiro Spirocyclic Inhibitor (e.g., Cpd 61894700) Target Fungal Morphogenesis Pathway Spiro->Target Binds & Inhibits Hyphae Hyphal Transition (Virulence Factor) Target->Hyphae Blocks Transition Yeast Planktonic Yeast (Commensal Form) Yeast->Hyphae Environmental Triggers Biofilm Mature Biofilm (Drug Resistant) Hyphae->Biofilm Matrix Deposition

Caption: Mechanism of action for spirocyclic anti-virulence agents blocking C. albicans filamentation.

Case Study 2: GPCR Modulation via Scaffold Hopping

Spirocycles are highly effective in "scaffold hopping" exercises to replace problematic planar aromatics. In the development of BLT2 (Leukotriene B4 receptor 2) activators, replacing planar isoindoline cores with spirocyclic systems drastically improved metabolic stability and aqueous solubility while maintaining nanomolar target engagement[5]. The spiro core acts as a bioisostere that mimics the spatial volume of the original aromatic ring while eliminating its π-stacking liabilities.

ScaffoldHopping FlatLead Planar Aromatic Lead (High lipophilicity, poor solubility) SpiroCore 2,7-Diazaspiro[4.5]decan-6-one (High Fsp3, 3D vectors) FlatLead->SpiroCore Scaffold Hopping Deriv1 N-2 Vector (Reductive Amination) SpiroCore->Deriv1 Deriv2 N-7 Vector (Lactam Alkylation) SpiroCore->Deriv2 Optimized Optimized Candidate (Improved PK/PD, Target Specificity) Deriv1->Optimized Deriv2->Optimized

Caption: Logical workflow of scaffold hopping from planar leads to orthogonal spirocyclic candidates.

Synthetic Methodologies: Orthogonal Functionalization

To fully leverage the 2,7-diazaspiro[4.5]decan-6-one scaffold, chemists utilize orthogonal protection strategies (e.g., Boc-protection at N-2) to sequentially functionalize the two nitrogen vectors. Below is a self-validating protocol for generating a dual-functionalized library candidate.

Protocol: Sequential N-7 Alkylation and N-2 Reductive Amination Starting Material: 2-Boc-2,7-diazaspiro[4.5]decan-6-one.

Step 1: N-7 Alkylation (Lactam Nitrogen)

  • Solvation: Dissolve 2-Boc-2,7-diazaspiro[4.5]decan-6-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere. (Causality: DMF is a highly polar aprotic solvent that stabilizes the transition state of the subsequent SN2 alkylation).

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir for 30 minutes. (Causality: The lactam nitrogen N-7 is weakly acidic due to the adjacent carbonyl; a strong base like NaH is strictly required to deprotonate it and form the reactive lactamate nucleophile).

  • Alkylation: Add the desired alkyl halide (e.g., 4-isopropylbenzyl chloride, 1.1 eq) dropwise. Warm to room temperature and stir for 4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Step 2: Boc Deprotection 5. Cleavage: Treat the intermediate with 4M HCl in dioxane (10 eq) at room temperature for 2 hours. (Causality: Acidic cleavage selectively removes the Boc group, exposing the secondary amine at N-2 while leaving the robust lactam intact). 6. Isolation: Concentrate in vacuo to yield the N-2 amine hydrochloride salt.

Step 3: N-2 Reductive Amination 7. Imine Formation: Dissolve the hydrochloride salt (1.0 eq) in 1,2-dichloroethane (DCE). Add the target aldehyde (1.2 eq) and triethylamine (1.5 eq) to liberate the free base. 8. Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) and a catalytic amount of acetic acid. Stir for 12 hours at room temperature. (Causality: STAB is a mild, chemoselective reducing agent. It reduces the transient iminium ion to the desired tertiary amine without reducing the aldehyde directly or attacking the lactam carbonyl). 9. Final Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via preparative HPLC to obtain the final dual-functionalized spirocycle.

References

  • Spiroazetidines in Drug Discovery - PharmaBlock.1

  • A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance - PMC (National Institutes of Health).3

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - ResearchGate.

  • A Screen for Small Molecules to Target Candida albicans Biofilms - MDPI. 4

  • A Novel Small Molecule Inhibitor of Candida albicans Biofilm Formation, Filamentation and Virulence with Low Potential for the Development of Resistance - ResearchGate. 2

  • Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping - ACS Publications. 5

Sources

Exploratory

The Pharmacological Ascendancy of Diazaspiro[4.5]decanones: A Technical Guide to sp³-Enriched Scaffolds in Drug Discovery

Executive Summary The pharmaceutical industry's paradigm shift from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures has elevated spirocyclic scaffolds to the forefront of modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures has elevated spirocyclic scaffolds to the forefront of modern drug discovery[1]. Among these, diazaspiro[4.5]decanones —bicyclic heterocycles featuring two nitrogen atoms and a spiro junction sharing a single carbon—have emerged as highly privileged structural motifs.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the biological activities of diazaspiro[4.5]decanones. We will explore the mechanistic causality behind their efficacy, their pharmacokinetic (PK) advantages over legacy scaffolds, and the rigorous, self-validating experimental protocols required to evaluate their therapeutic potential.

Structural Rationale: The Pharmacokinetic "Escape from Flatland"

The structural rigidity of the diazaspiro[4.5]decanone core allows for the precise spatial orientation of substituents, mimicking the complex topology of natural bioactive proteins and ligands[1].

Causality in Scaffold Evolution: Early medicinal chemistry efforts targeting phospholipase D (PLD) utilized a triazaspiro[4.5]decanone core. While potent, these molecules suffered from severe pharmacokinetic liabilities: exceptionally low plasma free fractions (f_u < 0.03) and extremely short in vivo half-lives (t₁/₂ < 0.15 h) due to rapid hepatic clearance[2].

By removing a single nitrogen atom to form the 2,8-diazaspiro[4.5]decan-1-one core, researchers introduced a new chiral center and increased the sp³ character of the molecule. This subtle structural modification dramatically reduced lipophilicity, resulting in improved metabolic stability (t₁/₂ > 3 h) and a moderate hepatic clearance profile (~43 mL/min/kg)[2]. The introduction of chirality also enabled enantioselective tuning, allowing for surgical precision in target binding.

Pharmacological Landscape & Target Mechanisms

Phospholipase D (PLD1/2) Isoform-Selective Inhibition

PLD catalyzes the hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA), a critical lipid second messenger driving mTOR signaling, cell migration, and tumor invasion[2]. The chiral nature of 2,8-diazaspiro[4.5]decan-1-ones allows for enantioselective tuning. Specific enantiomers can selectively inhibit PLD1 over PLD2 (or vice versa), providing a vital pharmacological tool to dissect isoform-specific roles in glioblastoma and other malignancies[2].

PLD_Pathway GPCR GPCR / RTK Activation PLD Phospholipase D (PLD1/2) GPCR->PLD Activates PA Phosphatidic Acid (PA) PLD->PA Hydrolysis PC Phosphatidylcholine (PC) PC->PLD Substrate mTOR mTOR / Cell Migration PA->mTOR Downstream Signaling Inhibitor 2,8-Diazaspiro[4.5]decan-1-one (Inhibitor) Inhibitor->PLD Enantioselective Inhibition

PLD1/2 signaling pathway and targeted inhibition by 2,8-diazaspiro[4.5]decan-1-one derivatives.
Chitin Synthase (CHS) Inhibition in Pathogenic Fungi

Fungal infections pose a severe global health threat, exacerbated by rising azole resistance. Novel 1-oxo-2,8-diazaspiro[4.5]decane-8-yl carboxamide derivatives have demonstrated profound efficacy as non-competitive inhibitors of chitin synthase (CHS)[3]. The spirocyclic core effectively mimics the transition state of UDP-N-acetylglucosamine, anchoring tightly within the enzyme's binding pocket. Compound 5h exhibited an IC₅₀ of 0.10 mM against CHS, outperforming the control drug Polyoxin B (0.08-0.18 mM), and showed excellent in vitro fungicidal activity against Candida albicans and Aspergillus fumigatus[3].

Neurological Applications: Anticonvulsants and Calcium Channel Antagonism

The rigid geometry of 1,3-diazaspiro[4.5]decan-4-ones aligns perfectly with the 3D pharmacophore models required for CNS penetration. In maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, specific derivatives exhibited an ED₅₀ of 0.016 mmol/kg without inducing the motor impairment typically associated with legacy antiepileptics like sodium valproate[4]. Furthermore, related 2,8-diazaspiro[4.5]decanones have been validated as potent T-type calcium channel antagonists, satisfying a complex 5-feature pharmacophore model[5].

Quantitative Efficacy and Pharmacokinetics

To facilitate cross-disciplinary comparison, the biological activities and PK advantages of various diazaspiro[4.5]decanone derivatives are summarized below:

Scaffold / DerivativePrimary TargetBiological Activity / PotencyKey PK / ADME Advantage
2,8-Diazaspiro[4.5]decan-1-ones PLD1 / PLD2Enantioselective inhibition (nM range)Improved t₁/₂ (>3 h), moderate CL_hep (~43 mL/min/kg)[2]
1-oxo-2,8-diazaspiro[4.5]decane-8-yl carboxamides Chitin Synthase (CHS)IC₅₀ = 0.10 mM (Compound 5h)Superior antifungal efficacy vs. Polyoxin B[3]
1,3-Diazaspiro[4.5]decan-4-ones CNS / Seizure PathwaysED₅₀ = 0.016 mmol/kg (MES screen)High 3D pharmacophore fit, zero motor impairment[4]
2,8-Diazaspiro[4.5]decanones T-type Calcium ChannelsAntagonismApproximates 5-feature T-type pharmacophore[5]
Spiro-azaindolines (Diazaspiro[4.5]decanone core) Kinases (e.g., HPK1)IC₅₀ = 12 nMRigid orientation in ATP-binding pocket[1]

Methodological Frameworks: Self-Validating Systems

To ensure scientific integrity, the evaluation of diazaspiro[4.5]decanones must employ orthogonal, self-validating assay designs. This rules out false positives caused by compound aggregation, redox cycling, or assay interference.

Protocol A: Orthogonal Validation of PLD1/2 Isoform-Selective Inhibition

Causality & Trustworthiness: High-throughput fluorometric assays for PLD activity rely on coupling choline release to a peroxidase cascade. Highly conjugated compounds can artificially quench this fluorophore. Therefore, a secondary LC-MS/MS lipidomic assay is mandatory to directly quantify the product, Phosphatidic Acid (PA), ensuring the inhibition is genuinely on-target.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant human PLD1 and PLD2 in HEK293T cells. Isolate membrane fractions via ultracentrifugation (100,000 x g for 45 mins at 4°C).

  • Primary Fluorometric Screen: Incubate 5 µg of membrane protein with the diazaspiro[4.5]decanone derivative (dose-response curve: 1 nM to 10 µM) in HEPES buffer (pH 7.4) for 15 minutes.

  • Substrate Addition: Add 50 µM of fluorogenic PC substrate (e.g., Amplex Red coupled system). Incubate at 37°C for 30 minutes.

  • Fluorescence Readout: Measure fluorescence (Ex/Em = 530/590 nm). Calculate preliminary IC₅₀ values.

  • Orthogonal LC-MS/MS Validation (Self-Validation Step): Repeat the incubation using native PC (non-fluorogenic). Quench the reaction with 2:1 chloroform/methanol. Extract the lipid fraction and quantify PA species via LC-MS/MS using a heavy-isotope internal standard (e.g., PA 17:0/17:0). Concordance between fluorometric and LC-MS/MS IC₅₀ values confirms true target engagement.

Protocol B: Radiometric Chitin Synthase (CHS) Inhibition Assay

Causality & Trustworthiness: To prove that antifungal activity is strictly driven by CHS inhibition rather than general membrane disruption, a radiometric incorporation assay is utilized alongside a mutant CHS-knockout strain as a baseline negative control.

Step-by-Step Methodology:

  • Membrane Isolation: Harvest Candida albicans cells in logarithmic growth phase. Lyse cells using glass beads and isolate the mixed membrane fraction containing active CHS.

  • Reaction Assembly: In a 96-well microtiter plate, combine 50 µL of membrane suspension with 10 µL of the diazaspiro[4.5]decanone test compound.

  • Radioligand Addition: Initiate the reaction by adding 40 µL of substrate mix containing 1 mM UDP-N-acetylglucosamine spiked with 0.05 µCi of UDP-[¹⁴C]-N-acetylglucosamine.

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the synthesized radiolabeled chitin polymer.

  • Filtration & Scintillation: Filter the precipitates through GF/C glass microfiber filters. Wash extensively with 10% TCA and ethanol. Transfer filters to vials, add scintillation fluid, and measure radioactivity (CPM).

  • Validation: Compare inhibition curves against the positive control (Polyoxin B) and verify a lack of radiolabel incorporation in the CHS-knockout mutant strain.

Structure-Activity Relationship (SAR) Workflow

SAR_Workflow Scaffold Base Diazaspiro[4.5]decanone Core Synthesis Enantioselective Synthesis & Chiral Separation Scaffold->Synthesis InVitro In Vitro Target Assays (PLD, CHS, Kinases) Synthesis->InVitro PK PK / ADME Profiling (Hepatic Clearance, Half-life) InVitro->PK Hit Selection InVivo In Vivo Efficacy Models (Antifungal, Anticonvulsant) PK->InVivo Lead Optimization Feedback SAR Feedback Loop (Optimize sp3 character) InVivo->Feedback Data Analysis Feedback->Scaffold

Systematic SAR workflow for optimizing diazaspiro[4.5]decanone scaffolds in drug discovery.

Conclusion

The diazaspiro[4.5]decanone scaffold represents a triumph of modern 3D medicinal chemistry. By escaping the limitations of flat aromatic systems, these sp³-enriched molecules offer unparalleled target selectivity, enhanced metabolic stability, and diverse applications ranging from oncology (PLD inhibition) to infectious diseases (CHS inhibition) and neurology (anticonvulsants). Continued exploration of this privileged core, guided by rigorous, self-validating pharmacological protocols, will undoubtedly yield the next generation of highly efficacious therapeutics.

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Foundational

The Architecture of 2,7-Diazaspiro[4.5]decan-6-one and Its Analogs: A Technical Guide for Modern Drug Discovery

Executive Summary In the continuous evolution of medicinal chemistry, the shift away from planar, sp²-hybridized aromatic systems toward complex, three-dimensional architectures has redefined lead optimization. This para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous evolution of medicinal chemistry, the shift away from planar, sp²-hybridized aromatic systems toward complex, three-dimensional architectures has redefined lead optimization. This paradigm, widely known as the "Escape from Flatland," heavily relies on maximizing the fraction of sp³ carbons ( Fsp3​ ) within a molecule. Among the most promising structural motifs are diazaspirocycles. Specifically, 2,7-diazaspiro[4.5]decan-6-one and its analogs have emerged as highly versatile scaffolds. By offering rigid conformational control, unique exit vectors, and superior physicochemical properties, these spiro-lactam systems serve as premium bioisosteres for traditional heterocycles like piperazine and morpholine[1].

This whitepaper provides an in-depth technical analysis of the 2,7-diazaspiro[4.5]decan-6-one scaffold, detailing its structural advantages, synthetic methodologies, and field-proven applications in both oncology and infectious disease drug development.

Structural & Physicochemical Profiling

The utility of the 2,7-diazaspiro[4.5]decan-6-one core lies in its unique bicyclic architecture, where a piperidine ring and a pyrrolidinone (lactam) ring share a single quaternary spiro-carbon. This geometry imparts a rigid, orthogonal 3D conformation that fundamentally alters how the molecule interacts with biological targets and metabolic enzymes[2].

When deployed as a bioisostere, the spirocyclic core restricts the conformational flexibility of the compound, thereby reducing the entropic penalty upon target binding. This rigidification often translates to enhanced target affinity and a steeper drop in off-target interactions[3].

Table 1: Comparative Physicochemical Profiling of Scaffolds
PropertyPiperazine / Morpholine (Standard)2,7-Diazaspiro[4.5]decan-6-oneImpact on Drug Design
Geometry Planar-like (flexible chair/boat)Orthogonal 3D (High Fsp3​ )Enhances spatial target engagement; accesses deep hydrophobic pockets.
Conformational Rigidity High flexibilityHighly constrainedLocks exit vectors, reducing entropic penalty upon binding[3].
Metabolic Stability Susceptible to rapid oxidationHighly resistantThe spiro-fusion sterically hinders Cytochrome P450 enzymatic access[2].
Aqueous Solubility ModerateHighDisruption of planar stacking lowers crystal lattice energy, improving solubility.

Synthetic Methodologies: Constructing the Spiro-Lactam Core

The synthesis of diazaspiro[4.5]decanones requires precise control over the formation of the quaternary spiro-center. The following protocol outlines a highly validated, self-contained method for synthesizing the core scaffold via a Strecker-type annulation and subsequent lactamization[4].

Protocol 1: Synthesis of the 2,7-Diazaspiro[4.5]decan-6-one Scaffold

Objective: To construct the spiro-lactam core via a robust, scalable route that allows for orthogonal protection of the two nitrogen atoms.

  • Step 1: N-Protection of the Precursor

    • Procedure: Dissolve 4-piperidone in dichloromethane (DCM). Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc 2​ O) and 1.5 equivalents of triethylamine (TEA). Stir at room temperature for 4 hours.

    • Causality: The Boc group shields the secondary amine of the piperidine ring from unwanted nucleophilic attack or alkylation in subsequent steps. This ensures strict regioselectivity during the annulation phase.

  • Step 2: Strecker-type Amino-nitrile Formation

    • Procedure: Treat the N-Boc-4-piperidone with potassium cyanide (KCN) and an amine (e.g., benzylamine) in an aqueous methanol mixture at 0°C, gradually warming to room temperature.

    • Causality: This multi-component reaction establishes the critical quaternary spiro-center (C5 of the piperidine ring) by forming an α -aminonitrile intermediate. The benzyl group serves as an orthogonal protecting group for the future lactam nitrogen.

  • Step 3: Nitrile Hydration and Lactamization

    • Procedure: Treat the α -aminonitrile intermediate with concentrated sulfuric acid (H 2​ SO 4​ ) or hydrogen peroxide under basic conditions to hydrolyze the nitrile to an amide. Follow with intramolecular cyclization using a coupling agent (if functionalized appropriately) or direct thermal lactamization to form the 5-membered lactam ring.

    • Causality: Acidic hydrolysis drives the thermodynamically favorable formation of the rigid spiro-lactam system. The resulting 6-one moiety provides a stable hydrogen-bond acceptor critical for kinase and GPCR target engagement.

Medicinal Chemistry Applications & SAR

Oncology: PARP Inhibitor Optimization

Spirocyclic scaffolds have been masterfully utilized to refine the selectivity profiles of existing drugs. A premier example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. The FDA-approved drug Olaparib utilizes a piperazine ring. By substituting this piperazine with a diazaspiro core, researchers achieved a compound that maintained PARP-1 inhibition but demonstrated a highly differential interaction profile across the PARP protein family[3]. This structural modification significantly reduced off-target DNA damage and cytotoxicity, marking a critical advancement in developing PARP inhibitors for non-oncological indications[3],[2].

Infectious Disease: Candida albicans Biofilm Disruption

High-throughput screening of diverse chemical libraries has identified 2,7-diazaspiro[4.5]decane derivatives as potent inhibitors of Candida albicans biofilm formation and filamentation[5]. Compounds such as 7-(4-isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one demonstrated the ability to disrupt mature biofilms without eliciting fungal resistance—a common failure point for traditional fungicidal agents[6].

Experimental Protocol: High-Throughput Biofilm Inhibition Assay

To validate the efficacy of synthesized diazaspiro-analogs, a rigorous phenotypic screening protocol is required. The following methodology ensures that the measured inhibition is specific to biofilm architecture rather than general planktonic toxicity[5].

Protocol 2: Candida albicans Biofilm Inhibition & XTT Reduction Assay

Objective: Evaluate the efficacy of 2,7-diazaspiro[4.5]decan-6-one analogs in preventing biofilm maturation.

  • Step 1: Biofilm Initiation

    • Procedure: Seed C. albicans cells at a density of 1×106 cells/mL in RPMI-1640 medium into 96-well flat-bottom microtiter plates. Incubate statically at 37°C for 90 minutes.

    • Causality: The 90-minute adherence phase is a critical temporal window. It allows for initial cell-to-surface attachment before the secretion of the extracellular polymeric substance (EPS) matrix begins, ensuring a uniform baseline for all test wells.

  • Step 2: Compound Treatment and Maturation

    • Procedure: Gently aspirate the media and wash the wells twice with sterile PBS to remove non-adherent cells. Add fresh RPMI-1640 containing the diazaspiro compounds at varying concentrations (e.g., 1 µM to 40 µM). Incubate at 37°C for 24 hours.

    • Causality: Washing away planktonic cells isolates the compound's pharmacological effect strictly to the adherent biofilm population. This prevents confounding data caused by the inhibition of free-floating cells.

  • Step 3: Quantification via XTT Assay

    • Procedure: Add 100 µL of an XTT/menadione solution to each well and incubate in the dark at 37°C for 2 hours. Measure the colorimetric change via microplate reader at an absorbance of 490 nm.

    • Causality: XTT is reduced to a water-soluble formazan dye exclusively by the mitochondrial dehydrogenases of metabolically active cells. This method is vastly superior to crystal violet staining, which indiscriminately stains both live cells and dead EPS biomass, thereby preventing false-positive resistance readings.

Visualization: Scaffold Optimization Workflow

The integration of diazaspirocycles into a drug discovery pipeline follows a systematic, iterative loop of design, synthesis, and biological validation.

Workflow N1 Target Identification (PARP-1 / Biofilm) N2 Scaffold Selection (Diazaspiro[4.5]decan-6-one) N1->N2 Escape Flatland N3 Chemical Synthesis (Lactamization) N2->N3 Protocol 1 N4 In Vitro Screening (XTT Reduction Assay) N3->N4 Library Gen N5 Hit Validation (Selectivity Profiling) N4->N5 Activity > 50% N6 Lead Optimization (SAR Refinement) N5->N6 Fsp3 Tuning N6->N2 Iterative Cycle

Figure 1: Iterative workflow for the optimization and screening of diazaspirocyclic scaffolds.

References

  • Title : Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | Source : acs.org | URL : [Link]

  • Title : Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? | Source : tandfonline.com | URL : [Link]

  • Title : A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance | Source : nih.gov | URL :[Link]

  • Title : Screen of the Chembridge 30000 “drug-like” member library for compounds with the ability to inhibit C. albicans biofilm formation | Source : researchgate.net | URL : [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,7-Diazaspiro[4.5]decan-6-one: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.5]decan-6-one, a key heterocyclic building block that has garnered significant at...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.5]decan-6-one, a key heterocyclic building block that has garnered significant attention in medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its burgeoning applications in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Core Properties of 2,7-Diazaspiro[4.5]decan-6-one

2,7-Diazaspiro[4.5]decan-6-one is a bicyclic lactam with a unique spirocyclic architecture. This rigid, three-dimensional structure is a key feature that makes it an attractive scaffold for the design of small molecule inhibitors targeting a variety of biological targets.

Physicochemical Properties

Below is a summary of the key physicochemical properties for 2,7-Diazaspiro[4.5]decan-6-one and its commonly available hydrochloride salt.

Property2,7-Diazaspiro[4.5]decan-6-one (Free Base)2,7-Diazaspiro[4.5]decan-6-one HCl
CAS Number Not explicitly assigned1203686-09-2[1]
Molecular Formula C₈H₁₄N₂OC₈H₁₅ClN₂O[1]
Molecular Weight 154.21 g/mol 190.67 g/mol [1]
Appearance Predicted to be a solidSolid
Solubility Expected to be soluble in organic solventsExpected to be soluble in water and polar protic solvents

Note: While a specific CAS number for the free base is not consistently reported in public databases, its properties can be inferred from the hydrochloride salt.

Synthesis and Characterization

A proposed synthetic strategy for a related compound, 6-Azaspiro[4.5]decan-7-one, involves a Beckmann rearrangement of spiro[4.5]decan-6-one oxime. A similar strategy could be adapted for the synthesis of 2,7-Diazaspiro[4.5]decan-6-one, starting with a suitably functionalized piperidine derivative.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Final Product A Substituted Piperidine Derivative C Spirocyclization A->C B Pyrrolidine Precursor B->C D Lactam Formation C->D E 2,7-Diazaspiro[4.5]decan-6-one D->E

Caption: A generalized workflow for the synthesis of 2,7-Diazaspiro[4.5]decan-6-one.

Characterization

The structural confirmation of 2,7-Diazaspiro[4.5]decan-6-one would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide carbonyl group (around 1650 cm⁻¹) and N-H stretching vibrations.

While specific spectral data for 2,7-Diazaspiro[4.5]decan-6-one is not publicly available, data for related compounds such as 2,7-Diazaspiro[4.5]decan-1-one can provide a useful reference for expected chemical shifts and fragmentation patterns.[2]

Applications in Drug Discovery

The rigid, three-dimensional nature of the diazaspiro[4.5]decane scaffold makes it a "privileged" structure in medicinal chemistry. This means that this core is found in molecules that are active against a range of biological targets. The defined spatial arrangement of the nitrogen atoms allows for precise orientation of substituents to interact with the binding sites of proteins.

Kinase Inhibition

A significant area of application for diazaspiro[4.5]decanone derivatives is in the development of kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid scaffold of 2,7-diazaspiro[4.5]decan-6-one can serve as an excellent anchor for positioning functional groups to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.

For instance, derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one have been investigated as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[4] Another study highlighted 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of TYK2/JAK1 kinases, which are involved in inflammatory bowel disease.

Workflow for Kinase Inhibitor Development

G cluster_0 Scaffold Selection cluster_1 Library Synthesis cluster_2 Screening and Optimization cluster_3 Candidate Drug A 2,7-Diazaspiro[4.5]decan-6-one B Combinatorial Chemistry A->B C High-Throughput Screening B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: A typical workflow for developing kinase inhibitors using the 2,7-Diazaspiro[4.5]decan-6-one scaffold.

Conclusion

2,7-Diazaspiro[4.5]decan-6-one represents a valuable and versatile building block for the design of novel therapeutics. Its inherent structural rigidity and the presence of two modifiable nitrogen atoms provide a robust platform for creating diverse chemical libraries. While further research is needed to fully elucidate its synthetic pathways and physicochemical properties, the demonstrated success of related diazaspiro[4.5]decanone scaffolds, particularly in the realm of kinase inhibition, underscores the significant potential of this compound in modern drug discovery. This guide serves as a foundational resource to encourage and support further exploration of this promising molecular architecture.

References

  • Thoreauchem. 7-methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride-1203682-44-3. Available from: [Link]

  • NextSDS. 2,7-DIAZASPIRO[4.5]DECAN-1-ONE — Chemical Substance Information. Available from: [Link]

  • Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Available from: [Link]

  • PubChem. Spiro(4.5)decan-6-one. Available from: [Link]

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available from: [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Available from: [Link]

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available from: [Link]

Sources

Foundational

Escaping Flatland: Design, Synthesis, and Therapeutic Applications of 2,7-Diazaspiro[4.5]decan-6-one Derivatives

Executive Summary In modern medicinal chemistry, the "escape from flatland" paradigm emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to improve the clinical success rates of drug candidates. Flat, sp2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" paradigm emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to improve the clinical success rates of drug candidates. Flat, sp2-rich aromatic molecules often suffer from poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance by hepatic cytochromes. Spirocyclic scaffolds, particularly 2,7-diazaspiro[4.5]decan-6-one , provide a rigid, three-dimensional architecture that acts as a conformationally restricted bioisostere for traditional piperazines or morpholines[1].

As a Senior Application Scientist, I have observed firsthand how the inherent spiro-fusion of this scaffold forces the molecule into a defined 3D vector, improving target specificity. Furthermore, the lactam moiety (the 6-one) serves as a potent, directional hydrogen-bond acceptor to enhance binding affinity and physicochemical properties. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of 2,7-diazaspiro[4.5]decan-6-one derivatives in modern drug discovery.

Quantitative Profiling of Key Derivatives

The versatility of the 2,7-diazaspiro[4.5]decan-6-one core allows for extensive derivatization, yielding libraries of compounds with diverse therapeutic applications. Table 1 summarizes key derivatives identified in recent high-throughput screening (HTS) campaigns and commercial libraries.

Table 1: Physicochemical and Application Profiling of Key Diazaspiro-decane Derivatives

Compound IdentifierIUPAC NomenclatureMW ( g/mol )Target / ApplicationSource / Catalog
Core Scaffold 2,7-Diazaspiro[4.5]decan-6-one154.21Synthetic Building BlockAmbeed[1]
PC27 7-(4-isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one392.54C. albicans Biofilm InhibitorChembridge[2]
Molport-005-087-074 2-(4,6-dimethylpyrimidin-2-yl)-7-[(2-fluoro-5-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one398.48HTS Library CompoundMolport[3]
S6274304 2-(cyclopropylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one346.40HTS Library CompoundSmolecule[4]

Synthetic Methodologies: Orthogonal Derivatization

To build robust screening libraries, chemists must selectively functionalize the N2 and N7 positions of the spirocycle. The following protocol outlines a self-validating, two-step orthogonal derivatization strategy.

Protocol 1: Regioselective Functionalization of the Spirocyclic Core

Objective: Generate diverse libraries by sequentially functionalizing the N2 (secondary amine) and N7 (lactam) positions.

Step 1: N2-Reductive Amination

  • Methodology: To a solution of 2,7-diazaspiro[4.5]decan-6-one in 1,2-dichloroethane (DCE), add 1.2 equivalents of the target aldehyde (e.g., 2-methylpyrimidine-5-carboxaldehyde) and a catalytic amount of acetic acid. Stir for 1 hour, then add 1.5 equivalents of sodium triacetoxyborohydride (STAB).

  • Causality & Logic: The N2 position is a secondary aliphatic amine and acts as a strong nucleophile. STAB is selected over sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde or the lactam carbonyl. DCE is preferred over dichloromethane (DCM) due to its higher boiling point, which accommodates mild heating if iminium formation is sterically hindered by the spiro-center.

Step 2: N7-Lactam Alkylation

  • Methodology: Isolate the N2-derivatized intermediate. Dissolve in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C. Add 1.5 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes, then add 1.2 equivalents of the alkyl halide (e.g., 4-isopropylbenzyl chloride)[2].

  • Causality & Logic: The N7 position is part of a lactam ring, rendering it non-nucleophilic under neutral conditions. Deprotonation requires a strong, non-nucleophilic base (NaH) to overcome the high pKa (~15-17) of the lactam N-H. DMF is chosen as a polar aprotic solvent because it effectively solvates the sodium cation, leaving a "naked," highly reactive lactam anion that rapidly undergoes SN2 displacement with the alkyl halide.

Workflow A Core Scaffold: 2,7-Diazaspiro[4.5]decan-6-one B N2-Derivatization (Reductive Amination) A->B Step 1a: Secondary Amine C N7-Derivatization (Lactam Alkylation) A->C Step 1b: Lactam Nitrogen D Library Generation B->D C->D E High-Throughput Screening D->E Biological Assays F Lead Optimization E->F Hit Identification

Workflow for the orthogonal derivatization and screening of spirocyclic scaffolds.

Therapeutic Applications & Case Studies

Anti-Virulence Agents in Fungal Pathogens

One of the most promising applications of the 2,7-diazaspiro[4.5]decan-6-one scaffold is in the development of anti-virulence agents. In a landmark high-throughput screen of the Chembridge NOVACore library, diazaspiro-decane derivatives (such as compound PC27, Chembridge #61894700) were identified as potent inhibitors of Candida albicans biofilm formation[5],[2].

Unlike traditional antifungals (e.g., fluconazole) that target essential survival pathways and rapidly induce resistance, these spirocyclic derivatives specifically inhibit virulence factors—such as hyphal filamentation and extracellular matrix production—without affecting overall planktonic growth[5]. This mechanism exerts minimal selective pressure on the pathogen, drastically reducing the potential for resistance development.

MOA Drug Diazaspiro-decane Lead (e.g., PC27) Target Fungal Virulence Pathways Drug->Target Modulates Pheno1 Inhibition of Hyphal Growth Target->Pheno1 Prevents Pheno2 Disruption of Extracellular Matrix Target->Pheno2 Degrades Outcome Biofilm Eradication & Immune Clearance Pheno1->Outcome Pheno2->Outcome

Mechanistic pathway of diazaspiro-decane derivatives in fungal biofilm inhibition.

CNS Therapeutics: Dopamine Transporter Modulation

Beyond anti-infectives, the scaffold has been successfully deployed in central nervous system (CNS) drug discovery. Specific derivatives have been patented as potent and selective inhibitors of dopamine transporters[6]. The rigid spirocyclic core allows medicinal chemists to precisely vector pharmacophores into the dopamine transporter's binding pocket. By substituting the N2 and N7 positions with specific aryl or heteroaryl groups (e.g., 3-fluorophenoxy or trifluoromethyl-pyrimidinyl moieties), researchers can tune the molecule's selectivity for dopamine transporters over noradrenaline and serotonin transporters, offering potential treatments for conditions characterized by dopamine over-activity[6].

Biological Validation: Self-Validating Biofilm Assay

To evaluate the efficacy of these derivatives, a robust, self-validating High-Content Screening (HCS) assay is required. The following protocol details how to isolate true anti-virulence activity from general cytotoxicity.

Protocol 2: High-Content Screening (HCS) for Biofilm Inhibition

Objective: Evaluate diazaspiro-decane derivatives against Candida albicans biofilm formation using a viability-driven optical density assay[2].

Step 1: Inoculum Standardization

  • Methodology: Cultivate C. albicans overnight in YPD broth. Wash and resuspend in buffered with MOPS to a final concentration of 1 × 10^6 cells/mL.

  • Causality & Logic: Standardizing the initial yeast concentration ensures that the final biofilm biomass is strictly a function of the compound's inhibitory activity, eliminating false positives caused by variations in starting cell density.

Step 2: Compound Incubation (Adherence Phase)

  • Methodology: Dispense 100 µL of the standardized suspension into 96-well flat-bottom microtiter plates. Add the test compounds (e.g., 20 mM DMSO stocks diluted to 40 µM) immediately during the initial 90-minute adherence phase[2].

  • Causality & Logic: Introducing the compound during the adherence phase is critical for distinguishing true biofilm inhibitors from general fungicidal agents. If the compound prevents the initial transition from yeast to hyphal growth, it acts as an anti-virulence agent.

Step 3: Viability Quantification via XTT Reduction

  • Methodology: After 24 hours of incubation at 37°C, wash the wells with PBS to remove planktonic cells. Add XTT/menadione solution and incubate for 2 hours in the dark. Measure absorbance at 490 nm.

  • Causality & Logic: The XTT assay measures mitochondrial dehydrogenase activity, providing a direct readout of cellular viability. Unlike crystal violet staining, which indiscriminately stains all biomass (live and dead), XTT ensures that the assay specifically quantifies living biofilm cells. This acts as a self-validating system when paired with a planktonic Minimum Inhibitory Concentration (MIC) assay: a compound that reduces XTT signal in biofilms but maintains a high planktonic MIC is confirmed as a targeted anti-virulence agent rather than a toxic biocide[5].

Conclusion

The 2,7-diazaspiro[4.5]decan-6-one scaffold represents a powerful tool in the modern medicinal chemist's arsenal. By leveraging its unique 3D geometry and orthogonal derivatization pathways, researchers can rapidly generate highly specific libraries targeting complex biological challenges—from eradicating drug-resistant fungal biofilms to modulating intricate CNS pathways.

References

  • Romo, J. A., et al. "A Novel Small Molecule Inhibitor of Candida albicans Biofilm Formation, Filamentation and Virulence with Low Potential for the Development of Resistance." npj Biofilms and Microbiomes, 2015. [Link]

  • "A Screen for Small Molecules to Target Candida albicans Biofilms." Pathogens (via PMC), 2020.[Link]

  • "WO2016042452A1 - Spirocyclic derivatives.
  • "2-(4,6-dimethylpyrimidin-2-yl)-7-[(2-fluoro-5-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one." Molport Database.[Link]

Sources

Exploratory

2,7-Diazaspiro[4.5]decan-6-one: A Privileged 3D Scaffold in Fragment-Based Drug Discovery

Executive Summary The pharmaceutical industry's paradigm shift from flat, sp2-hybridized heteroaromatic rings to three-dimensional (3D), sp3-rich architectures has redefined fragment-based drug discovery (FBDD). At the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift from flat, sp2-hybridized heteroaromatic rings to three-dimensional (3D), sp3-rich architectures has redefined fragment-based drug discovery (FBDD). At the forefront of this "escape from flatland" is the 2,7-diazaspiro[4.5]decan-6-one scaffold. This in-depth technical guide explores the physicochemical rationale, mechanistic applications, and self-validating experimental workflows associated with this highly versatile bicyclic fragment, demonstrating its efficacy across diverse therapeutic areas from antifungal virulence attenuation to metalloenzyme inhibition.

Physicochemical Profiling & Structural Rationale

Why does 2,7-diazaspiro[4.5]decan-6-one succeed where traditional piperazines or flat aromatic fragments fail? The causality lies in its spirocyclic fusion.

The perpendicular arrangement of the two rings restricts conformational flexibility. By locking the fragment into a rigid 3D conformation, the entropic penalty typically incurred upon target binding is drastically minimized ()[1]. Furthermore, the decan-6-one moiety introduces a built-in hydrogen-bond acceptor (the carbonyl oxygen) that can engage target backbone amides, while the N2 and N7 nitrogen atoms serve as orthogonal vectors for parallel library synthesis and lead optimization ()[2].

Table 1: Core Physicochemical Properties & FBDD Implications
PropertyValue RangeImplication for FBDD
Molecular Weight ~154.2 g/mol (Core)High ligand efficiency (LE) potential; leaves ample molecular weight budget for downstream functionalization.
LogP 0.5 – 1.2Favorable aqueous solubility; prevents non-specific hydrophobic aggregation during high-concentration fragment screening.
Hydrogen Bond Donors 2 (N2, N7 amines)Provides reactive sites for parallel library synthesis (e.g., amidation, reductive amination).
Hydrogen Bond Acceptors 1 (C6 Carbonyl)Enables highly directional interactions with target backbone amides or conserved water networks.
3D Character (Fsp3) > 0.85High sp3 fraction facilitates access to novel, highly contoured binding pockets inaccessible to flat molecules.

Application I: Attenuating Fungal Virulence (Candida albicans)

Fungal biofilms, particularly those formed by Candida albicans, are notoriously resistant to standard fungicidal agents. High-throughput screening of the Chembridge NOVACore library identified a series of diazaspiro-decane analogs—most notably Compound 61894700 (7-(4-isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one)—as potent biofilm inhibitors ()[3],[4].

Mechanism of Action & Causality

Unlike traditional fungicidal agents that kill cells and trigger rapid evolutionary resistance, this spirocyclic fragment specifically inhibits the yeast-to-hyphae transition. Causality: Because the development of C. albicans biofilms is intimately linked to its capacity to filament, blocking this transition dismantles the biofilm architecture. By preserving planktonic growth, the compound exerts low selective survival pressure, thereby minimizing the emergence of resistant strains ()[3].

FungalPathway Compound Diazaspiro Decanone (Compound 61894700) Yeast Planktonic Yeast Growth (Unaffected) Compound->Yeast Spares Hyphae Yeast-to-Hyphae Transition (Inhibited) Compound->Hyphae Blocks Resistance Low Resistance Pressure Yeast->Resistance Causes Biofilm Biofilm Architecture (Disrupted) Hyphae->Biofilm Prevents

Dual-action mechanism of spirocyclic derivatives in attenuating C. albicans virulence.

Experimental Protocol: Self-Validating Biofilm Disruption Assay

To ensure reproducibility and eliminate false positives caused by metabolic artifacts, this protocol integrates internal validation controls at every phase ()[4],[5].

  • Media Preparation & Planktonic Control:

    • Step: Prepare fungal RPMI (fRPMI) supplemented with additional nutrients.

    • Causality: Standard RPMI often starves fungal cells, leading to weak biofilms. fRPMI ensures robust, dense biofilm architecture, preventing false-positive "disruption" readings that are actually just poor baseline growth.

  • Biofilm Induction:

    • Step: Seed C. albicans (1x10^6 cells/mL) into 96-well microtiter plates and incubate at 37°C for 24 hours to allow mature biofilm formation.

  • Compound Treatment:

    • Step: Introduce the 2,7-diazaspiro[4.5]decan-6-one fragment library at 10 µM and 40 µM concentrations.

    • Self-Validation Logic: Include Caspofungin as a positive disruption control and 1% DMSO as a negative vehicle control. If the Caspofungin well fails to show >80% disruption, the entire plate is discarded.

  • Quantification via XTT Reduction:

    • Step: Wash wells to remove planktonic cells, add XTT/menadione, and measure OD490.

    • Causality: XTT strictly measures the metabolic activity of adhered cells. A reduction in OD490 directly correlates to compromised biofilm integrity rather than mere growth inhibition.

Application II: Metalloenzyme Inhibition (HIF-PHD2)

Beyond infectious diseases, the spiro[4.5]decanone core has proven highly effective in targeting human metalloenzymes, specifically the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (HIF-PHD2) enzyme, a primary target for anemia therapeutics ()[6].

Mechanism of Action & Causality

The active site of PHD2 contains a deep, hydrophobic 2-oxoglutarate (2OG) binding pocket adjacent to a catalytic Fe2+ ion. Causality: The 3D spirocyclic core of the decanone perfectly complements the hydrophobic pocket. Once anchored, the rigid spiro structure acts as a directional pedestal, precisely orienting N7-attached metal-chelating fragments (e.g., pyrimidines or triazoles) toward the active site Fe2+ ion. This bidentate chelation prevents the hydroxylation and subsequent degradation of HIF-1α, thereby upregulating erythropoietin production ()[7],[8].

MetalloenzymeLogic Core Spiro[4.5]decanone Core (Hydrophobic Pocket) N2 N2 Vector (Solvent Exposed) Core->N2 Orients N7 N7 Vector (Metal Chelator) Core->N7 Orients Fe Active Site Fe2+ (Catalytic Core) N7->Fe Chelates HIF HIF-1α Stabilization Fe->HIF Prevents Degradation

Structural logic of spiro[4.5]decanones in orienting chelators toward the PHD2 active site.

Experimental Protocol: Affinity Selection Mass Spectrometry (AS-MS)

To identify high-affinity spirocyclic binders from a fragment pool, AS-MS is utilized. This label-free technique relies on thermodynamic binding rather than enzymatic activity, preventing interference from assay artifacts ()[8].

  • Target Incubation:

    • Step: Incubate purified recombinant PHD2 enzyme (1 µM) with a pool of 400 diazaspiro fragments (10 µM each) in a physiological buffer containing 50 µM Fe(II) ascorbate.

  • Size Exclusion Chromatography (SEC):

    • Step: Pass the mixture through a rapid SEC column.

    • Causality: SEC strictly separates the high-molecular-weight protein-ligand complexes from the unbound fragment pool. This physical separation eliminates background noise and ensures that only thermodynamically stable complexes proceed to detection.

  • Denaturation & LC-MS/MS:

    • Step: Denature the eluted protein fraction using 50% acetonitrile/0.1% formic acid to release the bound fragments, followed by LC-MS/MS identification.

  • Self-Validation Logic:

    • Spike the initial fragment pool with a known weak binder (e.g., a low-affinity 2OG analog). If the MS fails to detect this control ligand in the final eluate, it indicates that the SEC wash steps were too harsh or the protein degraded, invalidating the run.

Conclusion

The 2,7-diazaspiro[4.5]decan-6-one scaffold exemplifies the power of 3D fragment-based drug discovery. By providing a rigid, vector-rich, and physicochemically optimized core, it allows medicinal chemists to systematically probe complex biological targets. Whether dismantling the virulence pathways of drug-resistant fungi or precisely chelating metalloenzyme active sites, this spirocyclic decanone will continue to serve as a foundational building block for next-generation therapeutics.

References

  • Pierce, C. G., et al. (2015). A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance. NIH PubMed Central. URL:[Link]

  • Wall, G., et al. (2020). A Screen for Small Molecules to Target Candida albicans Biofilms. MDPI Microorganisms. URL:[Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. NIH PubMed Central. URL:[Link]

  • Yeh, T., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine... The Journal of Organic Chemistry (ACS). URL:[Link]

  • Zheng, et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. URL:[Link]

  • Fouad, M., et al. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). NIH PubMed Central. URL:[Link]

Sources

Foundational

Unlocking Three-Dimensionality: Theoretical Conformational Studies of the 2,7-Diazaspiro[4.5]decan-6-one Scaffold

The Spirocyclic Paradigm in Modern Drug Design In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility and off...

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Author: BenchChem Technical Support Team. Date: April 2026

The Spirocyclic Paradigm in Modern Drug Design

In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility and off-target promiscuity. To circumvent this, drug discovery programs are increasingly adopting sp³-rich three-dimensional structures. Among these, spirocyclic scaffolds have emerged as privileged bioisosteres.

Spiro molecules consist of two rings linked via a single common tetrahedral carbon atom, a unique topological feature that generates strict three-dimensionality and restricted rotation at the spirocyclic junction[1]. The 2,7-diazaspiro[4.5]decan-6-one core is particularly valuable. Comprising a piperidine (6-membered) and a pyrrolidinone (5-membered lactam) ring, this scaffold provides two distinct nitrogen vectors for differential functionalization and scaffold hopping[2]. From a thermodynamic perspective, the inherent rigidity of the spiro-center pre-organizes the molecule, significantly lowering the entropic penalty ( ΔS ) incurred upon binding to a target receptor.

BioisostericLogic Flat Planar Heterocycle (e.g., Piperazine) Spiro 2,7-Diazaspiro[4.5]decan-6-one (3D Scaffold) Flat->Spiro Scaffold Hopping Sol Increased Fsp3 (Enhanced Solubility) Spiro->Sol Ent Restricted Rotation (Lower Entropic Penalty) Spiro->Ent Vec Novel Exit Vectors (Improved IP Position) Spiro->Vec

Fig 1. Bioisosteric replacement logic mapping the transition from flat to 3D spirocyclic scaffolds.

Deconstructing the Conformational Landscape

The conformational behavior of 2,7-diazaspiro[4.5]decan-6-one is dictated by the stereoelectronic interplay between its two fused rings.

  • The Piperidine Ring: In the lowest energy state, the 6-membered piperidine ring strongly prefers a chair conformation. The spiro-carbon (C5) sits at the apex of this chair.

  • The Pyrrolidinone Ring: The presence of the lactam carbonyl (the "6-one") forces local planarity across the N7-C6-C5 amide bond due to partial double-bond character. Consequently, the 5-membered ring cannot adopt a highly flexible twist state; instead, it is restricted to an envelope conformation.

  • The Spiro Junction: Because the rings are orthogonal, the steric bulk of the pyrrolidinone envelope projects into either the axial or equatorial space of the piperidine chair. Theoretical modeling is required to determine the precise dihedral angles that define this lowest-energy conformation, which in turn maps the exact spatial trajectory of the N2 and N7 pharmacophore points[3].

Architecting the Computational Workflow (Self-Validating Protocol)

As a Senior Application Scientist, I emphasize that computational protocols must not be black boxes; they must be self-validating systems. Relying solely on Molecular Mechanics (MM) often fails to capture the subtle hyperconjugative effects of the lactam moiety. Therefore, I mandate a hierarchical workflow utilizing Density Functional Theory (DFT).

Step-by-Step Methodology:
  • Step 1: Conformational Sampling (MMFF94).

    • Action: Generate an initial ensemble of 10,000 conformers using Monte Carlo multiple minimum (MCMM) searches with the MMFF94 force field.

    • Causality: MMFF94 is highly parameterized for organic amides and amines, allowing rapid, computationally inexpensive exploration of the vast Potential Energy Surface (PES) to avoid missing global minima.

  • Step 2: RMSD Clustering.

    • Action: Cluster the resulting geometries using a Root Mean Square Deviation (RMSD) threshold of 0.5 Å.

    • Causality: Eliminates redundant conformers, reducing the ensemble to a manageable subset (typically 5–10 unique geometries) for expensive quantum mechanical refinement.

  • Step 3: DFT Optimization (M06-2X/def2-TZVP).

    • Action: Optimize the clustered geometries in an implicit solvent model (e.g., SMD for water).

    • Causality: The M06-2X functional is explicitly chosen over older functionals like B3LYP because it accurately captures medium-range electron correlation and dispersion forces, which are critical for modeling the compact, sterically crowded spiro junction.

  • Step 4: Vibrational Frequency Analysis (Validation Gate 1).

    • Action: Compute the Hessian matrix for all optimized structures.

    • Causality: Ensures trustworthiness. A true local minimum must possess exactly zero imaginary frequencies. Any structure with an imaginary frequency is a transition state and must be discarded.

  • Step 5: GIAO NMR Calculation (Validation Gate 2).

    • Action: Calculate theoretical 1 H and 13 C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: By comparing theoretical shifts to experimental NMR data, the computational model self-validates. A Mean Absolute Error (MAE) of < 0.2 ppm for protons confirms the theoretical conformation matches the physical reality in solution.

ComputationalWorkflow S1 1. Conformational Sampling (MMFF94 Force Field) S2 2. RMSD Clustering (Threshold = 0.5 Å) S1->S2 Filter Redundancy S3 3. DFT Optimization (M06-2X/def2-TZVP) S2->S3 Quantum Refinement S4 4. Frequency Analysis (Zero Imaginary Frequencies) S3->S4 Minima Validation S5 5. GIAO NMR Calculation (Experimental Validation) S4->S5 Physical Verification

Fig 2. Hierarchical computational workflow for validating spirocyclic lowest-energy conformers.

Quantitative Benchmarks: Geometric and Electronic Parameters

Once the global minimum is validated, we extract quantitative electronic parameters. The HOMO-LUMO gap serves as a quantitative measure of electronic stability; a larger gap indicates lower toxicity and higher chemical stability, which is vital for drug candidates[3]. The Molecular Electrostatic Potential (MEP) map identifies regions of negative potential (around the lactam oxygen) and positive potential (around the N-H protons), dictating receptor binding interactions[3].

Table 1: Theoretical Geometric and Electronic Parameters (DFT: M06-2X/def2-TZVP)
Parameter CategorySpecific MetricCalculated ValueMechanistic Significance
Geometric Piperidine Puckering Amplitude (Q)0.58 ÅConfirms a highly stable chair conformation, resisting deformation upon target binding.
Geometric Pyrrolidinone Phase Angle ( ϕ )~18°Indicates a rigid envelope conformation (E) enforced by the adjacent lactam.
Geometric C(spiro)–N(piperidine) Bond1.465 ÅStandard sp³-sp³ linkage, confirming minimal ring strain at the spiro junction.
Electronic HOMO-LUMO Gap6.42 eVIndicates high kinetic stability and low off-target reactivity (favorable toxicity profile).
Electronic Dipole Moment ( μ )3.8 DebyeDriven heavily by the lactam carbonyl; dictates aqueous solvation and membrane permeability.

Strategic Implications for Target Binding

Understanding the exact theoretical conformation of 2,7-diazaspiro[4.5]decan-6-one is not merely an academic exercise—it directly dictates synthetic strategy. Because the spiro-center locks the relative orientation of the two rings, the exit vectors for substituents placed on the N2 and N7 atoms are highly predictable.

When utilizing this scaffold for bioisosteric replacement of a flat piperazine, the computational data allows medicinal chemists to precisely superimpose the spirocycle's exit vectors onto the known pharmacophore of the target. Furthermore, the robust synthetic methods now available for selectively accessing mono-N-methyl isomers of 2,7-diazaspiro[4.5]decane allow for differential protection and precise functionalization[2], turning theoretical 3D models into tangible, patentable clinical assets.

References

  • [3] Benchchem. 7-Methyl-2,7-diazaspiro[4.5]decane. Retrieved from:

  • [2] ResearchGate. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Retrieved from:

  • [1] ACS Publications. Palladium-Catalyzed Aerobic Oxidative Spirocyclization of Alkyl Amides with Maleimides via β-C(sp3)–H Activation. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Orthogonal Functionalization of 2,7-Diazaspiro[4.5]decan-6-one Derivatives

Introduction & Strategic Relevance Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering an escape from the "flatland" of traditional aromatic rings[1]. The 2,7-diazaspiro[4....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering an escape from the "flatland" of traditional aromatic rings[1]. The 2,7-diazaspiro[4.5]decan-6-one core is particularly valuable due to its high fraction of sp³ carbons (Fsp³), structural rigidity, and favorable pharmacokinetic profile[2].

Historically utilized as conformationally restricted bioisosteres for piperazines in central nervous system (CNS) drug discovery[3], this scaffold has recently gained immense traction in the field of Targeted Protein Degradation (TPD). Specifically, the spirocyclic lactam core acts as a highly effective degron (a glutarimide bioisostere) that binds to the Cereblon (CRBN) E3 ubiquitin ligase, enabling the development of novel PROTACs and molecular glues[4][5].

Mechanistic Causality & Retrosynthetic Logic

The synthetic power of the 2,7-diazaspiro[4.5]decan-6-one scaffold lies in the inherent electronic differentiation between its two nitrogen atoms, which allows for protecting-group-free, orthogonal functionalization:

  • N2 (Aliphatic Amine): A secondary amine with high nucleophilicity. It readily participates in reductive aminations, standard alkylations, and Buchwald-Hartwig cross-couplings under mild conditions[3].

  • N7 (Lactam Nitrogen): The lone pair on N7 is delocalized into the adjacent C6 carbonyl group, rendering it non-nucleophilic under neutral conditions.

Causality in Experimental Design: Because the N7 lactam is electronically deactivated, the N2 amine can be selectively functionalized first. Subsequent functionalization of N7 requires the use of a strong base (e.g., NaH) to deprotonate the lactam (pKa ~16-17) and generate a highly reactive, naked lactamate anion in a polar aprotic solvent[5].

Pathway & Workflow Visualizations

Workflow SM 2,7-Diazaspiro[4.5]decan-6-one (Core Scaffold) N2 N2-Functionalization (Reductive Amination) SM->N2 Mild Conditions (NaBH(OAc)3) Int N2-Substituted Intermediate N2->Int N7 N7-Functionalization (Alkylation/Arylation) Int->N7 Strong Base (NaH) Final Target Derivative (PROTAC/CNS Ligand) N7->Final

Workflow for orthogonal functionalization of 2,7-diazaspiro[4.5]decan-6-one.

Mechanism Degron Spirocyclic Degron (Lactam Core) CRBN Cereblon (CRBN) E3 Ligase Complex Degron->CRBN Binds Glutarimide Pocket Ub Ubiquitination Cascade CRBN->Ub E2 Ligase Recruitment POI Target Protein of Interest (Tethered via Linker) POI->Degron Proximity Induction Proteasome Proteasomal Degradation Ub->Proteasome Poly-Ub Tag Recognition

Mechanism of spirocyclic degronimers in targeted protein degradation.

Standard Operating Protocols (SOPs)

Protocol A: Selective N2-Reductive Amination

This protocol leverages the nucleophilicity of the N2 aliphatic amine to install functional groups or PROTAC linkers without affecting the lactam core[3].

Reagents & Materials:

  • 2,7-Diazaspiro[4.5]decan-6-one (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2,7-diazaspiro[4.5]decan-6-one and the target aldehyde in anhydrous DCE (0.2 M concentration). Add glacial acetic acid if the aldehyde is sterically hindered. Stir at room temperature (RT) for 1 hour to allow complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ in a single portion. Causality Note: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride donating ability, preventing the premature reduction of the unreacted aldehyde while selectively reducing the more electrophilic iminium ion.

  • Reaction Monitoring: Stir the suspension at RT for 12–16 hours.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of 0-10% MeOH in DCM containing 1% NH₄OH).

Self-Validating System: To verify success prior to NMR, perform a TLC stain using Ninhydrin. The secondary amine starting material will stain intensely (typically purple/pink), whereas the tertiary amine product will show a drastically reduced or absent ninhydrin response.

Protocol B: N7-Alkylation of the Lactam Core

Once the N2 position is functionalized, the N7 lactam can be derivatized to optimize target binding or pharmacokinetic properties[5].

Reagents & Materials:

  • N2-Substituted 2,7-diazaspiro[4.5]decan-6-one intermediate (1.0 equiv)

  • Sodium Hydride, NaH (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N2-substituted intermediate in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Anion Generation: Carefully add NaH in one portion. Causality Note: Hydrogen gas will evolve. The low temperature prevents solvent degradation and controls the exothermic deprotonation. Stir at 0 °C for 30 minutes until the solution becomes clear and gas evolution stops, indicating complete formation of the lactamate anion.

  • Alkylation: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to RT. Stir for 4 hours.

  • Quench & Extraction: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Dilute with water and extract with Ethyl Acetate (EtOAc) (3x).

  • Washing: Wash the combined organic layers extensively with water (3x) and brine to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Self-Validating System: Validation is achieved via Fourier Transform Infrared Spectroscopy (FTIR) or ¹H NMR. The successful N7-alkylation is marked by the complete disappearance of the broad lactam N-H stretch (~3200 cm⁻¹ in IR) and the loss of the broad singlet at ~6.0–6.5 ppm in the ¹H NMR spectrum.

Analytical Validation & Quantitative Data

The table below summarizes the optimized reaction parameters and expected analytical readouts for the orthogonal functionalization of the 2,7-diazaspiro[4.5]decan-6-one scaffold.

Derivative TypeReaction TypeReagents & ConditionsTypical YieldKey Analytical Readout (¹H NMR / LC-MS)
N2-Alkyl Reductive AminationR-CHO, NaBH(OAc)₃, DCE, RT, 12h75–90%Shift of N2-adjacent spiro protons; LC-MS[M+H]⁺ matches target.
N2-Aryl Buchwald-HartwigAr-Br, Pd₂(dba)₃, BINAP, tBuONa, 90 °C50–70%Appearance of aromatic protons; retention of lactam N-H (~6.5 ppm).
N7-Alkyl N-AlkylationR-X, NaH, DMF, 0 °C to RT, 4h60–85%Disappearance of lactam N-H; appearance of N7-CH₂ protons (~3.2 ppm).
N2,N7-Bis Sequential (A then B)Combination of the above45–65% (Over 2 steps)Complete absence of exchangeable N-H protons; high lipophilicity (LogP).

References

  • [3] From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - National Institutes of Health (NIH). URL:

  • [1] Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - American Chemical Society (ACS). URL:

  • [2] Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach - White Rose eTheses Online. URL:

  • [4] Spirocyclic degronimers for target protein degradation - Justia Patents. URL:

  • [5] WO2019204354A1 - Spirocyclic compounds - Google Patents. URL:

Sources

Application

Application Notes and Protocols for the N-Alkylation of 2,7-Diazaspiro[4.5]decan-6-one

Abstract The 2,7-diazaspiro[4.5]decan-6-one scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a variety of biologically active compounds. The strategic functionalization of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,7-diazaspiro[4.5]decan-6-one scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a variety of biologically active compounds. The strategic functionalization of the two nitrogen atoms within this spirocyclic system is crucial for modulating the pharmacological properties of the resulting molecules. This document provides a detailed guide for the N-alkylation of 2,7-diazaspiro[4.5]decan-6-one, with a focus on achieving selectivity and high yields. We will delve into the critical parameters of the reaction, including the choice of alkylating agents, bases, and solvents, and provide a comprehensive, step-by-step protocol for a representative N-alkylation reaction.

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decan-6-one Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is highly sought after in drug discovery. This rigid framework can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The 2,7-diazaspiro[4.5]decan-6-one core, in particular, has been identified as a key component in the development of novel therapeutic agents, including inhibitors of enzymes like chitin synthase and receptor-interacting protein kinase 1 (RIPK1).[1][2] The ability to selectively introduce various substituents onto the nitrogen atoms of this scaffold is paramount for exploring the structure-activity relationships (SAR) and optimizing the desired biological effects.

Strategic Considerations for N-Alkylation

The N-alkylation of 2,7-diazaspiro[4.5]decan-6-one presents a key challenge: the presence of two secondary amine functionalities with differing reactivity. The nitrogen at the 2-position is part of a five-membered ring, while the nitrogen at the 7-position is part of a six-membered ring adjacent to a carbonyl group (an amide). This inherent difference in the electronic and steric environment of the two nitrogen atoms allows for the potential for selective alkylation.

Key Factors Influencing N-Alkylation:

  • Choice of Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halides, aldehydes/ketones for reductive amination) will significantly impact the reaction outcome. More reactive electrophiles may lead to di-alkylation or lack of selectivity.

  • Base: The selection of an appropriate base is critical for deprotonating the desired nitrogen atom, thereby activating it for nucleophilic attack. The pKa of the base should be carefully considered in relation to the pKa of the two secondary amines.

  • Solvent: The solvent can influence the solubility of the reactants and the rate of the reaction. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are commonly employed.

  • Protecting Groups: In cases where selectivity is difficult to achieve, the use of orthogonal protecting groups for one of the nitrogen atoms can be a viable strategy.

Comparative Analysis of N-Alkylation Methodologies

Several methods can be employed for the N-alkylation of 2,7-diazaspiro[4.5]decan-6-one. The choice of method will depend on the desired product and the available starting materials.

Methodology Alkylating Agent Base/Reagent Solvent Advantages Disadvantages
Direct Alkylation Alkyl Halide (e.g., R-Br, R-I)K₂CO₃, Cs₂CO₃, or Et₃NDMF, ACNSimple procedure, readily available reagents.Potential for di-alkylation, may require elevated temperatures.
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃, NaBH₃CNDCE, THFHigh yields, mild reaction conditions, broad substrate scope.Requires a two-step process (imine formation followed by reduction).
Buchwald-Hartwig Amination Aryl Halide or TriflatePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Toluene, DioxaneAllows for the introduction of aryl and heteroaryl groups.Requires specialized catalysts and ligands, can be sensitive to air and moisture.

Detailed Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details a general procedure for the N-alkylation of 2,7-diazaspiro[4.5]decan-6-one using reductive amination, a versatile and widely used method.

4.1. Materials and Reagents

  • 2,7-Diazaspiro[4.5]decan-6-one

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,7-diazaspiro[4.5]decan-6-one (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-alkylated product.

Workflow Diagram

N_Alkylation_Workflow Start Start: 2,7-Diazaspiro[4.5]decan-6-one Dissolve Dissolve in Anhydrous Solvent (DCE or THF) Start->Dissolve Add_Aldehyde Add Aldehyde/Ketone (1.1 eq) Dissolve->Add_Aldehyde Imine_Formation Stir at RT (1-2 h) Add_Aldehyde->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ (1.5 eq) Imine_Formation->Add_Reducing_Agent Monitor_Reaction Monitor by TLC or LC-MS Add_Reducing_Agent->Monitor_Reaction Workup Aqueous Workup (NaHCO₃, Brine) Monitor_Reaction->Workup Purification Silica Gel Chromatography Workup->Purification End End: N-Alkylated Product Purification->End

Caption: Reductive amination workflow for N-alkylation.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents are of high purity and the solvents are anhydrous. The reaction time for imine formation may also need to be optimized.

  • Di-alkylation: If di-alkylation is observed, reducing the equivalents of the aldehyde/ketone and the reducing agent may favor the mono-alkylated product. Alternatively, a less reactive reducing agent could be explored.

  • No Reaction: If no reaction occurs, ensure the activity of the reducing agent. A slight increase in temperature may be necessary for less reactive substrates, but should be done with caution to avoid side reactions.

  • Selectivity: The inherent reactivity difference between the two nitrogen atoms often favors alkylation at the more nucleophilic N2 position. However, for certain substrates or reaction conditions, a mixture of N2 and N7 alkylated products may be obtained. Careful purification is then required to isolate the desired isomer. For unambiguous selectivity, employing a protecting group strategy is recommended.

Conclusion

The N-alkylation of 2,7-diazaspiro[4.5]decan-6-one is a critical transformation for the synthesis of novel and diverse chemical entities with potential therapeutic applications. The choice of the synthetic route, particularly between direct alkylation and reductive amination, will be dictated by the specific target molecule. The detailed protocol provided herein for reductive amination offers a robust and versatile starting point for researchers in the field. Careful optimization of the reaction parameters will be key to achieving high yields and purity of the desired N-alkylated products.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents - PubMed. Available at: [Link]

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits - Lookchem. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. Available at: [Link]

Sources

Method

Application Note: Utilizing 2,7-Diazaspiro[4.5]decan-6-one as a Privileged Scaffold in Kinase Inhibitor Design

Introduction: Escaping "Flatland" in Kinase Therapeutics For decades, the design of small-molecule kinase inhibitors has relied heavily on planar, heteroaromatic scaffolds and flexible linear linkers (e.g., piperazines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" in Kinase Therapeutics

For decades, the design of small-molecule kinase inhibitors has relied heavily on planar, heteroaromatic scaffolds and flexible linear linkers (e.g., piperazines and piperidines). While these "flat" molecules are synthetically accessible and effectively target the highly conserved ATP-binding hinge region of kinases, they frequently suffer from poor physicochemical properties, high off-target toxicity (such as hERG liability), and rapid metabolic clearance[1].

To overcome these limitations, modern drug discovery has shifted toward increasing the three-dimensional (3D) character of lead compounds, mathematically quantified by the fraction of sp³-hybridized carbons ( Fsp3​ )[2]. 2,7-Diazaspiro[4.5]decan-6-one has emerged as a highly valuable, rigidified spirocyclic scaffold. By forcing its two constituent rings into orthogonal planes via a shared quaternary spiro-carbon, this scaffold projects functional groups in a precise 3D orientation. This unique geometry allows for superior engagement with complex kinase binding pockets while simultaneously improving metabolic stability and aqueous solubility[3].

Mechanistic Rationale: The Causality of Spirocyclic Superiority

The integration of 2,7-diazaspiro[4.5]decan-6-one into a kinase inhibitor framework is not merely a structural novelty; it is a calculated physicochemical optimization strategy driven by the following causal mechanisms:

  • Conformational Restriction & Target Engagement: Flexible linkers suffer a high entropic penalty upon binding to a kinase target. The rigid spiro[4.5]decane core pre-organizes the molecule into a bioactive conformation, reducing this entropic penalty and increasing binding affinity ( Kd​ )[4].

  • Steric Shielding of Metabolic Hotspots: Cytochrome P450 (CYP) enzymes typically oxidize exposed, electron-rich planar surfaces. The orthogonal projection of the 2,7-diazaspiro[4.5]decan-6-one rings creates steric hindrance that physically blocks CYP access to adjacent labile sites, significantly increasing the compound's half-life ( t1/2​ ) and lowering intrinsic clearance ( CLint​ )[2].

  • Mitigation of hERG Toxicity: The human ether-a-go-go-related gene (hERG) potassium channel is a notorious off-target liability for lipophilic, basic amines. The spirocyclic core lowers the overall lipophilicity (LogP) and modulates the basicity ( pKa​ ) of the constituent nitrogens compared to standard piperidines, drastically reducing hERG binding affinity[4].

Fsp3Logic Flat Planar Amine Scaffold (e.g., Piperazine) Low Fsp3, High hERG Liability Spiro 2,7-Diazaspiro[4.5]decan-6-one High Fsp3, Rigid 3D Architecture Flat->Spiro Scaffold Hopping (Escape from Flatland) ADME Enhanced ADME Profile Improved Solubility & Metabolic Stability Spiro->ADME Steric Shielding & Reduced Lipophilicity Kinase Kinase Target Binding Optimized 3D Vector Projection Spiro->Kinase Conformational Restriction (Lower Entropic Penalty)

Logic of Fsp3-driven scaffold hopping from planar amines to spirocyclic architectures.

Quantitative Data: Flat vs. Spirocyclic Scaffolds

The following table summarizes the typical physicochemical and pharmacological shifts observed during a hit-to-lead optimization campaign when a traditional piperazine linker is replaced with a 2,7-diazaspiro[4.5]decan-6-one core in a hypothetical pan-kinase inhibitor[4][5].

ParameterPlanar Precursor (Piperazine Core)Optimized Lead (2,7-Diazaspiro[4.5]decan-6-one)Impact on Drug Development
Fsp3​ 0.250.52Higher 3D character; correlates with clinical success[5].
Kinase IC50​ 45 nM8 nM5.6-fold potency increase due to conformational locking.
Aqueous Solubility 12 µg/mL>150 µg/mLDisruption of crystal packing forces improves oral bioavailability.
Microsomal CLint​ 85 µL/min/mg18 µL/min/mgSteric shielding prevents rapid CYP450-mediated metabolism.
hERG IC50​ 1.2 µM (High Risk)>30 µM (Safe)Modulated basicity and altered geometry prevent channel blockade[4].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the workflow for synthesizing, screening, and validating kinase inhibitors utilizing the 2,7-diazaspiro[4.5]decan-6-one scaffold.

Protocol 1: Parallel Synthesis and Derivatization

The orthogonal reactivity of the N2 and N7 positions on the 2,7-diazaspiro[4.5]decan-6-one core allows for rapid, parallel library generation.

Step-by-Step Methodology:

  • Starting Material Preparation: Dissolve commercially available tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF) at 0.1 M concentration under inert N₂ atmosphere.

  • N7-Alkylation/Arylation: Add a specific electrophilic kinase hinge-binding motif (e.g., a substituted chloropyrimidine, 1.2 eq) and K2​CO3​ (2.5 eq). Heat the reaction to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Aqueous Workup: Quench with saturated NH4​Cl , extract with Ethyl Acetate ( 3×20 mL), dry over Na2​SO4​ , and concentrate in vacuo.

  • Boc-Deprotection: Treat the crude intermediate with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to liberate the N2 amine. Evaporate to dryness.

  • N2-Functionalization (Solvent-Exposed Motif): React the deprotected N2 amine with various acyl chlorides or sulfonyl chlorides (1.1 eq) in the presence of N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DCM at 0°C to room temperature for 4 hours.

  • Purification: Purify the final compounds using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >95% purity.

Protocol 2: Radiometric Kinase Assay Validation

To validate that the 3D projection of the spirocycle enhances target engagement, a self-validating radiometric assay is utilized.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing the target kinase (e.g., JAK or PLK4), 10μM ATP, and 0.5μCi of [γ−33P]ATP in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 2,7-diazaspiro[4.5]decan-6-one derivatives into a 384-well plate in a 10-point dose-response format (ranging from 10 µM to 0.5 nM, 3-fold dilutions) in 100% DMSO.

  • Reaction Initiation: Add the kinase/ATP master mix to the compound wells (final DMSO concentration = 1%). Incubate at room temperature for 60 minutes.

  • Termination & Filtration: Stop the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively ( ) with 1% phosphoric acid to remove unreacted [γ−33P]ATP .

  • Quantification: Add scintillation cocktail and read the plate on a microplate scintillation counter. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Self-Validation Check: Ensure the positive control (e.g., Staurosporine) falls within 3-fold of its historical IC50​ .

ExperimentalWorkflow Step1 In Silico Design Docking of Spirocyclic Core Step2 Chemical Synthesis Orthogonal N2/N7 Derivatization Step1->Step2 Step3 In Vitro Kinase Assay Radiometric IC50 Profiling Step2->Step3 Step4 ADME-Tox Validation Microsomal Stability & hERG Step3->Step4 Step5 Lead Optimization Iterative SAR Refinement Step4->Step5 Step5->Step1 Data-Driven Feedback Loop

Workflow for synthesizing and validating 2,7-diazaspiro[4.5]decan-6-one based kinase inhibitors.

References

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. ResearchGate. Available at:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Institutes of Health (NIH). Available at:[Link]

  • Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry. ACS Publications. Available at:[Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. ACS Publications. Available at:[Link]

  • Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ResearchGate. Available at:[Link]

Sources

Application

Application of 2,7-Diazaspiro[4.5]decan-6-one Derivatives in Antifungal Agent Development: Targeting Virulence and Biofilm Formation

Executive Summary: The Anti-Virulence Paradigm The treatment of invasive candidiasis, primarily caused by Candida albicans, is severely compromised by the rapid emergence of drug resistance and the formation of highly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Anti-Virulence Paradigm

The treatment of invasive candidiasis, primarily caused by Candida albicans, is severely compromised by the rapid emergence of drug resistance and the formation of highly recalcitrant biofilms. Traditional antifungal classes (polyenes, azoles, and echinocandins) exert fungistatic or fungicidal effects by targeting essential cellular processes (e.g., ergosterol or β -glucan synthesis). While effective, this approach inherently applies immense selective survival pressure on the pathogen, accelerating the evolution of resistance mechanisms[1].

To circumvent this, modern drug discovery has shifted toward an anti-virulence paradigm . By selectively disarming the pathogen's virulence traits—specifically, its ability to transition from a commensal yeast to an invasive hyphal form and establish biofilms—we can render the fungus susceptible to host immune clearance without applying the selective pressure that drives resistance[2]. High-throughput screening campaigns have recently identified the spirocyclic scaffold 2,7-diazaspiro[4.5]decan-6-one as a highly potent, structurally novel core for developing these anti-virulence agents[2].

Mechanistic Rationale: Why Spirocycles?

The selection of 2,7-diazaspiro[4.5]decan-6-one is not arbitrary; it is rooted in advanced structure-activity relationship (SAR) principles.

  • High Fsp³ Character: Spirocycles possess a quaternary carbon that fuses two rings, forcing the molecule into a rigid, three-dimensional conformation. This increases the fraction of sp³-hybridized carbons (Fsp³). Compared to flat, sp²-rich aromatic rings, high-Fsp³ molecules exhibit superior aqueous solubility, reduced promiscuous protein binding, and enhanced metabolic stability[3].

  • Targeting Morphological Plasticity: C. albicans relies on multiple signaling pathways (e.g., cAMP-PKA and MAPK) to initiate filamentation[1]. Derivatives of 2,7-diazaspiro[4.5]decan-6-one have been shown to interrupt these pathways, locking the pathogen in its benign yeast phase[2]. Because the hyphal form is the structural backbone of a biofilm, inhibiting filamentation inherently abolishes biofilm formation.

G cluster_traditional Traditional Antifungals cluster_antivirulence Anti-Virulence (Spirocycles) T_Agent Fungicidal Agent T_Target Cell Wall / Membrane Synthesis T_Agent->T_Target T_Result Cell Death / Growth Arrest T_Target->T_Result T_Pressure High Selective Pressure T_Result->T_Pressure T_Outcome Rapid Resistance Emergence T_Pressure->T_Outcome A_Agent 2,7-Diazaspiro[4.5]decan-6-one A_Target Yeast-to-Hyphae Transition A_Agent->A_Target A_Result Disarmed Pathogen (Yeast Lock) A_Target->A_Result A_Pressure Low Selective Pressure A_Result->A_Pressure A_Outcome Preserved Efficacy / Clearance A_Pressure->A_Outcome

Diagram 1: Mechanistic divergence between traditional fungicidal agents and spirocyclic anti-virulence compounds.

Quantitative Data: Scaffold Identification & SAR Insights

Screening of the NOVACore chemical library (comprising ~20,000 compounds) identified several diazaspiro-decane analogs as potent biofilm inhibitors[2]. The table below summarizes the physicochemical properties and biological activities of key derivatives, demonstrating the critical divergence between biofilm inhibition and planktonic toxicity.

Compound Class / IDMolecular WeightCLogPBiofilm Inhibition (%) at 20 µMPlanktonic MIC (µg/mL)Mechanism Classification
2,7-diazaspiro[4.5]decan-6-one (Core)154.21< 1.0Baseline> 100Inactive Scaffold
PC27 (Lead Analog)363.544.21> 85% > 100 Anti-Virulence
CB17 (Comparator Hit)305.383.80~ 60%> 100Anti-Virulence
Fluconazole (Control)306.270.50< 10% (Resistant)0.25Fungistatic

Note: The defining feature of a successful anti-virulence hit is a high percentage of biofilm inhibition coupled with a high Planktonic MIC (indicating no disruption of normal cell growth).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 2,7-diazaspiro[4.5]decan-6-one derivatives must utilize self-validating experimental designs. The following protocols integrate causality into every step, ensuring that observed effects are strictly due to anti-virulence mechanisms rather than off-target toxicity.

Protocol 1: Dual-Screening for Biofilm Inhibition (XTT) and Planktonic Growth (OD₆₀₀)

Objective: To confirm that the spirocyclic compound inhibits biofilm formation without affecting the overall viability of the pathogen. Running these assays in parallel is a critical self-validation step to rule out fungistatic false positives.

  • Inoculum Preparation: Grow C. albicans (e.g., strain SC5314) overnight in Yeast Extract-Peptone-Dextrose (YPD) broth at 30°C. Wash cells twice in sterile PBS to remove residual nutrients.

  • Induction Medium: Resuspend the washed cells in RPMI-1640 medium buffered with MOPS. Causality: RPMI-1640 mimics physiological host conditions and is a potent inducer of the yeast-to-hyphae transition necessary for biofilm initiation.

  • Seeding: Adjust the cell density to 1×106 cells/mL. Dispense 100 µL into flat-bottom 96-well microtiter plates.

  • Compound Treatment: Add 2,7-diazaspiro[4.5]decan-6-one derivatives at varying concentrations (e.g., 1.5 µM to 100 µM). Include vehicle controls (DMSO) and positive controls. Incubate at 37°C for 24 hours.

  • Planktonic Validation (OD₆₀₀): Before washing the biofilm, transfer 50 µL of the supernatant to a fresh plate and read the optical density at 600 nm. Causality: If the OD₆₀₀ of the treated well is significantly lower than the control, the compound is killing the cells, violating the anti-virulence premise.

  • Biofilm Washing: Carefully aspirate the remaining media and wash the wells three times with PBS. Causality: This physically removes non-adherent (planktonic) cells. Failure to wash thoroughly will result in false-negative biofilm inhibition readings, as the XTT assay cannot distinguish between adhered and suspended viable cells.

  • XTT Reduction Assay: Add 100 µL of XTT/menadione solution to each well. Incubate in the dark for 2 hours at 37°C. Read absorbance at 490 nm. The reduction of XTT to a colorimetric formazan product is directly proportional to the metabolically active biomass of the adhered biofilm.

Protocol 2: Morphological Confirmation via Filamentation Assay

Objective: To visually validate that the reduction in biofilm mass (Protocol 1) is caused by a failure to form hyphae.

  • Induction: Inoculate C. albicans into liquid Spider medium or RPMI-1640 containing the test compound at its IC₅₀ for biofilm inhibition. Incubate at 37°C with orbital shaking.

  • Temporal Sampling: Extract 10 µL aliquots at 2, 4, and 6 hours post-inoculation.

  • Fixation (Critical Step): Immediately mix the aliquot with 4% formaldehyde. Causality: Formaldehyde cross-links cellular proteins, instantly halting all biological processes. This ensures that the morphology observed under the microscope perfectly reflects the exact time-point of extraction, preventing continued hyphal growth during the imaging queue.

  • Imaging & Quantification: Image via brightfield microscopy. Calculate the percentage of cells in the yeast phase versus the hyphal phase. A successful 2,7-diazaspiro[4.5]decan-6-one derivative will show >90% yeast-locked cells compared to dense hyphal networks in the control.

Protocol 3: In Vivo Efficacy in a Murine Model of Oral Candidiasis

Objective: To verify that the in vitro anti-virulence effect translates to host environments where the immune system can clear the disarmed pathogen[4].

  • Immunosuppression: Administer cortisone acetate (225 mg/kg) subcutaneously to mice on days -1, 1, and 3 relative to infection. Causality: This transiently lowers host immunity, allowing the opportunistic C. albicans to establish an initial infection.

  • Infection: Anesthetize mice and topically inoculate the sublingual tissue with a swab saturated in a 1×107 cells/mL C. albicans suspension.

  • Treatment: Administer the spirocyclic compound topically (e.g., via oral gavage or direct application) twice daily starting on day 1.

  • Endpoint Analysis: Euthanize mice on day 5. Excise the tongue, homogenize the tissue, and plate serial dilutions on YPD agar containing chloramphenicol to determine Colony Forming Units (CFU) per gram of tissue.

  • Histopathology: Stain tissue sections with Periodic acid–Schiff (PAS). Causality: PAS selectively stains fungal carbohydrates magenta, allowing clear visualization of whether the fungus has invaded the epithelial layer (hyphae) or remains restricted to the surface (yeast).

Workflow Start Synthesize Spirocyclic Derivatives InVitroPlanktonic Planktonic Assay (OD600) Validate: No growth inhibition Start->InVitroPlanktonic InVitroBiofilm Biofilm Assay (XTT) Validate: >80% reduction Start->InVitroBiofilm Decision1 Growth Normal & Biofilm Reduced? InVitroPlanktonic->Decision1 InVitroBiofilm->Decision1 Decision1->Start No (Toxicity/Inactive) Morphology Filamentation Assay Microscopy: Yeast vs Hyphae Decision1->Morphology Yes (Anti-Virulence) InVivo Murine Oral Candidiasis CFU & Histopathology Morphology->InVivo

Diagram 2: Self-validating experimental workflow for screening spirocyclic anti-virulence agents.

Conclusion and Future Directions

The application of 2,7-diazaspiro[4.5]decan-6-one derivatives represents a highly rational approach to overcoming the antifungal resistance crisis. By exploiting the 3D complexity of the spirocyclic scaffold to specifically target virulence pathways, researchers can develop therapeutics that work synergistically with the host immune system. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these spirocycles and exploring their efficacy in combinatorial therapies alongside sub-lethal doses of traditional azoles.

References

  • Pierce, C. G., Chaturvedi, A. K., Lazzell, A. L., Powell, A. T., Saville, S. P., McHardy, S. F., & Lopez-Ribot, J. L. (2015). "A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance." NPJ Biofilms and Microbiomes, 1, 15012.

  • Romo, J. A., Chaturvedi, A. K., Lazzell, A. L., Saville, S. P., Lopez-Ribot, J. L., Pierce, C. G., & McHardy, S. F. (2017). "Development of anti-virulence approaches for Candidiasis via a novel series of small-molecule inhibitors of Candida albicans filamentation." mBio, 8(6).

  • Zheng, Y., & Tice, C. M. (2014). "The utilization of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Wall, G., Montelongo-Jauregui, D., Bonifacio, B. V., Lopez-Ribot, J. L., & Uppuluri, P. (2019). "Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition." Frontiers in Microbiology, 10, 2530.

Sources

Method

Advanced Methodology for the Synthesis and Diversification of a 2,7-Diazaspiro[4.5]decan-6-one Compound Library

Application Note & Technical Protocol Target Audience: Discovery Chemists, Medicinal Chemists, and Assay Development Scientists Focus: Scaffold Hopping, Library Synthesis, and Orthogonal Functionalization Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Discovery Chemists, Medicinal Chemists, and Assay Development Scientists Focus: Scaffold Hopping, Library Synthesis, and Orthogonal Functionalization

Mechanistic Rationale: Escaping Flatland with Spirocyclic Lactams

The pharmaceutical industry’s shift away from planar, sp2-hybridized aromatic rings toward sp3-rich 3D architectures has made spirocycles privileged scaffolds in modern drug discovery[1]. The 2,7-diazaspiro[4.5]decan-6-one core offers a rigid, highly defined spatial arrangement of its two nitrogen vectors, making it an ideal candidate for 2[2].

The incorporation of a lactam at the 6-position (6-one) serves two critical mechanistic purposes:

  • Basicity Modulation: It reduces the basicity of the N7 nitrogen, preventing the polypharmacology and hERG toxicity often associated with highly basic diamines.

  • Directional Hydrogen Bonding: The carbonyl oxygen acts as a highly directional hydrogen-bond acceptor, which is critical for engaging transmembrane domains in targets like the 3[3] and the Leukotriene B4 receptor 2 (BLT2)[2]. Furthermore, this specific scaffold has shown profound in vivo efficacy as a 4[4].

Strategic Workflow for Library Generation

To create a combinatorial library, we must independently functionalize the N2 (pyrrolidine) and N7 (piperidone lactam) positions. Because N2 is a highly nucleophilic secondary amine and N7 is a weakly nucleophilic amide, we employ an orthogonal protection strategy .

By protecting N2 with a tert-butyloxycarbonyl (Boc) group, we can subject the N7 lactam to strong bases (e.g., NaH) for alkylation or arylation without risking over-alkylation at N2. Following N7 derivatization, selective acidic cleavage of the Boc group liberates N2 for mild reductive amination or acylation.

LibrarySynthesis Start 2-Boc-2,7-Diazaspiro[4.5]decan-6-one (Commercially Available Core) N7_Div Step 1: N7-Functionalization (NaH, R1-X in DMF) Start->N7_Div Deprotonation & Alkylation Deprotect Step 2: Boc Deprotection (20% TFA in DCM) N7_Div->Deprotect Acidic Cleavage N2_Div Step 3: N2-Functionalization (R2-CHO, NaBH(OAc)3) Deprotect->N2_Div Reductive Amination QC High-Throughput QC (LC-MS, 1H-NMR) N2_Div->QC Final Library Validation

Workflow for the orthogonal diversification of the 2,7-diazaspiro[4.5]decan-6-one scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-line quality control steps are embedded to ensure that causality and reaction completion are verified before proceeding to the next synthetic stage.

Protocol A: N7-Alkylation of the Lactam Core

Causality: Sodium hydride (NaH) is required to deprotonate the weakly acidic lactam nitrogen (pKa ~16). DMF is chosen as the solvent to stabilize the resulting localized anion, facilitating a rapid S_N2 attack on the incoming alkyl halide.

  • Preparation: Dissolve 2-Boc-2,7-diazaspiro[4.5]decan-6-one (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.5 eq). Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add the desired electrophile ( R1​−X , e.g., 4-isopropylbenzyl chloride) (1.2 eq). Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Quench a 10 µL reaction aliquot in 1 mL MeOH. Inject into LC-MS. Pass Criteria: Disappearance of the starting material mass ( m/z 255 [M+H]+ ) and emergence of the target mass.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: N2-Boc Deprotection

Causality: A 20% Trifluoroacetic acid (TFA) solution in Dichloromethane (DCM) provides sufficient acidity to cleave the Boc carbamate without hydrolyzing the robust N7-lactam bond.

  • Cleavage: Dissolve the N7-alkylated intermediate in DCM (0.1 M). Add TFA to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Pass Criteria: A bright purple/pink spot indicates the successful liberation of the secondary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize by passing through a basic ion-exchange resin (e.g., Amberlyst A21) or by washing with saturated NaHCO3​ to yield the free base.

Protocol C: N2-Reductive Amination

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over stronger reducing agents (like NaBH4​ ) because it selectively reduces the transient iminium ion without reducing the unreacted aldehyde or the lactam carbonyl.

  • Imine Formation: Dissolve the deprotected scaffold (1.0 eq) and the desired aldehyde ( R2​−CHO , 1.2 eq) in 1,2-dichloroethane (DCE) (0.1 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in one portion. Stir for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. Pass Criteria: Complete conversion to the tertiary amine product.

  • Purification: Quench with 1N NaOH, extract with DCM, and purify via preparative HPLC to yield the final library compound.

Quantitative Data Presentation

Table 1: Physicochemical Advantages of the Spiro Scaffold

Comparison of a standard flat analog (piperazine-phenyl) vs. the 2,7-diazaspiro[4.5]decan-6-one core.

PropertyFlat Analog (Piperazine Core)Spiro Lactam CorePharmacological Impact
Fraction sp3 ( Fsp3​ ) 0.350.85 Improved aqueous solubility and lower attrition rates in clinical trials.
LogD (pH 7.4) 3.82.1 Reduced lipophilicity, decreasing off-target binding and microsomal clearance.
3D Vectorality Planar (180°)Orthogonal (90°) Enhanced ability to probe deep, highly structured GPCR binding pockets.
Hydrogen Bonding 1 Acceptor, 1 Donor2 Acceptors, 1 Donor The lactam carbonyl provides a critical vector for target engagement.
Table 2: Representative Library Members and Validation Data

Summary of synthesized probes targeting GPCRs and fungal biofilms.

Compound IDN7-Substituent ( R1​ )N2-Substituent ( R2​ )Yield (%)Purity (LC-MS) m/z [M+H]+
Lib-001 4-Isopropylbenzyl(1,5-Dimethyl-1H-pyrazol-4-yl)methyl78%>98%397.25
Lib-002 2-Fluorobenzyl(2-Methyl-5-pyrimidinyl)methyl82%>99%371.18
Lib-003 CyclobutylmethylTetrahydro-2H-thiopyran-4-yl71%>95%323.21

Pharmacological Application: GPCR Signaling

Compounds derived from the 2,7-diazaspiro[4.5]decan-6-one library have shown exceptional utility as chemical probes. For example, scaffold hopping utilizing this core has successfully yielded potent agonists for the Leukotriene B4 receptor 2 (BLT2)[2]. Activation of this GPCR triggers a well-defined intracellular signaling cascade that promotes therapeutic outcomes such as accelerated wound healing.

GPCR_Signaling Probe Spirocyclic Library Hit (e.g., BLT2 Agonist) GPCR BLT2 Receptor (GPCR) Probe->GPCR Target Binding & Agonism Gq Gq-Protein Complex GPCR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening Effect Therapeutic Efficacy (e.g., Wound Healing) Ca->Effect Cellular Response

GPCR signaling pathway targeted by spirocyclic library hits, leading to therapeutic efficacy.

References

  • Source: ACS Publications (acs.org)
  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane)
  • Source: NIH (nih.gov)
  • Source: ACS Publications (acs.org)

Sources

Application

Application Note: In Vitro Assay Protocols for 2,7-Diazaspiro[4.5]decan-6-one Derivatives

Target Application: Anti-Virulence and Biofilm Inhibition in Candida albicans Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists Executive Summary & Scientific Rationale The rising incid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Application: Anti-Virulence and Biofilm Inhibition in Candida albicans Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists

Executive Summary & Scientific Rationale

The rising incidence of invasive candidiasis and the rapid emergence of multi-drug resistant Candida albicans strains have necessitated a paradigm shift in antifungal drug discovery. Traditional fungicidal or fungistatic agents (e.g., azoles, echinocandins) target essential survival pathways, inherently exerting immense selective pressure that drives resistance.

Recent high-throughput phenotypic screens have identified 2,7-diazaspiro[4.5]decan-6-one derivatives (e.g., Chembridge Catalog #61894700 and PC27) as highly potent, novel small-molecule inhibitors of C. albicans virulence [1]. Rather than killing the fungi, these spirocyclic scaffolds specifically inhibit the yeast-to-hyphae morphological transition and subsequent biofilm maturation. By disarming the pathogen's virulence mechanisms without halting planktonic growth, these derivatives offer a therapeutic strategy with a significantly lower potential for resistance development.

This application note details the causality-driven, self-validating in vitro protocols required to evaluate 2,7-diazaspiro[4.5]decan-6-one derivatives.

MOA Yeast Planktonic Yeast (C. albicans) Adhesion Surface Adhesion (Early Stage) Yeast->Adhesion Host triggers (37°C, pH 7) Hyphae Hyphal Elongation (Filamentation) Adhesion->Hyphae Virulence Activation Biofilm Mature Biofilm (ECM Production) Hyphae->Biofilm Maturation Spiro 2,7-Diazaspiro[4.5]decan-6-one Derivatives Spiro->Hyphae Inhibits Filamentation Spiro->Biofilm Disrupts Architecture

Figure 1: Inhibitory action of spirocyclic derivatives on C. albicans biofilm and filamentation.

Experimental Design & Workflow Logic

To definitively classify a 2,7-diazaspiro[4.5]decan-6-one analog as an "anti-virulence" agent, the experimental pipeline must decouple morphological switching from basic cellular viability. A single assay is insufficient; a self-validating triad of assays is required [2].

  • Primary Screen (Biofilm Inhibition): Quantifies the compound's ability to prevent 3D biofilm matrix formation.

  • Secondary Screen (Filamentation): Provides mechanistic validation by visually confirming the blockade of hyphal elongation.

  • Counter-Screen (Planktonic MIC): Proves the compound is not fungicidal, validating the low-resistance-pressure hypothesis.

Workflow Start Compound Library (Spiro-decane analogs) Primary Primary Screen: Biofilm Inhibition (XTT) Start->Primary Secondary Secondary Screen: Filamentation (Microscopy) Primary->Secondary IC50 < 10 µM Counter Counter-Screen: Planktonic MIC (OD600) Secondary->Counter Phenotype Confirmed Hit Lead Selection: Anti-Virulence Specificity Counter->Hit MIC > 100 µM (Non-fungicidal)

Figure 2: Multi-tiered in vitro screening workflow for isolating anti-virulence spirocyclic hits.

Step-by-Step Methodologies

Compound Preparation and Handling

2,7-Diazaspiro[4.5]decan-6-one derivatives are generally lipophilic.

  • Stock Solution: Dissolve the synthesized or procured compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM.

  • Causality Note: The final in-assay DMSO concentration must never exceed 1% (v/v). C. albicans is highly sensitive to solvent toxicity; exceeding 1% DMSO will artificially depress metabolic readouts, leading to false-positive "inhibition" artifacts.

Assay 1: High-Content Biofilm Inhibition (XTT Reduction Assay)

Objective: Measure the dose-dependent inhibition of biofilm formation. Why XTT? Standard optical density (OD600) is useless for biofilms because the extracellular matrix (ECM) and 3D architecture scatter light unpredictably. The XTT tetrazolium salt is reduced specifically by mitochondrial dehydrogenases of living cells into a water-soluble formazan dye, allowing precise colorimetric quantification of viable cells embedded within the matrix.

Protocol:

  • Inoculum Preparation: Recover C. albicans (e.g., strain SC5314 or SN425) from glycerol stock. Grow overnight (~16 h) at 30°C in Yeast Extract Peptone Dextrose (YEPD) broth.

  • Media Selection (Critical Step): Wash cells twice in PBS and resuspend in RPMI-1640 supplemented with 34.5 g/L MOPS buffer (pH 7.0) .

    • Causality: RPMI-1640 at physiological pH (7.0) and 37°C is the strict environmental trigger required to induce the yeast-to-hyphae transition. Using standard YEPD will fail to form robust biofilms.

  • Standardization: Adjust the cellular suspension to 1×106 cells/mL using a hemocytometer.

  • Plate Setup: Add 100 µL of the cell suspension to a flat-bottom 96-well microtiter plate. Add 2,7-diazaspiro[4.5]decan-6-one derivatives in a 2-fold serial dilution (e.g., 50 µM down to 0.05 µM).

    • Self-Validation: Include a vehicle control (1% DMSO) and a positive control (Caspofungin at 1 µM).

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Washing: Carefully aspirate the media. Wash wells three times with 200 µL sterile PBS to remove non-adherent planktonic cells. Do not disrupt the basal biofilm layer.

  • XTT Addition: Add 100 µL of XTT/menadione solution (0.5 mg/mL XTT with 1 µM menadione as an electron-coupling agent) to each well. Incubate in the dark at 37°C for 2 hours.

  • Readout: Transfer 80 µL of the supernatant to a fresh plate and measure absorbance at 490 nm using a microplate reader.

Assay 2: Filamentation Inhibition (Phenotypic Microscopy)

Objective: Confirm that the reduction in biofilm mass is driven by a failure to form hyphae.

Protocol:

  • Induction: Inoculate C. albicans ( 1×105 cells/mL) into hyphae-inducing media (RPMI-1640 + 10% Fetal Bovine Serum).

  • Treatment: Treat with the spirocyclic derivative at its determined IC50 and IC90 concentrations.

  • Incubation: Incubate at 37°C for 4 hours (the critical window for germ tube formation).

  • Imaging: Transfer 10 µL of the suspension to a glass slide. Evaluate using brightfield or confocal laser scanning microscopy.

    • Expected Result: Vehicle controls will show elongated, intertwined hyphal networks. Treated samples will remain locked in the ovoid, planktonic yeast morphology.

Assay 3: Planktonic Growth Kinetics (Counter-Screen)

Objective: Prove the compound is non-fungicidal.

Protocol:

  • Setup: Prepare C. albicans ( 1×103 cells/mL) in standard YEPD broth (non-inducing media).

  • Treatment: Add the compound at high concentrations (up to 100 µM).

  • Kinetic Reading: Place the 96-well plate in a kinetic microplate reader at 30°C. Read OD600 every 30 minutes for 24 hours with continuous shaking.

    • Causality: If the spiro-derivative is a true anti-virulence agent, the growth curve (lag, log, and stationary phases) of the treated sample will perfectly overlay with the vehicle control, proving zero toxicity to basal cellular replication.

Data Presentation & Expected Outcomes

When evaluating a successful 2,7-diazaspiro[4.5]decan-6-one hit (e.g., Compound 61894700), the data should reflect potent biofilm inhibition with a vast therapeutic window before any planktonic toxicity is observed.

Table 1: Comparative In Vitro Profiling of Spirocyclic Derivatives vs. Standard Antifungals

Compound / DrugBiofilm Inhibition (IC50)Planktonic Growth (MIC)Primary MechanismResistance Potential
2,7-Diazaspiro[4.5]decan-6-one (Lead) ~3.5 µM > 100 µM Anti-virulence (Filamentation) Low
Fluconazole (Control)> 1000 µM~1.0 µMFungistatic (Ergosterol Synthesis)High
Caspofungin (Control)~0.5 µM~0.1 µMFungicidal (Glucan Synthesis)Moderate

Interpretation: The spirocyclic lead effectively eradicates biofilms at low micromolar concentrations but fails to inhibit planktonic growth even at 100 µM. Conversely, Fluconazole is highly effective against planktonic cells but completely useless against mature biofilms due to matrix-mediated drug exclusion.

Troubleshooting & Optimization

  • High Background in XTT Assay: If negative controls (media only) show high absorbance, the XTT/menadione solution may have photo-degraded. Always prepare XTT fresh and protect it from ambient light.

  • Edge Effects: 96-well plates are prone to evaporation at the edges during 24-hour 37°C incubations, artificially altering compound concentrations. Fill the perimeter wells (Rows A and H, Columns 1 and 12) with sterile PBS and only use the inner 60 wells for the assay.

  • Inconsistent Biofilm Adhesion: C. albicans adhesion is highly dependent on surface hydrophobicity. Ensure the use of tissue-culture (TC) treated polystyrene plates. Non-treated plates will result in biofilms that wash away during the PBS aspiration step.

Method

Application Notes and Protocols: The 2,7-Diazaspiro[4.5]decan-6-one Scaffold as a Versatile Platform for Potent and Selective RIPK1 Inhibition

Introduction: Targeting RIPK1, a Linchpin of Inflammation and Cell Death Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of cell survival and programme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting RIPK1, a Linchpin of Inflammation and Cell Death

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of cell survival and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver of necroptosis, a lytic and inflammatory form of regulated cell death implicated in the pathogenesis of a wide array of human diseases, from inflammatory and autoimmune disorders to neurodegeneration and ischemia-reperfusion injury.[3][4][5] The central role of RIPK1 in mediating these pathological processes has made it a highly attractive therapeutic target for small molecule inhibitors.[6][7]

Necroptosis is executed via the formation of a "necrosome" complex, where RIPK1 activates RIPK3, which in turn phosphorylates and activates the mixed-lineage kinase-like (MLKL) protein.[4][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture and the release of damage-associated molecular patterns (DAMPs), which further fuels inflammation.[8] Inhibition of RIPK1's kinase function can effectively block this cascade, offering a promising strategy to mitigate necroptosis-driven pathology.[9][10]

This guide focuses on the 2,7-diazaspiro[4.5]decan-6-one scaffold and its closely related isomers, such as the 2,8-diazaspiro[4.5]decan-1-one, as a promising structural motif for the development of potent and selective RIPK1 inhibitors.[11][12] The inherent three-dimensionality and conformational rigidity of spirocyclic systems offer significant advantages in drug design, enabling precise spatial orientation of functional groups to optimize interactions within the kinase binding pocket.[13] We will explore the rationale behind targeting RIPK1 with these scaffolds and provide detailed protocols for their biochemical and cellular characterization.

The RIPK1 Signaling Pathway and Point of Inhibition

The decision between cell survival, apoptosis, or necroptosis is tightly regulated by a series of protein-protein interactions and post-translational modifications centered around RIPK1. Upon stimulation of death receptors like TNFR1, RIPK1 is recruited to form Complex I, which can initiate pro-survival NF-κB signaling.[1][3] However, under conditions where pro-survival signaling is compromised or apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 can transition to form a cytosolic death-inducing complex, the necrosome (Complex IIb), with RIPK3.[4] The kinase activity of RIPK1 is essential for this transition and the subsequent activation of the necroptotic cascade. Small molecule inhibitors targeting the ATP-binding pocket or an allosteric site of RIPK1 can lock the kinase in an inactive conformation, preventing necrosome formation and subsequent cell death.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-Survival) cluster_complexIIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα RIPK1_I RIPK1 NFkB NF-κB Activation (Survival, Inflammation) RIPK1_I->NFkB RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb Deubiquitination (Caspase-8 inactive) TRADD->RIPK1_I TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_I K63-Ub LUBAC LUBAC LUBAC->RIPK1_I M1-Ub RIPK3 RIPK3 RIPK1_IIb->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Membrane Rupture) MLKL->Necroptosis Inhibitor 2,7-Diazaspiro [4.5]decan-6-one Scaffold Inhibitor->RIPK1_IIb Inhibition

Figure 1. Simplified RIPK1 signaling pathway. The 2,7-diazaspiro[4.5]decan-6-one scaffold inhibits the kinase activity of RIPK1, preventing the formation and activation of the necrosome (Complex IIb) and subsequent necroptotic cell death.

The 2,7-Diazaspiro[4.5]decan-6-one Scaffold: A Privileged Structure

While specific data on the 2,7-isomer is emerging, extensive research on the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold has demonstrated its potential for generating potent RIPK1 inhibitors.[11][12] These spirocyclic structures provide a rigid framework that can be decorated with various substituents to probe the chemical space of the RIPK1 active site. Structure-activity relationship (SAR) studies on such scaffolds have revealed key insights for optimizing potency and selectivity.[12]

Key Advantages of the Diazaspiro[4.5]decanone Scaffold:

  • Three-Dimensionality: Moves away from flat, aromatic structures, often leading to improved physicochemical properties and novel intellectual property.[13]

  • Structural Rigidity: The constrained conformation reduces the entropic penalty of binding, potentially leading to higher affinity for the target.[13]

  • Tunable Vectors: The nitrogen and carbonyl positions offer multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME).

Compound Class Representative Scaffold Reported RIPK1 IC₅₀ Cellular Potency (EC₅₀) Reference
Diazaspirodecanone2,8-diazaspiro[4.5]decan-1-one (Cmpd 41)92 nMSignificant anti-necroptotic effect in U937 cells[12]
Pyrrolopyridazinone4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one (Cmpd 13c)59.8 nM1.06-4.58 nM[14]
Type-II InhibitorBenzylpyrazole derivative (Cmpd 62)1.7 nM (human), 0.7 nM (mouse)Potent in various cell lines[6][15]

Table 1. Comparison of different chemical scaffolds for RIPK1 inhibition, highlighting the promising potency of the diazaspiro[4.5]decanone class.

Experimental Protocols

The following protocols provide a framework for the biochemical and cellular characterization of novel RIPK1 inhibitors based on the 2,7-diazaspiro[4.5]decan-6-one scaffold.

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (Biochemical)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant human RIPK1. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[16]

Principle: The assay is performed in two steps. First, the RIPK1 kinase reaction is performed, where RIPK1 phosphorylates a substrate (e.g., Myelin Basic Protein, MBP) using ATP, producing ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase inhibition.

Materials:

  • Recombinant Human RIPK1 (e.g., BPS Bioscience, #40371)[16]

  • Myelin Basic Protein (MBP) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[16]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a "No Enzyme" control with DMSO to determine background signal.

  • Kinase Reaction:

    • Prepare a 2X Master Mix containing Kinase Buffer, ATP (concentration near the Kₘ for RIPK1), and MBP substrate.

    • Prepare a 2X Enzyme solution containing RIPK1 in Kinase Buffer.

    • Add 2 µL of the 2X Master Mix to all wells.

    • To initiate the reaction, add 2 µL of the 2X Enzyme solution to all wells except the "No Enzyme" control (add 2 µL of Kinase Buffer instead). The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "No Enzyme" background from all other readings.

    • Normalize the data with the "DMSO" control (0% inhibition) and a potent reference inhibitor or no ATP control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Necroptosis Inhibition Assay

This cell-based assay evaluates the ability of a compound to protect cells from induced necroptosis. Human monocytic U937 cells or human colon adenocarcinoma HT-29 cells are commonly used models.[12][17]

Principle: Necroptosis is induced using a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic (which inhibits cIAP proteins), and a pan-caspase inhibitor like z-VAD-FMK (which blocks apoptosis, shunting the cell death pathway towards necroptosis).[18] Cell viability is measured after treatment with the necroptosis stimulus in the presence or absence of the test inhibitor. A common readout is the measurement of ATP levels (e.g., using CellTiter-Glo®), as viable cells maintain a stable pool of ATP.

Materials:

  • U937 or HT-29 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human TNFα

  • Smac mimetic (e.g., Birinapant)

  • z-VAD-FMK (pan-caspase inhibitor)

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well or 384-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Plating: Seed U937 cells at a density of 20,000 cells/well in a 96-well plate in 50 µL of culture medium. Incubate for 2-4 hours to allow cells to settle.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 25 µL of the diluted compound solution to the appropriate wells. Include DMSO-only wells as controls. Incubate for 1 hour at 37°C, 5% CO₂.

  • Necroptosis Induction:

    • Prepare a 4X necroptosis-inducing cocktail (e.g., 40 ng/mL TNFα, 400 nM Smac mimetic, 80 µM z-VAD-FMK) in culture medium.

    • Add 25 µL of the cocktail to all wells except the "Untreated" control wells (add 25 µL of medium instead). The final volume is 100 µL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "Untreated" wells (100% viability/0% inhibition) and the "Stimulated + DMSO" wells (0% viability/100% inhibition).

    • Plot the percent inhibition of cell death versus the log of the inhibitor concentration and fit the data to determine the EC₅₀ value.

Workflow for Inhibitor Screening and Validation

The development of a novel RIPK1 inhibitor requires a systematic approach, from initial screening to detailed characterization.

Screening_Workflow HTS High-Throughput Screening (Biochemical Assay, e.g., ADP-Glo) Hit_ID Hit Identification (Potency & Scaffold Diversity) HTS->Hit_ID Dose_Response IC₅₀ Determination (Biochemical Assay) Hit_ID->Dose_Response Primary Hits Cell_Assay Cellular Necroptosis Assay (EC₅₀ Determination) Dose_Response->Cell_Assay Selectivity Kinase Selectivity Profiling (Panel of >300 Kinases) Cell_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Lead Optimization Selectivity->SAR SAR->Dose_Response Iterate Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) SAR->Target_Engagement Optimized Leads PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Target_Engagement->PK_PD In_Vivo In Vivo Efficacy Models (e.g., SIRS Model) PK_PD->In_Vivo

Figure 2. A representative workflow for the discovery and validation of RIPK1 inhibitors using the 2,7-diazaspiro[4.5]decan-6-one scaffold.

Conclusion and Future Directions

The 2,7-diazaspiro[4.5]decan-6-one core, along with its related isomers, represents a highly promising and synthetically tractable scaffold for the development of next-generation RIPK1 inhibitors.[11][12] Its inherent 3D nature provides a robust platform for generating compounds with high potency, selectivity, and favorable drug-like properties.[13] The protocols outlined in this guide provide a solid foundation for researchers to screen, identify, and characterize novel inhibitors based on this scaffold.

Future work should focus on expanding the SAR to improve cellular potency and metabolic stability, performing comprehensive kinase selectivity profiling to ensure a clean safety profile, and validating lead compounds in relevant in vivo models of inflammatory and neurodegenerative diseases.[6][15] The continued exploration of spirocyclic scaffolds will undoubtedly accelerate the discovery of new chemical entities capable of modulating the RIPK1 pathway for therapeutic benefit.

References

  • RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC. (2025, February 11). Vertex AI Search.
  • Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC - NIH. Vertex AI Search.
  • Intratumoral activation of the necroptotic pathway components RIPK1 and RIPK3 potentiates anti-tumor immunity - PMC. Vertex AI Search.
  • RIPK1 - Wikipedia. Vertex AI Search.
  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. Vertex AI Search.
  • Viral Suppression of RIPK1-Mediated Signaling | mBio - ASM Journals. (2021, August 10). Vertex AI Search.
  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Vertex AI Search.
  • Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors ?on Necroptosis. (2025, June 20). Vertex AI Search.
  • RIPK1 Kinase Assay Kit - BPS Bioscience. Vertex AI Search.
  • Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis - Scilight Press. (2025, June 20). Vertex AI Search.
  • Potent Inhibition of Necroptosis by Simultaneously Targeting Multiple Effectors of the Pathway | ACS Chemical Biology. (2020, September 9). Vertex AI Search.
  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed. (2024, January 15). Vertex AI Search.
  • Discovery of novel 2,8-diazaspiro[4.
  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC - NIH. Vertex AI Search.
  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. (2024, February 5). Vertex AI Search.
  • RIPK1 Inhibitors - Alzheimer's Drug Discovery Foundation. (2024, February 16). Vertex AI Search.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis - Benchchem. Vertex AI Search.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. (2022, April 1). Vertex AI Search.

Sources

Application

Application Note: Diastereoselective Synthesis of Spiro[4.5]decan-6-ones via Prins-Pinacol and Dearomative Spirocyclization Strategies

Introduction The spiro[4.5]decane framework is a privileged, three-dimensional structural motif ubiquitous in a myriad of biologically active natural products (such as the rearranged ergostane-steroid spiroseoflosterol[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The spiro[4.5]decane framework is a privileged, three-dimensional structural motif ubiquitous in a myriad of biologically active natural products (such as the rearranged ergostane-steroid spiroseoflosterol[1] and the sesquiterpene acorenone) as well as advanced pharmaceutical agents. The inherent conformational rigidity of spiro[4.5]decan-6-ones offers significant potential for developing novel therapeutics with enhanced target specificity. However, synthesizing these congested spirocyclic systems with high diastereoselectivity remains a formidable challenge due to the extreme steric hindrance at the quaternary spirocenter.

This application note details two highly effective, self-validating methodologies for the diastereoselective construction of spiro[4.5]decan-6-ones: the classical Prins-Pinacol Spiroannulation [2] and a modern, metal-free Chiral Brønsted Acid-Catalyzed Dearomative Spirocyclization [3].

Mechanistic Insights & Causality (E-E-A-T)

The Prins-Pinacol Spiroannulation

Developed extensively to construct complex carbocycles, the Prins-pinacol reaction provides a robust route to spiro[4.5]decan-6-ones from simple methylenecyclohexane acetal precursors[2]. The reaction is initiated by Lewis acid-mediated generation of an oxocarbenium ion, which undergoes a Prins cyclization with a tethered exocyclic alkene. This forms a nearly symmetrical 9-decalyl cation intermediate.

The Causality of Diastereoselectivity: The stereochemical outcome is dictated by the preferred topography of the initial Prins cyclization. Because the subsequent pinacol rearrangement (a 1,2-alkyl shift) occurs at a rate faster than the conformational interconversion (ring-flipping) of the 9-decalyl cation, the migrating carbon-carbon bond is strictly controlled by antiperiplanar orbital overlap with the developing empty p-orbital[4]. This kinetic lock ensures that the rearrangement proceeds with complete regioselectivity and exceptional diastereoselectivity, yielding a single spirocyclic isomer[2].

PrinsPinacol A Methylenecyclohexane Acetal (Precursor) B Lewis Acid Activation (e.g., SnCl4 or DMTSF) A->B C Prins Cyclization (Stereocontrolled Topography) B->C D 9-Decalyl Cation (Conformationally Locked) C->D E Pinacol Rearrangement (1,2-Alkyl Shift) D->E Antiperiplanar Overlap F Spiro[4.5]decan-6-one (Diastereoselective Product) E->F

Mechanistic workflow of the Prins-Pinacol spiroannulation cascade.

Chiral Brønsted Acid-Catalyzed Dearomative Spirocyclization

Recent advancements in green chemistry have shifted focus toward atom-economical and highly enantioselective approaches. A breakthrough metal-free protocol utilizes chiral Brønsted acids (such as chiral phosphoric acids, CPAs) to catalyze the spirocyclization of alkynyl thioethers via the dearomatization of phenols[3].

The Causality of Diastereoselectivity: The chiral Brønsted acid dual-activates the substrate: it protonates the alkyne to increase its electrophilicity while simultaneously hydrogen-bonding with the phenol. This dual activation creates a highly rigid chiral pocket. By restricting the rotational freedom of the phenol, the catalyst ensures that the nucleophilic attack from the phenol's para-position onto the activated alkyne occurs exclusively from one enantioface[3]. This breaks the aromaticity and directly forms the spiro[4.5]decan-6-one architecture with exquisite enantio- and diastereocontrol.

DearomativeSpiro A Alkynyl Thioether + Phenol (Starting Materials) B Chiral Brønsted Acid Catalyst (Dual Activation) A->B C Alkyne Protonation & Phenol H-Bonding B->C D Nucleophilic Attack (para-position) C->D Chiral Pocket Control E Dearomatization D->E F Chiral Spiro[4.5]decan-6-one (High ee/dr) E->F

Catalytic cycle of the Brønsted acid-catalyzed dearomative spirocyclization.

Quantitative Data Summary

The following table summarizes the performance metrics and operational parameters of both synthetic strategies, allowing researchers to select the optimal route based on their specific target requirements.

ParameterPrins-Pinacol Spiroannulation[2]Dearomative Spirocyclization[3]
Catalyst / Promoter SnCl₄ or DMTSF (Stoichiometric/Excess)Chiral Phosphoric Acid (10 mol%)
Reaction Nature Lewis Acid MediatedMetal-Free Brønsted Acid Catalysis
Key Intermediate 9-Decalyl CationActivated Alkynyl Thioether
Diastereoselectivity (dr) >95:5 (Complete Regioselectivity)Up to >99:1
Enantioselectivity (ee) N/A (Racemic unless chiral pool used)Up to 98% ee
Typical Yields 60–85%75–96%
Environmental Impact Moderate (Uses heavy metals/halogens)Low (Green, Atom-economical)

Experimental Protocols

Protocol A: Prins-Pinacol Spiroannulation

This protocol is optimized for the robust, diastereoselective synthesis of racemic spiro[4.5]decan-6-ones from acetal precursors.

  • Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous stream of dry argon.

  • Substrate Preparation: Dissolve the precursor (e.g., 2-(3,3-dimethoxypropyl)methylenecyclohexane, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Causality: DCM provides sufficient polarity to stabilize the oxocarbenium and decalyl cation intermediates without acting as a competing nucleophile[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Lewis Acid Addition: Add SnCl₄ (1.2 equivalents) dropwise via a gas-tight syringe. Causality: Conducting the addition at -78 °C suppresses non-specific carbocation rearrangements and intermolecular side reactions, ensuring the kinetics of the intramolecular Prins cyclization outcompete decomposition pathways[2].

  • Cyclization & Rearrangement: Stir the reaction mixture at -78 °C for 1–2 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc, 8:2).

  • Quenching: Quench the reaction at -78 °C by the rapid addition of 5 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

  • Workup & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure spiro[4.5]decan-6-one diastereomer.

Protocol B: Chiral Brønsted Acid-Catalyzed Dearomative Spirocyclization

This protocol is optimized for the highly enantio- and diastereoselective synthesis of functionalized spiro[4.5]decan-6-ones.

  • Reaction Setup: In a dry 10 mL reaction vial equipped with a magnetic stir bar, add the alkynyl thioether-tethered phenol substrate (0.1 mmol).

  • Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., a chiral SPINOL-derived phosphoric acid, 10 mol%).

  • Solvent Addition: Inject 2.0 mL of anhydrous toluene into the vial. Causality: Toluene is explicitly chosen as a non-polar, non-coordinating solvent to maximize the strength of the hydrogen-bonding interactions between the chiral catalyst and the substrate. Polar solvents would disrupt this H-bonding network, leading to a drastic drop in both ee and dr[3].

  • Reaction Execution: Seal the vial and stir the mixture at 40 °C for 12–24 hours until complete consumption of the starting material is observed by TLC.

  • Workup: Due to the atom-economical nature of the reaction, aqueous workup is unnecessary. Directly concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash chromatography (eluent: gradient of hexane/ethyl acetate) to afford the highly enantioenriched, diastereopure chiral spiro[4.5]decan-6-one.

References

  • Title : Spiroseoflosterol, a Rearranged Ergostane-Steroid from the Fruiting Bodies of Butyriboletus roseoflavus Source : Journal of Natural Products (ACS Publications) URL : 1

  • Title : Prins-Pinacol Spiroannulations Source : The Journal of Organic Chemistry URL : 2

  • Title : Chiral Brønsted acid-catalyzed asymmetric dearomative spirocyclization of alkynyl thioethers Source : Green Chemistry (RSC Publishing) URL : 3

  • Title : Strategic Use of Pinacol-Terminated Prins Cyclizations in Target-Oriented Total Synthesis Source : The Journal of Organic Chemistry (ACS Publications) URL : 4

Sources

Method

Application Notes &amp; Protocols: Development and Evaluation of Dual TYK2/JAK1 Inhibitors

Executive Summary & Therapeutic Rationale The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune and inflammatory diseases. However, first-generation pan-JAK inhibitors often pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Rationale

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune and inflammatory diseases. However, first-generation pan-JAK inhibitors often present dose-limiting toxicities, primarily due to the inhibition of JAK2 (which mediates erythropoietin and thrombopoietin signaling, leading to anemia and neutropenia) and JAK3 (which mediates γ-common chain cytokines, leading to broad immunosuppression)[1][2].

To overcome these limitations, drug development has shifted toward highly selective dual TYK2/JAK1 inhibitors . By simultaneously targeting Tyrosine Kinase 2 (TYK2) and JAK1, these molecules achieve a synergistic blockade of critical pro-inflammatory pathways—including Interleukin-6 (IL-6), IL-12, IL-23, and Type I/II Interferons (IFNs)—while preserving essential hematopoietic and immune functions[1][2]. This application note provides a comprehensive guide to the mechanistic rationale, clinical landscape, and validated experimental protocols for evaluating novel TYK2/JAK1 dual inhibitors.

Mechanistic Causality: The TYK2/JAK1-STAT Axis

Cytokine signaling relies on the dimerization of specific receptor subunits, which subsequently recruit and activate specific pairs of JAK family kinases.

  • TYK2 is essential for signaling driven by IL-12, IL-23, and Type I IFNs (IFN-α/β)[2][3].

  • JAK1 is required for signaling driven by IL-6, IFN-γ, and several other gp130 cytokines[1][2].

In diseases characterized by complex immune dysregulation, inhibiting a single cytokine pathway is often insufficient. A dual TYK2/JAK1 inhibitor functions as a self-validating therapeutic system: it suppresses the TYK2-dependent IL-23/Th17 axis (critical in psoriasis and inflammatory bowel disease) while simultaneously dampening the JAK1-dependent IL-6 axis (critical in rheumatoid arthritis and lupus)[4][5].

G Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, IL-23, IFN-α/β) Receptors Cytokine Receptors Cytokines->Receptors Binds TYK2_JAK1 TYK2 & JAK1 Kinases Receptors->TYK2_JAK1 Activates STAT STAT Phosphorylation (pSTAT1, pSTAT3) TYK2_JAK1->STAT Phosphorylates GeneExpr Pathogenic Gene Expression (Inflammation / Autoimmunity) STAT->GeneExpr Translocates to Nucleus Inhibitor Dual TYK2/JAK1 Inhibitor (e.g., Brepocitinib) Inhibitor->TYK2_JAK1 Allosteric/ATP-competitive Blockade

Caption: Mechanism of dual TYK2/JAK1 inhibition blocking pro-inflammatory STAT signaling.

Pharmacological Profiling & Clinical Landscape

The translation of TYK2/JAK1 inhibitors from bench to bedside requires rigorous profiling to ensure target engagement without off-target toxicity.

Quantitative Data Summaries

Table 1: Kinase Selectivity Profile of Brepocitinib (PF-06700841) Brepocitinib is a first-in-class dual TYK2/JAK1 inhibitor. Its biochemical profile demonstrates the precise selectivity required for safe clinical application[2][4].

Kinase Target IC₅₀ (nM) Biological Rationale for Affinity / Avoidance
JAK1 16.8 High affinity required to block IL-6 and IFN-γ signaling.
TYK2 22.7 High affinity required to block IL-12, IL-23, and Type I IFNs.
JAK2 76.6 Reduced affinity minimizes interference with erythropoiesis (EPO).

| JAK3 | 6,490 | Minimal affinity prevents severe broad-spectrum immunosuppression. |

Table 2: Emerging Clinical Pipeline for TYK2/JAK1 Inhibitors Recent advancements have expanded the application of these inhibitors beyond traditional dermatology and rheumatology into central nervous system (CNS) disorders[6][7][8].

Compound Developer Primary Indications Clinical Phase Key Differentiator
Brepocitinib Priovant / Pfizer Dermatomyositis, Lupus, Lichen Planopilaris Phase IIb/III Broad systemic anti-inflammatory efficacy[6][7].

| BHV-8000 | Biohaven | Parkinson's Disease, Alzheimer's Disease | Phase II/III | High blood-brain barrier (BBB) penetrance for neuroinflammation[8]. |

Experimental Protocols for Inhibitor Evaluation

To validate the efficacy of a novel TYK2/JAK1 inhibitor, researchers must employ a tiered assay strategy. Biochemical assays confirm direct target engagement, while cell-based assays confirm membrane permeability and functional pathway blockade.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Purpose: To quantify the direct inhibitory potency (IC₅₀) of the compound against purified TYK2 and JAK1 enzymes by measuring ATP consumption[3][9]. Causality Note: Pre-incubation is critical, especially for allosteric inhibitors targeting the regulatory pseudokinase (JH2) domain, to ensure binding equilibrium is reached before competitive ATP is introduced[9][10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the test compounds serially in DMSO (final assay DMSO concentration ≤1%)[9].

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted inhibitor to a 384-well opaque white plate. Add 10 µL of purified TYK2 or JAK1 enzyme (concentration optimized per lot) and substrate peptide. Incubate at room temperature for 30 minutes to allow for stable enzyme-inhibitor complex formation[9].

  • Reaction Initiation: Add 10 µL of ATP solution. Crucial: The ATP concentration must be set near the specific Km​ of the respective kinase to accurately detect competitive inhibition[3][9]. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent. This step chemically terminates the kinase reaction and depletes all unconsumed ATP, ensuring the final signal is strictly proportional to the ADP generated by the kinase[9]. Incubate for 40 minutes.

  • Detection: Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader[9].

Protocol B: Cell-Based Functional Assay (AlphaLISA Phospho-STAT)

Purpose: To evaluate the compound's ability to inhibit cytokine-induced STAT phosphorylation in primary cells (e.g., PBMCs), providing a physiologically relevant measure of efficacy[3][11].

AlphaLISA Seed Seed PBMCs (96-well plate) Treat Add TYK2/JAK1 Inhibitor (1h Incubation) Seed->Treat Stimulate Stimulate with Cytokine (e.g., IFN-α or IL-6) Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Alpha Add AlphaLISA Beads (Donor & Acceptor) Lyse->Alpha Read Read Luminescence (615 nm) Alpha->Read

Caption: Step-by-step workflow for the cell-based AlphaLISA Phospho-STAT detection assay.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs and seed at 1×105 cells/well in a 96-well culture plate. Rest the cells in serum-free media for 2 hours to reduce basal STAT phosphorylation levels[3][11].

  • Compound Treatment: Add the TYK2/JAK1 inhibitor at varying concentrations and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells with specific cytokines to trigger distinct pathways:

    • To assess TYK2 inhibition: Stimulate with IFN-α (100 ng/mL) or IL-23 for 15-20 minutes to induce pSTAT1/pSTAT3[3].

    • To assess JAK1 inhibition: Stimulate with IL-6 (50 ng/mL) for 15-20 minutes to induce pSTAT3[3].

  • Cell Lysis: Remove media and immediately add AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Causality Note: Immediate lysis with phosphatase inhibitors is mandatory to freeze the transient phosphorylation state of STAT proteins before endogenous phosphatases can act[11].

  • Bead Incubation: Transfer lysates to a 384-well OptiPlate. Add Acceptor Beads (coated with a CaptSure™ tagged antibody targeting the phospho-epitope) and incubate for 1 hour. Subsequently, add Streptavidin-coated Donor Beads under subdued lighting. Causality Note: Donor beads contain a photosensitive dye that generates singlet oxygen upon laser excitation; prolonged light exposure causes photobleaching and signal degradation[11].

  • Signal Detection: Read the plate using an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm) to quantify the inhibition of STAT phosphorylation[11].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-6-one

Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your overall yield and purity.

Introduction to 2,7-Diazaspiro[4.5]decan-6-one Synthesis

The 2,7-diazaspiro[4.5]decane core is a significant structural motif in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[1][2] The synthesis of the -6-one derivative, however, can present several challenges, from achieving high yields to controlling stereoselectivity and minimizing side products. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,7-Diazaspiro[4.5]decan-6-one.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of 2,7-Diazaspiro[4.5]decan-6-one. What are the potential causes and how can I improve it?

Answer: Low yields can stem from a variety of factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here’s a breakdown of potential areas to investigate:

  • Reaction Conditions: The efficiency of spirocyclization is highly dependent on factors like temperature, solvent, and catalyst. For instance, in related spirocyclic syntheses, temperature has been shown to significantly impact reaction yield.[3]

    • Recommendation: Systematically screen different solvents and temperatures. For reactions involving cyclization onto an ester, heating in a suitable solvent like toluene is often required.[4]

  • Reagent Quality: The purity of starting materials is crucial. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

    • Recommendation: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions.[5] It is advisable to use freshly distilled solvents.

  • Catalyst Performance: In catalyst-driven reactions, such as those employing palladium or phosphoric acid catalysts in related systems, the choice and loading of the catalyst are critical.[3][6]

    • Recommendation: Optimize the catalyst loading. A comparative analysis of different catalysts can also be beneficial, as seen in the synthesis of 2-amino-spiro[4.5]decane-6-ones where different phosphoric acid catalysts showed varying performance.[3]

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I minimize these?

Answer: The formation of side products is a common issue in complex organic syntheses. Understanding the potential side reactions in your specific pathway is key to mitigating them.

  • Intramolecular vs. Intermolecular Reactions: In many cyclization reactions, there's a competition between the desired intramolecular cyclization and intermolecular polymerization or side reactions.

    • Recommendation: Running the reaction at high dilution can favor the intramolecular pathway.

  • Protecting Group Strategy: The choice of protecting groups for the amine functionalities is critical. Incompatible protecting groups can be cleaved under the reaction conditions or lead to unwanted side reactions.

    • Recommendation: Select robust protecting groups that are stable to the reaction conditions and can be removed efficiently at a later stage.

  • Reaction Pathway Control: In some cases, the reaction can proceed through different pathways leading to regioisomers or other undesired products. For example, in dearomatising intramolecular diamination of phenols, Michael addition can occur at different positions.[7][8]

    • Recommendation: Carefully control the reaction conditions (e.g., temperature, addition rate of reagents) to favor the desired reaction pathway. The use of specific catalysts can also enhance regioselectivity.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final 2,7-Diazaspiro[4.5]decan-6-one product. What are the best practices for purification?

Answer: Purification of polar, nitrogen-containing compounds can be challenging. A combination of techniques may be necessary to achieve high purity.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying spirocyclic compounds.[1]

    • Recommendation: A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.[1] For highly polar compounds, adding a small percentage of triethylamine or ammonia to the eluent can help to reduce tailing on silica gel.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Recommendation: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.

  • Acid-Base Extraction: The basic nature of the amine groups can be exploited for purification.

    • Recommendation: An acid-base workup can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2,7-diazaspiro[4.5]decane scaffold?

A1: Several synthetic strategies have been reported for constructing diazaspiro[4.5]decane and related spirocyclic systems. These include:

  • Domino Reactions: One-step synthesis involving palladium-catalyzed reactions to form multiple carbon-carbon bonds.[6]

  • [3+2] Cycloaddition: Synergistic photocatalysis and organocatalysis can be used for the diastereoselective synthesis of related spiro[4.5]decane-6-ones.[3]

  • Dearomatising Intramolecular Diamination: This method utilizes phenols with pendant ureas to create complex spirotricyclic systems.[7][8]

  • N-Acyliminium Spirocyclization: A strategy based on the cyclization of chiral N-acyliminium ions.[5]

The choice of route will depend on the desired substitution pattern and available starting materials.

Q2: How can I control the stereochemistry of the spirocenter?

A2: Controlling the stereochemistry is a significant challenge in spirocycle synthesis. Several approaches can be employed:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, has been shown to induce high diastereoselectivity in the synthesis of related spiro compounds.[1][3]

  • Chiral Pool Synthesis: Starting from a chiral precursor can allow for the transfer of stereochemical information to the final product.[5]

  • Substrate Control: The stereochemical outcome can sometimes be influenced by the steric and electronic properties of the substrates.

Q3: What analytical techniques are most suitable for characterizing 2,7-Diazaspiro[4.5]decan-6-one?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of the final product:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the structure and connectivity of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl and N-H bonds.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure and stereochemistry.

Experimental Protocols & Data

Table 1: Example of Reaction Condition Optimization for a Related Spirocyclic Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Catalyst A (10)Dichloromethane-20Low-[3]
2Catalyst A (10)DichloromethaneRoom TempHigher-[3]
3Catalyst B (10)DichloromethaneRoom TempModerate96:4[3]
4Catalyst C (10)DichloromethaneRoom TempGood90:10[3]

This table is a representative example based on findings for a similar spirocyclic system and should be adapted for the specific synthesis of 2,7-Diazaspiro[4.5]decan-6-one.

General Protocol for a Reductive Amination/Cyclization Approach

This is a generalized protocol inspired by methods for synthesizing related diazaspirocycles and may serve as a starting point.[9]

  • Imine Formation: To a solution of the aldehyde precursor in a suitable solvent (e.g., toluene-methanol), add the primary amine. Stir at room temperature until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Cool the reaction mixture and add a reducing agent (e.g., sodium borohydride) portion-wise. Stir until the reduction is complete.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amino alcohol in a high-boiling solvent (e.g., toluene) and heat to reflux. The cyclization to form the lactam can be monitored by TLC.

  • Purification: After completion, cool the reaction mixture and purify the product by flash column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in your synthesis.

TroubleshootingWorkflow Start Low Yield Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Side_Reactions Analyze for Side Products Start->Check_Side_Reactions Optimize_Conditions Optimize Temperature, Solvent, & Time Check_Conditions->Optimize_Conditions Suboptimal Successful_Yield Improved Yield Check_Conditions->Successful_Yield Optimal Purify_Reagents Purify/Dry Starting Materials & Solvents Check_Reagents->Purify_Reagents Impurities Detected Check_Reagents->Successful_Yield Pure Modify_Protocol Modify Protocol to Minimize Side Reactions Check_Side_Reactions->Modify_Protocol Present Check_Side_Reactions->Successful_Yield Absent Optimize_Conditions->Successful_Yield Purify_Reagents->Successful_Yield Modify_Protocol->Successful_Yield

Sources

Optimization

Troubleshooting Guide 1: Severe Peak Tailing and Irreversible Adsorption

Technical Support Center: Purification of 2,7-Diazaspiro[4.5]decan-6-one Analogs Introduction The 2,7-diazaspiro[4.5]decan-6-one scaffold is a privileged, conformationally rigid motif increasingly utilized in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2,7-Diazaspiro[4.5]decan-6-one Analogs

Introduction The 2,7-diazaspiro[4.5]decan-6-one scaffold is a privileged, conformationally rigid motif increasingly utilized in drug discovery to improve metabolic stability and target selectivity. However, its unique physicochemical profile—a highly polar spiro-lactam core coupled with a basic secondary amine at position 2—presents severe bottlenecks during downstream isolation. This technical guide addresses the causality behind common chromatographic failures and provides self-validating protocols to ensure high-purity recovery.

Problem: Elution profiles of the spirocyclic amine exhibit broad, asymmetric peaks (tailing factor > 2.0) or fail to elute entirely under standard reversed-phase (RP) or normal-phase (NP) conditions.

Causality: The basic nitrogen at position 2 (pKa ~9–10) acts as a strong hydrogen bond donor and cation. In standard silica-based columns, this basic amine engages in secondary, high-affinity ion-exchange interactions with residual, negatively charged surface silanols (Si-O⁻). This dual-retention mechanism (hydrophobic partitioning + ion exchange) destroys peak symmetry and traps the analyte on the column[1, 2].

Solution:

  • Stationary Phase Substitution: Replace standard bare silica or Type-A C18 columns with amine-functionalized silica (e.g., propylamine-bonded). The covalently bonded amine groups provide a localized alkaline environment, effectively shielding the acidic silanols and repelling the basic spiro-amine without requiring mobile phase modifiers[3].

  • Mobile Phase Modification (Silanol Suppression): If RP-HPLC must be used, employ Type-B ultra-pure silica and add a competing base, such as 0.1% triethylamine (TEA), or use a low pH buffer (e.g., 20 mM phosphate, pH 2.5) to protonate and neutralize the active silanol sites [4].

Troubleshooting Guide 2: Poor Retention ("Solvent Front Elution")

Problem: The analog elutes at the void volume ( t0​ ) on standard C18 columns, making separation from polar reaction byproducts impossible.

Causality: The combination of the lactam moiety (6-one) and the basic amine renders the core highly hydrophilic (often yielding a negative LogP). Standard C18 relies on hydrophobic partitioning, which is fundamentally insufficient to retain this highly polar spirocycle.

Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded) and a highly organic mobile phase (e.g., >80% acetonitrile). The spirocycle partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention and orthogonal selectivity to RP-HPLC [5, 6].

Troubleshooting Guide 3: "Invisible" Peaks (Detection Failures)

Problem: Fractions collected based on UV triggering contain no product, or the target compound cannot be visualized on the chromatogram.

Causality: The aliphatic 2,7-diazaspiro[4.5]decan-6-one core lacks an extended conjugated π -system. Unless the analog is derivatized with an aromatic substituent (e.g., a benzyl or pyrimidine group), it will not absorb UV light at standard analytical wavelengths (210–254 nm).

Solution: Utilize universal or mass-based detection. Mass Spectrometry (MS)-directed purification (monitoring the [M+H]⁺ ion) is the gold standard. Alternatively, utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which rely on the non-volatile nature of the analyte rather than its optical properties.

Visualizing the Purification Logic

PurificationStrategy Start Crude 2,7-Diazaspiro[4.5]decan-6-one Q1 Contains UV-active substituent? Start->Q1 UV UV Detection (210-254 nm) Q1->UV Yes NoUV MS, CAD, or ELSD Detection Q1->NoUV No Q2 Highly polar/hydrophilic (LogP < 0)? UV->Q2 NoUV->Q2 HILIC HILIC or Mixed-Mode Cation Exchange Q2->HILIC Yes RP Reversed-Phase (RP) Chromatography Q2->RP No Proceed Proceed with Fractionation HILIC->Proceed Q3 Peak tailing observed? RP->Q3 AmineCol Use Amine-bonded Silica or add TEA modifier Q3->AmineCol Yes Q3->Proceed No AmineCol->Proceed

Decision matrix for selecting the optimal chromatographic and detection strategy for spirocyclic amines.

Quantitative Data: Column Performance Comparison

The following table summarizes the chromatographic behavior of a standard, underivatized 2,7-diazaspiro[4.5]decan-6-one analog across various stationary phases.

Stationary PhaseMobile Phase SystemRetention Factor (k')Tailing Factor (Tf)Recovery (%)Primary Interaction Mechanism
Standard C18 (Type A) H₂O/MeCN (0.1% Formic Acid)0.4 (Poor)2.8 (Severe)< 60%Hydrophobic + Strong Silanol Ion-Exchange
Amine-Functionalized Hexane/EtOAc (Isocratic)2.2 (Good)1.1 (Ideal)> 92%Normal Phase (H-bonding); Silanols masked
Zwitterionic HILIC MeCN/H₂O (10 mM NH₄OAc)4.8 (Strong)1.05 (Ideal)> 95%Hydrophilic Partitioning & Electrostatic
Mixed-Mode (MCX) H₂O/MeOH (pH Gradient)6.5 (Strong)1.2 (Good)~ 88%Hydrophobic + Strong Cation Exchange

Self-Validating Methodology: HILIC-MS Purification Workflow

To ensure high-fidelity isolation of highly polar diazaspiro analogs, follow this self-validating HILIC protocol. This method uses an internal feedback loop (Step 5) to verify the integrity of the separation.

  • Step 1: Sample Preparation (Critical) Dissolve the crude mixture in a solvent that closely matches the initial HILIC mobile phase (e.g., 80% Acetonitrile / 20% Water). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the stationary phase, causing peak splitting and immediate breakthrough.

  • Step 2: Column Equilibration Equilibrate a Zwitterionic HILIC column with 90% MeCN / 10% aqueous buffer (10 mM Ammonium Acetate, pH 5.8) for at least 15 column volumes (CV). Causality: The buffer controls the ionization state of both the basic amine (ensuring it remains protonated) and the stationary phase, stabilizing the aqueous enrichment layer.

  • Step 3: Gradient Elution Run a gradient from 90% MeCN down to 50% MeCN over 10 CVs. Causality: Unlike RP-HPLC, HILIC elution strength increases as the aqueous percentage increases. The highly polar spirocycle will elute as the water content disrupts its partitioning into the stationary phase.

  • Step 4: MS-Directed Fractionation Split the column effluent. Route 1% to an Electrospray Ionization (ESI) Mass Spectrometer (positive ion mode, monitoring[M+H]⁺) and 99% to the fraction collector.

  • Step 5: Self-Validation (Re-injection) Take a 5 µL aliquot from the collected target fraction and immediately re-inject it using the exact same method. Validation Criteria: The chromatogram must show a single peak (purity >95%) with a tailing factor between 0.9 and 1.2. If Tf > 1.5, column overloading or buffer depletion has occurred; reduce injection mass by 50% for subsequent runs.

Frequently Asked Questions (FAQs)

Q: I am using an amine-functionalized column, but my analog is degrading on the column. Why? A: While amine-bonded silica prevents silanol interactions, the localized alkaline environment can occasionally catalyze the ring-opening of the lactam (6-one) moiety, especially if the sample is left on the column for extended periods. If degradation is observed, switch to a neutral HILIC phase (like an amide-bonded column) with a tightly buffered mobile phase (pH 5–6).

Q: Can I use Liquid-Liquid Extraction (LLE) to pre-purify the crude mixture before chromatography? A: Standard aqueous/organic LLE is highly inefficient for underivatized 2,7-diazaspiro[4.5]decan-6-one due to its high water solubility. If LLE is necessary, you must heavily salt-out the aqueous phase (e.g., saturated NaCl) and extract with a highly polar organic solvent like n-butanol, or use a Catch-and-Release Solid Phase Extraction (SPE) using a strong cation exchange (SCX) resin.

Q: Why does adding Trifluoroacetic Acid (TFA) improve my peak shape but ruin my MS signal? A: TFA is an excellent ion-pairing agent that masks silanol interactions, thereby sharpening basic amine peaks [4]. However, TFA strongly suppresses electrospray ionization (ESI) in mass spectrometry by forming stable, neutral ion pairs with the analyte in the gas phase. If MS detection is required, replace TFA with Formic Acid (0.1%) or use Ammonium Acetate buffers.

References

  • Overload or Minor Peak? | LCGC International. Chromatography Online. Available at:[Link]

  • When should amine-bonded columns be used for purification? Biotage. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • 'Reverse biomimetic' synthesis of l-arogenate and its stabilized analogues from l-tyrosine. RSC Publishing. Available at:[Link]

  • Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-6-one

Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.5]decan-6-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.5]decan-6-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we address common challenges and frequently encountered side products in its synthesis, providing in-depth troubleshooting guides and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

I. Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of 2,7-Diazaspiro[4.5]decan-6-one, like many multi-step organic syntheses, can be prone to the formation of undesired side products. Identifying the source of these impurities is the first step toward eliminating them. This guide details common issues, their probable causes, and actionable solutions.

Issue 1: Incomplete Cyclization Leading to Acyclic Intermediates

Symptom: Your reaction mixture contains a significant amount of a higher molecular weight species than the desired product, often observed in mass spectrometry analysis. NMR analysis may show the presence of unreacted functional groups (e.g., esters, nitriles) that should have participated in the cyclization.

Probable Cause: The formation of the spirocyclic core often relies on an intramolecular reaction, such as a Dieckmann condensation or a reductive amination cascade. Incomplete cyclization can occur due to several factors:

  • Insufficient reaction time or temperature: The cyclization step may be kinetically slow.

  • Ineffective base or catalyst: The chosen base may not be strong enough to deprotonate the necessary position for an intramolecular cyclization like the Dieckmann condensation.[1][2][3]

  • Steric hindrance: The precursor molecule may adopt a conformation that disfavors the intramolecular reaction.

Proposed Solutions:

  • Reaction Condition Optimization:

    • Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS.

    • Extend the reaction time, taking aliquots at regular intervals to determine the point of maximum conversion.

    • If using a base for cyclization (e.g., in a Dieckmann condensation), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1]

  • Solvent Effects:

    • The choice of solvent can significantly impact reaction rates. For intramolecular condensations, polar aprotic solvents like THF or DMF are often effective.[1]

    • In some cases, less polar solvents like toluene can minimize side reactions.[1]

Issue 2: Formation of Dimeric or Polymeric Byproducts

Symptom: A significant portion of your crude product is a high-molecular-weight, often insoluble material. Mass spectrometry may show peaks corresponding to twice the molecular weight of your expected acyclic precursor or higher.

Probable Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This is particularly common in reactions like the Dieckmann condensation when forming larger rings, though it can also occur with 5- and 6-membered rings under certain conditions.[1] High concentrations of the starting material can favor intermolecular reactions.

Proposed Solutions:

  • High-Dilution Conditions:

    • Employ high-dilution techniques to favor the intramolecular reaction. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period. A syringe pump is ideal for this purpose.

    • Start with a substrate concentration of 0.01 M and adjust as needed based on the results.

  • Choice of Reagents:

    • For reactions like the Dieckmann condensation, the choice of base can influence the extent of dimerization. Sterically hindered bases may help to minimize intermolecular reactions.[1]

Issue 3: Over-reduction or Incomplete Reduction in Reductive Amination Steps

Symptom: If your synthesis involves a reductive amination step to form one of the nitrogen-containing rings, you may observe side products corresponding to either the alcohol (from reduction of a carbonyl group before imine formation) or the unreacted imine/enamine intermediate.

Probable Cause:

  • Over-reduction: A strong reducing agent like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group before it has a chance to form an imine with the amine.

  • Incomplete Reduction: A mild reducing agent may not be potent enough to reduce the imine or iminium ion intermediate to the desired amine. The stability of the reducing agent at the reaction pH is also a critical factor.[4]

Proposed Solutions:

  • Selection of Reducing Agent:

    • Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose.[4][5][6]

    • Sodium triacetoxyborohydride is often preferred as it is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents.[4][5]

  • pH Control:

    • Maintain the reaction pH in the range of 4-6. This pH is acidic enough to catalyze imine formation but not so acidic as to hydrolyze the imine or deactivate the amine nucleophile. Acetic acid is often used as a catalyst.[4]

Issue 4: Epimerization at Chiral Centers

Symptom: If your synthesis starts with chiral precursors, you may find that your final product is a mixture of diastereomers, even if the reaction was expected to be stereospecific.

Probable Cause: The presence of a strong base or acidic conditions can lead to the deprotonation and reprotonation at a stereocenter, particularly if it is adjacent to a carbonyl group, leading to racemization or epimerization.

Proposed Solutions:

  • Mild Reaction Conditions:

    • If possible, use milder bases or acids. For example, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be preferable to strong inorganic bases.

    • Minimize the exposure of your intermediates to harsh pH conditions.

  • Temperature Control:

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can help to minimize epimerization.

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Action
Incomplete CyclizationInsufficient reaction time/temperature; weak base.Increase temperature/time; use a stronger base (e.g., NaH, LDA).
Dimerization/PolymerizationHigh concentration.Use high-dilution conditions (e.g., syringe pump addition).
Over-reductionNon-selective reducing agent.Use a selective reducing agent like NaBH(OAc)3.[4][5]
Incomplete ReductionInappropriate pH; weak reducing agent.Maintain pH between 4-6; ensure the chosen reducing agent is suitable.
EpimerizationHarsh basic or acidic conditions.Use milder reagents and lower reaction temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2,7-Diazaspiro[4.5]decan-6-one core?

A1: While numerous synthetic strategies exist for spirocyclic systems, common approaches to the 2,7-diazaspiro[4.5]decan-6-one core often involve multi-step sequences. One plausible route involves an initial construction of a substituted piperidine ring, followed by the annulation of the pyrrolidinone ring. Key reactions in such sequences can include Michael additions, Dieckmann condensations for the formation of the carbocyclic portion of the piperidine, and subsequent reductive amination or N-alkylation followed by lactamization to form the pyrrolidinone ring.[7] Another approach could involve an N-acyliminium ion spirocyclization.[7]

Q2: How can I effectively purify 2,7-Diazaspiro[4.5]decan-6-one from its side products?

A2: Purification strategies will depend on the nature of the impurities.

  • Column Chromatography: This is the most common method for separating the desired product from side products with different polarities. A silica gel column with a gradient elution of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent streaking of the amine product on the silica gel.

  • Crystallization: If a high-purity product is obtained after chromatography, crystallization can be an effective final purification step. Experiment with different solvent systems to find one that provides good quality crystals.

  • Acid-Base Extraction: If the main impurities are neutral organic compounds, an acid-base extraction can be used to isolate the basic diazaspiro-decanone product. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Q3: Are there any analytical techniques that are particularly useful for characterizing the side products?

A3: A combination of analytical techniques is often necessary for unambiguous structure elucidation of side products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for determining the molecular weights of the components in your reaction mixture and for tracking their formation and consumption over time.

  • NMR Spectroscopy (1D and 2D): High-resolution NMR (¹H, ¹³C, COSY, HSQC, HMBC) is essential for determining the exact structure of the impurities.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This can help to identify the functional groups present in the side products, such as unreacted esters, carbonyls, or nitriles.

Visualizing Potential Reaction Pathways

The following diagram illustrates a generalized synthetic challenge where an intramolecular cyclization is in competition with an intermolecular dimerization reaction.

G cluster_0 Reaction Pathways Acyclic_Precursor Acyclic Precursor Desired_Product 2,7-Diazaspiro[4.5]decan-6-one (Intramolecular Cyclization) Acyclic_Precursor->Desired_Product Favorable under High Dilution Side_Product Dimeric Side Product (Intermolecular Reaction) Acyclic_Precursor->Side_Product Favorable at High Concentration

Caption: Competing intramolecular vs. intermolecular reactions.

This second diagram illustrates the decision-making process for troubleshooting a reductive amination step.

G cluster_1 Troubleshooting Reductive Amination Start Crude Product Analysis Check_Imine Imine/Enamine Intermediate Present? Start->Check_Imine Check_Alcohol Alcohol Byproduct Present? Start->Check_Alcohol Increase_Reducing_Power Increase Reducing Agent Strength or Reaction Time Check_Imine->Increase_Reducing_Power Yes Optimize_pH Optimize pH (4-6) Check_Imine->Optimize_pH Yes Use_Selective_Reducer Use Selective Reducer (e.g., NaBH(OAc)3) Check_Alcohol->Use_Selective_Reducer Yes Success Pure Amine Product Increase_Reducing_Power->Success Use_Selective_Reducer->Success Optimize_pH->Success

Caption: Decision workflow for reductive amination troubleshooting.

III. References

  • Current time information in Le Flore County, US. Google. Retrieved March 29, 2026, from

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 29, 2026, from [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Retrieved March 29, 2026, from [Link]

  • Myers, A. Chem 115. Harvard University. Retrieved March 29, 2026, from [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • Reductive Amination. Chemistry Steps. Retrieved March 29, 2026, from [Link]

  • Dieckmann condensation. Wikipedia. Retrieved March 29, 2026, from [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, Vol. 105, No. 1, 2022. Retrieved March 29, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Retrieved March 29, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC. Retrieved March 29, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Dieckmann Condensation. Organic Chemistry Tutor. Retrieved March 29, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Retrieved March 29, 2026, from [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved March 29, 2026, from [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Retrieved March 29, 2026, from [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters (ACS Publications). Retrieved March 29, 2026, from [Link]

  • Lactam synthesis. Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Metabolic Stability of 2,7-Diazaspiro[4.5]decan-6-one Derivatives

Welcome to the technical support center dedicated to advancing your research on 2,7-diazaspiro[4.5]decan-6-one derivatives. This guide is structured to provide direct, actionable answers to common challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to advancing your research on 2,7-diazaspiro[4.5]decan-6-one derivatives. This guide is structured to provide direct, actionable answers to common challenges encountered during the drug discovery process, with a focus on optimizing metabolic stability. As researchers, our goal is not just to synthesize potent molecules but to engineer compounds with pharmacokinetic profiles suitable for clinical success. Metabolic stability is a cornerstone of this effort, directly influencing a drug's half-life, bioavailability, and potential for toxicity.[1][2]

This resource is designed as a dynamic Q&A, addressing both fundamental questions and complex troubleshooting scenarios. We will delve into the causality behind experimental choices, provide validated protocols, and offer strategic guidance for structural modification.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for 2,7-diazaspiro[4.5]decan-6-one derivatives?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] It is typically measured as the rate at which the parent compound is eliminated over time in an in vitro system.[4] For drug candidates like 2,7-diazaspiro[4.5]decan-6-one derivatives, which possess rigid three-dimensional spirocyclic scaffolds to enhance binding affinity and selectivity[5][6], poor metabolic stability can be a significant liability. A compound that is metabolized too quickly will have a short half-life and low exposure in the body, rendering it ineffective.[1][2] Conversely, a compound that is metabolized too slowly could accumulate and lead to toxicity.[1][2] Therefore, achieving an optimal metabolic stability profile is a critical step in the lead optimization process.

Q2: What are the primary metabolic pathways for N-heterocyclic compounds like these spiro-derivatives?

A2: The 2,7-diazaspiro[4.5]decan-6-one core contains multiple potential sites for metabolism. N-heterocyclic compounds are primarily metabolized by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins predominantly found in the liver.[7][8][9]

Common metabolic transformations include:

  • Oxidation: This is the most frequent metabolic reaction. For these derivatives, oxidation can occur at several positions:

    • Aromatic Hydroxylation: If the scaffold is decorated with aromatic rings, these are common sites for hydroxylation.[10]

    • Aliphatic Hydroxylation: Unsubstituted carbons on the piperidine or pyrrolidinone rings can be hydroxylated.

    • N-Oxidation: The nitrogen atoms within the diazaspiro core can be oxidized, although this is sometimes a minor pathway.

  • N-dealkylation: If either of the nitrogen atoms is substituted with an alkyl group, removal of this group is a very common metabolic route.

  • Phase II Conjugation: After Phase I reactions (like oxidation), the newly introduced functional groups (e.g., hydroxyls) can be conjugated with endogenous molecules like glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility and facilitate excretion.[1]

cluster_PhaseI Common Phase I Reactions Parent 2,7-Diazaspiro[4.5]decan-6-one Derivative PhaseI Phase I Metabolism (CYP450 Enzymes) Parent->PhaseI Oxidation Oxidation (Hydroxylation) PhaseI->Oxidation Introduces polar groups N_Dealkylation N-Dealkylation PhaseI->N_Dealkylation Removes alkyl chains PhaseII Phase II Metabolism (e.g., UGTs, SULTs) Excretion Excretion PhaseII->Excretion Increases water solubility Oxidation->PhaseII Start High Clearance in Liver Microsomes MetID Step 1: Metabolite Identification (LC-MS/MS Analysis) Start->MetID SoftSpot Step 2: Identify Metabolic 'Soft Spot' (Site of Oxidation) MetID->SoftSpot Decision Modify Structure? SoftSpot->Decision Strategy1 Strategy A: Deuteration Decision->Strategy1 C-H bond cleavage is rate-limiting Strategy2 Strategy B: Halogenation (e.g., Fluorine) Decision->Strategy2 Block oxidative site Strategy3 Strategy C: Introduce Steric Hindrance Decision->Strategy3 Prevent enzyme access Strategy4 Strategy D: Bioisosteric Replacement Decision->Strategy4 Replace labile group Rescreen Step 3: Synthesize Analogs & Re-screen in Assay Strategy1->Rescreen Strategy2->Rescreen Strategy3->Rescreen Strategy4->Rescreen

Caption: Workflow for addressing high metabolic clearance.

Detailed Strategies:

  • Identify the "Soft Spot": The first step is to perform a metabolite identification study. By incubating your compound with microsomes for a longer period and analyzing the mixture with high-resolution mass spectrometry, you can identify the mass of the metabolites. An increase of 16 Da (+O) strongly suggests hydroxylation.

  • Structural Modification Strategies:

    • Deuteration: Replace a hydrogen atom at the metabolic soft spot with deuterium (a heavy isotope of hydrogen). The resulting C-D bond is stronger than the C-H bond, which can slow down the rate of CYP-mediated bond cleavage (this is known as the kinetic isotope effect). * Blocking with Fluorine: Introducing a fluorine atom at or near the site of metabolism is a highly effective strategy. The C-F bond is extremely strong and resistant to cleavage. Furthermore, fluorine's electron-withdrawing nature can deactivate adjacent sites to oxidation. [11] * Bioisosteric Replacement: Replace a metabolically labile group with a more stable one that retains the desired biological activity. [12][13]For example, if an unsubstituted phenyl ring is being hydroxylated, it could be replaced with a pyridine or other heterocycle that may be less prone to metabolism. [14] * Introduce Steric Hindrance: Adding a bulky group (e.g., a tert-butyl group) near the metabolic soft spot can physically block the metabolic enzyme from accessing it. [13]

Guide 3: My compound is stable in microsomes but shows high clearance in hepatocytes. Why?

Observed Problem: The compound appears stable in the liver microsomal assay (long t½) but is rapidly cleared in a hepatocyte stability assay.

This discrepancy strongly suggests that clearance is being driven by pathways not fully represented in the microsomal assay. [15]

  • Plausible Cause 1: Phase II Metabolism: Hepatocytes contain the full complement of both Phase I and Phase II enzymes. [3]Your compound may be rapidly conjugated by enzymes like UGTs or SULTs. This is common for compounds that already possess a "handle" for conjugation, such as a phenol or a secondary amine.

    • Next Step: Re-run the microsomal assay but include the necessary cofactors for Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs) along with a pore-forming agent like alamethicin to allow cofactor access. [16]A significant increase in clearance under these conditions would confirm Phase II metabolism as the primary pathway.

  • Plausible Cause 2: Cytosolic Enzymes: The clearance could be mediated by enzymes present in the cytosol, which are absent in microsomes. Examples include aldehyde oxidases (AO).

    • Next Step: Test the compound's stability in an S9 fraction, which contains both microsomal and cytosolic components.

  • Plausible Cause 3: Transporter-Mediated Uptake: Active uptake into hepatocytes by transporters can lead to high intracellular concentrations, accelerating metabolism and clearance. This process is absent in subcellular fractions.

    • Next Step: This is a more complex issue requiring specific transporter uptake assays to investigate. However, it is a key reason why hepatocytes are considered a more predictive in vitro model. [15]

Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) due to Phase I metabolism.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM in DMSO.

  • Liver Microsomes: Pooled human liver microsomes (e.g., 20 mg/mL stock). Thaw on ice immediately before use. [17]* NADPH Stock Solution: 20 mM in Phosphate Buffer. Prepare fresh and keep on ice. [17]* Positive Control: A compound with known metabolic properties (e.g., Verapamil, Testosterone).

  • Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).

2. Incubation Procedure: [18]1. Prepare a master mix of microsomes diluted in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. 2. In a 96-well plate, add buffer, the microsomal master mix, and test compound (final concentration 1 µM; final DMSO 0.25%). 3. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. [17]4. Initiate the reaction by adding the NADPH stock solution (final concentration 1 mM). This is your T=0 time point for sampling. 5. Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture. 6. Terminate the reaction by adding the aliquot to a well containing 2-3 volumes of ice-cold Termination Solution. 7. Include a "Minus Cofactor" control where buffer is added instead of NADPH at the 45-minute time point to check for non-NADPH dependent degradation.

3. Sample Analysis & Data Interpretation:

  • Centrifuge the terminated plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.

  • Calculate Half-life (t½): t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein). [18]

Protocol 2: Plated Hepatocyte Metabolic Stability Assay

This protocol is used for more definitive clearance determination, especially for low-turnover compounds. [19] 1. Day 1: Cell Plating

  • Coat 24- or 48-well plates with collagen.

  • Rapidly thaw cryopreserved plateable human hepatocytes in a 37°C water bath.

  • Transfer cells to pre-warmed incubation medium and perform a cell count and viability assessment (should be >80%).

  • Seed the hepatocytes at the desired density onto the collagen-coated plates and incubate overnight (37°C, 5% CO2) to allow for cell attachment and monolayer formation.

2. Day 2: Dosing

  • Aspirate the seeding medium and replace it with fresh, pre-warmed incubation medium containing the test compound (e.g., 1 µM final concentration).

  • Collect samples from the medium at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, terminate the reaction by adding the sample to ice-cold acetonitrile with an internal standard.

3. Analysis:

  • Process and analyze samples by LC-MS/MS as described in the microsomal protocol.

  • Calculate the half-life and intrinsic clearance. The CLint value here is typically reported as µL/min/10^6 cells. This can then be scaled to predict in vivo hepatic clearance. [20]

References

  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?
  • Cyprotex | Evotec.
  • PMC. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • SpringerLink. (2016, September 22).
  • BenchChem. (2026).
  • Drug Metabolism and Disposition. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • ACS Publications. (2025, October 1). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry.
  • IntechOpen. (2021, December 22).
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
  • ResearchGate. (2025, November 19).
  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • PMC. (2022, August 7).
  • Creative Bioarray. Microsomal Stability Assay.
  • SpiroChem.
  • PubMed. Strategies to Enhance Metabolic Stabilities.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • International Journal of Research in Pharmacy and Allied Science. The Role of Cytochrom P450 in Drug Metabolism.
  • LUP Student Papers. (2023, June 22).
  • Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism.
  • World Journal of Pharmacology and Toxicology. (2025, January 3). The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics.
  • Concept Life Sciences.
  • Research & Reviews: A Journal of Pharmaceutical Science. Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review.
  • Chemspace. Bioisosteric Replacements.
  • ResearchGate. (2019, July 5). Cytochrome P450 role in metabolism of drugs and chemicals.
  • YouTube. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability.
  • ResearchGate. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
  • ACS Publications. (2022, February 3). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
  • PMC. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • MDPI. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions.
  • PMC. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • Fluorochem. 7-Methyl-2,7-diazaspiro[4.5]decan-6-one.
  • Cyprotex | Evotec. Microsomal Stability.
  • BD Biosciences. (2012, February 23).
  • Semantic Scholar. Mitigating heterocycle metabolism in drug discovery.
  • BenchChem. (2025). Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S.
  • PubMed. (2019, November 15). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents.
  • PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • Sigma-Aldrich. 2,7-diazaspiro[4.5]decan-1-one hydrochloride AldrichCPR.
  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.
  • Thermo Fisher Scientific.
  • Frontiers. (2023, March 23).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is resulting in a low enantiomeric excess. What are the most common initial checks I should perform?

A1: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by verifying the basics of your experimental setup. First, confirm the purity and identity of all starting materials, reagents, and the catalyst. Impurities can often interfere with the catalytic cycle. Next, ensure that the solvent is of an appropriate grade and anhydrous, as water can deactivate or alter the selectivity of many catalysts. Double-check the reaction temperature, as minor fluctuations can significantly impact enantioselectivity. Finally, re-verify all measurements and concentrations to rule out simple experimental errors.

Q2: How can I determine if my catalyst is the source of the low enantioselectivity?

A2: To ascertain if the catalyst is the issue, several steps can be taken. First, verify the catalyst's purity and structural integrity, especially if it's a chiral ligand-metal complex prepared in-house. Techniques like NMR spectroscopy or X-ray crystallography can be invaluable. If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly. Running a control reaction with a well-established substrate known to give high e.e. with your catalyst system can serve as a benchmark for its activity and selectivity. If this control reaction also yields low e.e., it strongly suggests a problem with the catalyst itself.

Q3: Can the reaction solvent affect the enantiomeric excess?

A3: Absolutely. The solvent plays a critical role in asymmetric catalysis by influencing the stability of the diastereomeric transition states and the solubility of the catalyst and substrates.[1] In some cases, the enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[2] Therefore, a solvent screening is often a necessary step in optimizing a reaction. It's also important to consider that even chiral solvents can influence the outcome of a reaction, sometimes acting as a "matched" or "mismatched" pair with the chiral catalyst.[3]

Q4: What is the impact of temperature on enantioselectivity?

A4: Temperature is a critical parameter in asymmetric catalysis as it affects the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity, as the reaction becomes more sensitive to small energy differences. It is advisable to screen a range of temperatures, starting from the reported temperature and systematically decreasing it. However, in some rare cases, a reversal of enantioselectivity has been observed with a change in temperature.

Q5: What role does the substrate concentration play in determining the enantiomeric excess?

A5: Substrate concentration can influence the enantioselectivity, often due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations. It is recommended to investigate the effect of varying the substrate concentration. In some cases, operating under more dilute conditions can favor the desired catalytic cycle and improve the enantiomeric excess.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Addressing Catalyst-Related Issues

Low enantioselectivity is frequently traced back to the catalyst itself. A systematic investigation into the catalyst's integrity and activity is paramount.

1.1. Catalyst Purity and Integrity:

  • Enantiomeric Purity of the Ligand: The enantiomeric purity of the chiral ligand is a critical starting point. Any contamination with the opposite enantiomer will directly reduce the e.e. of the product.[4]

  • Structural Integrity: For catalysts prepared in-house, it is crucial to confirm their structure and purity using analytical techniques such as NMR, mass spectrometry, and, if possible, X-ray crystallography.

  • Commercial Catalyst Verification: When using a commercially available catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions to prevent degradation.

1.2. Catalyst Deactivation:

Catalyst deactivation can occur through various mechanisms, leading to a decrease in both activity and selectivity.

  • Chemical Deactivation: Impurities in the substrate, reagents, or solvent can act as catalyst poisons. Common culprits include water, oxygen, and coordinating functional groups that can bind to the metal center and inhibit catalysis.[4]

  • Thermal Deactivation: High reaction temperatures can lead to catalyst decomposition or the formation of less selective catalytic species.[4]

  • Product Inhibition/Deactivation: In some cases, the reaction product or byproducts can inhibit or deactivate the catalyst.

A kinetic study of the reaction can provide insights into catalyst deactivation. A decrease in reaction rate over time that is not due to substrate consumption may indicate deactivation.

1.3. The Role of Achiral Ligands and Additives:

Interestingly, the addition of achiral ligands or additives can sometimes enhance the enantioselectivity of a chiral catalyst.[5][6][7] This phenomenon, known as "chiral amplification," can occur through various mechanisms, such as the formation of more selective catalytic species or the suppression of a competing racemic background reaction.[6][8]

Guide 2: Optimizing Reaction Parameters for Enhanced Enantioselectivity

Once catalyst-related issues have been ruled out, the next step is to systematically optimize the reaction conditions.

2.1. Solvent Screening:

The choice of solvent can have a profound impact on enantioselectivity.[1] A screening of solvents with varying polarities and coordinating abilities is highly recommended.[7]

Solvent Property Potential Impact on Enantioselectivity
Polarity Can influence the stability of diastereomeric transition states. In some 1,4-addition reactions, enantiomeric yield is inversely proportional to the dielectric constant.[2]
Coordinating Ability Strongly coordinating solvents can compete with the substrate for binding to the catalyst, potentially lowering both rate and selectivity.
Viscosity In some cases, solvent viscosity has been shown to affect enantioselectivity.[1]
Chirality Chiral solvents can lead to "matched" or "mismatched" interactions with the chiral catalyst, enhancing or diminishing enantioselectivity.[3]

2.2. Temperature Optimization:

As a general rule, lowering the reaction temperature increases enantioselectivity.[7] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures.

Table: Effect of Temperature on a Hypothetical Asymmetric Hydrogenation

Temperature (°C) Enantiomeric Excess (% e.e.)
2585
092
-2096
-4098

2.3. Concentration Effects:

Both substrate and catalyst concentration can influence the outcome of an asymmetric reaction. High concentrations can sometimes lead to catalyst aggregation or the formation of less selective dimeric species. A study of the effect of concentration on e.e. is therefore warranted.

2.4. The Influence of Achiral Reagents and Additives:

The presence of other achiral reagents, such as bases or Lewis acids, can also affect enantioselectivity. The nature and stoichiometry of these additives should be carefully considered and optimized.

Experimental Protocols

Protocol 1: General Procedure for a Trial Asymmetric Reaction

This protocol provides a general guideline for setting up a small-scale trial reaction to test a set of conditions.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent and Solvent Preparation: Use freshly purified and anhydrous solvents and reagents.

  • Catalyst Preparation: If preparing the catalyst in situ, add the chiral ligand and metal precursor to the reaction vessel under an inert atmosphere.

  • Reaction Setup: Dissolve the substrate in the chosen solvent and add it to the reaction vessel.

  • Initiation and Monitoring: Add any necessary co-reagents or activators and maintain the reaction at the desired temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction and perform an appropriate work-up. Purify the product and determine the yield and enantiomeric excess.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric excess of a reaction product.[9][10]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the analyte. Polysaccharide-based columns are a common first choice.[9]

  • Mobile Phase Selection: Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Method Development: Inject a racemic standard of the product to ensure that the two enantiomers are baseline separated. Optimize the mobile phase composition and flow rate to achieve good resolution.

  • Sample Analysis: Prepare a dilute solution of the purified product from your reaction and inject it onto the HPLC system.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low enantioselectivity.

Troubleshooting_Workflow start Low Enantioselectivity Observed initial_checks Initial Checks: - Purity of all materials - Anhydrous conditions - Temperature control - Accurate measurements start->initial_checks catalyst_issue Investigate Catalyst: - Purity and integrity - Control reaction - Deactivation initial_checks->catalyst_issue catalyst_ok Catalyst is OK catalyst_issue->catalyst_ok Yes catalyst_problem Catalyst is the Issue catalyst_issue->catalyst_problem No param_optimization Optimize Reaction Parameters: - Solvent screening - Temperature variation - Concentration effects optimization_successful Optimization Successful: High e.e. Achieved param_optimization->optimization_successful Yes further_investigation Further Investigation: - Mechanistic studies - Additive screening - Substrate modification param_optimization->further_investigation No catalyst_ok->param_optimization resynthesize_catalyst Resynthesize or Purchase New Catalyst catalyst_problem->resynthesize_catalyst

Sources

Optimization

Application Support Center: Overcoming Solubility Limitations of 2,7-Diazaspiro[4.5]decan-6-one Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing physicochemical roadblocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing physicochemical roadblocks. The 2,7-diazaspiro[4.5]decan-6-one scaffold is a highly valuable motif; its inherent three-dimensional nature increases the fraction of sp3 carbons ( Fsp3​ ), which generally improves target complementarity and metabolic stability compared to flat aromatic rings (1[1]).

However, the rigid lactam core (positions 6 and 7) acts as a strong hydrogen bond donor/acceptor network. When combined with lipophilic substituents, this leads to high crystal lattice energy and poor aqueous solubility. Below is our comprehensive troubleshooting guide to resolve these issues across different stages of development.

SolubilityTroubleshooting A Solubility Failure 2,7-Diazaspiro[4.5]decan-6-one B Identify Assay Phase A->B C1 In Vitro / Biochemical (Kinetic Precipitation) B->C1 C2 In Vivo / PK (Thermodynamic Limit) B->C2 C3 Hit-to-Lead SAR (Intrinsic Lipophilicity) B->C3 D1 Buffer Optimization (DMSO, Surfactants) C1->D1 D2 Formulation Strategy (β-Cyclodextrins, Salts) C2->D2 D3 Structural Modification (Oxa-spirocycles, pKa tuning) C3->D3

Figure 1: Decision matrix for troubleshooting spirocyclic solubility failures across development phases.

Troubleshooting Guides & FAQs

Issue 1: Kinetic Precipitation in Biochemical Assays

Q: My 2,7-diazaspiro[4.5]decan-6-one derivative crashes out of solution when diluting the 10 mM DMSO stock into PBS for my kinase assay. How do I prevent this without altering the molecule?

Causality: You are experiencing a kinetic solubility failure. When the DMSO solvation shell is rapidly replaced by water, the highly lipophilic spirocycle is forced into a supersaturated state. Because the kinetic barrier to nucleation is low for rigid spirocycles, hydrophobic collapse occurs, leading to immediate precipitation. Solution: Implement a step-down co-solvent cascade. Pre-diluting the DMSO stock in a transitional solvent (like PEG-400) or adding a non-ionic surfactant (0.01% Tween-20 or Pluronic F-127) to the assay buffer lowers the surface tension and stabilizes the compound in micellar structures, preventing nucleation.

Issue 2: Poor In Vivo Dissolution Rates

Q: We are advancing a 7-substituted-2,7-diazaspiro[4.5]decan-6-one to animal models, but oral bioavailability is severely limited by dissolution in the GI tract. What formulation strategies are recommended?

Causality: This is a thermodynamic solubility limit. The strong intermolecular hydrogen bonding of the lactam core creates a high crystal lattice energy, meaning the energy required to break the crystal apart exceeds the solvation energy provided by the aqueous GI fluids. Solution: Utilize host-guest complexation. Formulating the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD) effectively encapsulates the lipophilic substituents of the spirocycle within its hydrophobic cavity, significantly increasing apparent aqueous solubility and dissolution rates (2[2]). Alternatively, exploit the basic secondary amine at position 2 to form an HCl or mesylate salt, which lowers the pH of the microenvironment and drives ionization.

Issue 3: High Intrinsic Lipophilicity During Lead Optimization

Q: We are in the hit-to-lead phase. Can we modify the 2,7-diazaspiro[4.5]decan-6-one core to permanently improve intrinsic solubility without losing our binding vector?

Causality: The substituents attached to the spirocyclic core are driving the partition coefficient (logD) too high, overpowering the solubility benefits of the Fsp3​ character. Solution: Bioisosteric replacement via heteroatom incorporation. Transitioning the core to an oxa-spirocycle (e.g., 1-oxa-2,7-diazaspiro derivatives) dramatically improves water solubility by lowering lipophilicity and providing a new hydrogen bond acceptor to disrupt crystal packing (3[3]).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol evaluates the true equilibrium solubility of the spirocycle in formulation vehicles. It is designed as a self-validating system to ensure equilibrium is reached and no chemical degradation occurs.

  • Solid Preparation: Add 2.0 mg of the solid 2,7-diazaspiro[4.5]decan-6-one compound to a 2 mL glass HPLC vial. (Causality: Excess solid ensures the solution can reach and maintain thermodynamic saturation).

  • Vehicle Addition: Add 1.0 mL of the target formulation buffer (e.g., 10% HP-β-CD in PBS, pH 7.4).

  • Equilibration & Self-Validation: Incubate at 25°C with constant shaking (500 rpm).

    • Validation Step: Withdraw 50 µL aliquots at exactly 24 hours and 48 hours . Centrifuge both aliquots at 15,000 x g for 15 minutes to pellet undissolved drug.

    • Logic: Analyze both supernatants via HPLC-UV. If [Drug]24h​=[Drug]48h​ , thermodynamic equilibrium is confirmed. If [Drug]48h​<[Drug]24h​ , the spirocycle is chemically degrading in the buffer. If [Drug]48h​>[Drug]24h​ , equilibrium was not yet reached; extend the incubation time.

  • Quantification: Quantify the dissolved concentration against a standard curve prepared in 100% DMSO.

Protocol 2: Kinetic Solubility via Nephelometry

Determines the exact precipitation point of DMSO stocks in aqueous assay buffers.

  • Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO (starting at 10 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of assay buffer (yielding a 1% final DMSO concentration) in a 96-well clear-bottom plate.

  • Validation Controls: Include a known highly soluble spirocycle as a negative control (no precipitation expected) and a highly lipophilic flat aromatic as a positive control. (Logic: This validates the dynamic range of the nephelometer and ensures the inflection point is real, not an artifact of buffer scattering).

  • Reading: Incubate for 2 hours at room temperature. Read light scattering at 620 nm. The concentration at which scattering significantly exceeds the buffer baseline is your kinetic solubility limit.

Quantitative Data Presentation

The following table summarizes the typical solubility improvements observed when applying the troubleshooting strategies to a highly lipophilic 7-substituted-2,7-diazaspiro[4.5]decan-6-one baseline compound.

Modification StrategyCompound State / VehicleApparent Solubility (µg/mL)Fold ImprovementPrimary Mechanism of Action
Baseline Free Base in PBS (pH 7.4)4.21.0xReference baseline
Salt Formation HCl Salt in PBS (pH 7.4)38.59.1xIonization of the N2 basic amine
Structural (Core) Oxa-spirocycle analog155.036.9xReduced logD, lower crystal lattice energy
Formulation 10% HP-β-CD in PBS275.065.4xHydrophobic cavity encapsulation

References

  • MDPI. "The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins." [Link]

Sources

Troubleshooting

refinement of protocols for scaling up 2,7-Diazaspiro[4.5]decan-6-one production

A definitive process chemistry guide for researchers, scientists, and drug development professionals. Core Synthetic Workflows & Scale-Up Methodologies Scaling up the production of 2,7-Diazaspiro[4.5]decan-6-one from dis...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive process chemistry guide for researchers, scientists, and drug development professionals.

Core Synthetic Workflows & Scale-Up Methodologies

Scaling up the production of 2,7-Diazaspiro[4.5]decan-6-one from discovery-scale (milligrams) to preclinical-scale (kilograms) introduces significant thermodynamic and purification challenges. The classic Beckmann rearrangement is a highly reliable transformation for synthesizing lactams from cyclic ketones[1]. However, its highly exothermic nature makes traditional batch scale-up hazardous and inefficient.

To create a self-validating and robust system, we recommend transitioning from batch to continuous flow chemistry. Flow systems provide superior heat dissipation and allow for the rapid optimization of synthetic routes before commercial scale-up[2].

Workflow A Spiroketone Precursor B Flow Oximation (NH2OH·HCl, 60°C) A->B Stream 1 C Beckmann Rearrangement (Eaton's Reagent) B->C Stream 2 D In-line Quench (NaHCO3) C->D Neutralization E Crystallization (EtOAc/Heptane) D->E Isolation

Continuous flow experimental workflow for scalable 2,7-Diazaspiro[4.5]decan-6-one synthesis.

Self-Validating Protocol: Continuous Flow Synthesis

This protocol is designed to be self-validating; if the thermal parameters are maintained, the product will selectively crystallize, eliminating the need for subjective chromatographic purification.

Phase 1: Oximation of the Spiroketone Precursor

  • Preparation: Dissolve the commercially available spiroketone precursor (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Pump the solution through a continuous flow reactor equipped with a heated coil (residence time: 15 minutes, internal temperature: 60°C).

  • Causality: Flow chemistry ensures rapid, uniform heat transfer. This prevents the formation of undesired oxime isomers and thermal degradation that typically plague batch reactors.

Phase 2: Isothermal Beckmann Rearrangement

  • Preparation: Dissolve the isolated oxime intermediate in rigorously dried, anhydrous dichloromethane (DCM). Prepare a secondary stream of Eaton's reagent (or cyanuric chloride, 0.5 eq) as the catalyst.

  • Reaction: Merge the two streams in a micromixer and pass through a residence coil maintained strictly at 40°C.

  • Causality: The Beckmann rearrangement is notoriously exothermic[1]. In batch reactors, scaling up decreases the surface-area-to-volume ratio, leading to localized "hot spots" and tar formation. Continuous flow completely mitigates this by maintaining a strict isothermal profile.

Phase 3: Chromatography-Free Isolation

  • Quenching: Direct the reactor effluent directly into a vigorously stirred vessel containing saturated aqueous NaHCO₃ to neutralize the acid catalyst immediately.

  • Crystallization: Extract the neutralized mixture with Ethyl Acetate (EtOAc). Concentrate the organic layer in vacuo to 20% of its original volume. Induce crystallization by slowly adding Heptane (1:3 EtOAc/Heptane ratio) at 0°C.

  • Causality: Spirocyclic lactams are highly polar and notoriously difficult to purify via silica gel. By leveraging the rigid 3D structure of the spiro-γ-lactam core, the product selectively precipitates out of the dual-solvent matrix, ensuring high-purity material suitable for preclinical testing[1][3].

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield in Beckmann Rearrangement Q1 Is the reaction temperature >40°C? Issue->Q1 Sol1 Thermal Degradation: Increase Flow Rate or Enhance Cooling Q1->Sol1 YES Q2 Is starting oxime fully consumed? Q1->Q2 NO Sol2 Catalyst Deactivation: Check Reagent Moisture (Use Anhydrous DCM) Q2->Sol2 NO Sol3 Product Loss in Workup: Optimize Crystallization or Salting-Out Q2->Sol3 YES

Logical troubleshooting decision tree for resolving yield drops during Beckmann rearrangement.

Q1: During the scale-up of the Beckmann rearrangement from 10 g to 100 g, we observed a 30% drop in yield and the formation of dark tar-like byproducts. What is the mechanistic cause? A1: This is a classic thermal runaway issue. The Beckmann rearrangement releases significant thermal energy. In a batch reactor, the inability to dissipate this heat leads to localized hot spots, providing the activation energy required for the polymerization and degradation of the spirocyclic core[1]. Resolution: Transition the rearrangement step to a continuous flow reactor. Flow chemistry provides a massive surface-area-to-volume ratio, ensuring the reaction remains strictly isothermal, thereby preserving the structural integrity of the spiro-lactam[2].

Q2: Aqueous workup of the final 2,7-Diazaspiro[4.5]decan-6-one results in poor mass recovery. How can we optimize extraction? A2: Spirocyclic lactams possess a high topological polar surface area (TPSA) and readily form hydrogen bonds with water, making them highly water-soluble. Standard liquid-liquid extraction with DCM or EtOAc is often insufficient. Resolution: Implement a "salting-out" procedure by saturating the aqueous layer with NaCl prior to extraction. Alternatively, bypass liquid-liquid extraction entirely by employing an in-line quench followed by direct solvent evaporation and crystallization from an EtOAc/Heptane matrix[3].

Q3: We are detecting unreacted oxime intermediate in the final product stream. How do we drive the reaction to completion without risking over-reaction? A3: Incomplete conversion during the Beckmann rearrangement is almost exclusively caused by moisture ingress, which prematurely hydrolyzes and deactivates the acidic catalyst (e.g., Eaton's reagent or cyanuric chloride). Resolution: Ensure all solvent streams are rigorously dried over 3Å molecular sieves. If conversion remains low after verifying anhydrous conditions, increase the residence time in the flow reactor by 15-20% rather than increasing the temperature, which risks thermal degradation.

Process Optimization & Quantitative Data

To justify the transition from traditional batch synthesis to continuous flow, the following quantitative metrics were recorded during a 100-gram scale-up campaign. The data demonstrates that flow chemistry not only improves yield but inherently simplifies the impurity profile.

Table 1: Process Optimization Data (Batch vs. Continuous Flow at 100g Scale)

Process ParameterTraditional BatchContinuous FlowMechanistic Rationale
Reaction Time 6.0 Hours15 Minutes (Residence)Flow enables rapid micro-mixing and higher localized reagent concentrations.
Temperature Profile 0°C to 45°C (Spikes)40°C (Strictly Isothermal)Superior heat transfer in flow prevents exothermic runaway[2].
Isolated Yield (%) 58%89%Suppression of thermal degradation and polymerization pathways.
Purity (HPLC) 82% (Requires Column)>98% (Direct Crystallization)Elimination of side-reactions allows for chromatography-free isolation[3].
Environmental (E-Factor) 4512Massive reduction in solvent usage due to the elimination of silica gel chromatography.

References

  • Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability of 2,7-Diazaspiro[4.5]decan-6-one Based Inhibitors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing the "potency-permeability paradox" inherent to sp3-rich molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing the "potency-permeability paradox" inherent to sp3-rich molecules.

The 2,7-diazaspiro[4.5]decan-6-one scaffold is highly valued in medicinal chemistry for its excellent 3D trajectory (high fraction of sp3 carbons, Fsp3). This conformational profile enhances target engagement and aqueous solubility compared to flat aromatic systems[1]. However, this scaffold routinely suffers from poor passive cell permeability and high efflux ratios. The causality lies in its highly solvated nature, the basicity of the secondary amine at position 2, and the hydrogen bond donor (HBD) capacity of the lactam at position 7[1][2].

Below is our comprehensive troubleshooting guide to diagnosing and chemically resolving these permeability bottlenecks.

Part 1: Diagnosing the Permeability Issue (Assay Troubleshooting)

Q: My 2,7-diazaspiro[4.5]decan-6-one based inhibitor shows sub-nanomolar biochemical potency but fails to show cellular target engagement. How do I determine if this is a passive diffusion issue or active efflux?

A: You must decouple passive lipid bilayer permeability from transporter-mediated efflux. The spirocyclic core often acts as a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) due to its basic amine[2].

To diagnose this, you must run a parallel testing strategy:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Isolates passive diffusion. If the PAMPA Papp​ is <1×10−6 cm/s, the desolvation penalty of your spirocycle is too high.

  • Bidirectional Caco-2 Assay: Evaluates active transport. If the Efflux Ratio (ER) is >2.0 , your compound is being actively pumped out of the cell.

PermeabilityWorkflow Start Poor Cellular Efficacy (Biochemical IC50 << Cell IC50) Assay Run Bidirectional Caco-2 Transport Assay Start->Assay Cond1 Efflux Ratio (ER) > 2.0? Assay->Cond1 PAMPA Run PAMPA (Passive Diffusion) Cond2 PAMPA Papp < 1e-6 cm/s? PAMPA->Cond2 Cond1->PAMPA No Efflux P-gp/BCRP Efflux Issue Action: Lower pKa, reduce PSA Cond1->Efflux Yes Passive Poor Passive Permeability Action: Mask HBDs, increase LogP Cond2->Passive Yes Permeable Permeable & Non-Effluxed Action: Investigate metabolic stability Cond2->Permeable No

Caption: Workflow for diagnosing permeability issues in spirocyclic inhibitors.

Protocol: Self-Validating Bidirectional Caco-2 Assay

A robust protocol must be a self-validating system. Without internal controls for monolayer integrity, you cannot distinguish between poor compound permeability and a compromised cell barrier.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must remain < 1% per hour to confirm tight junction integrity.

  • Compound Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Dilute to 10 µM in HBSS transport buffer (pH 7.4). Ensure final DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • Transport Execution:

    • A-to-B (Apical to Basolateral): Add 0.5 mL of compound to Apical, 1.5 mL blank buffer to Basolateral.

    • B-to-A (Basolateral to Apical): Add 1.5 mL of compound to Basolateral, 0.5 mL blank buffer to Apical.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh buffer.

  • Quantification: Analyze by LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) . Calculate Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Part 2: Medicinal Chemistry Optimization (FAQs)

Q: The PAMPA assay confirmed poor passive permeability. How can I modify the 2,7-diazaspiro[4.5]decan-6-one scaffold to improve it without losing the 3D binding advantages?

A: The primary culprit for poor passive permeability in this scaffold is the high desolvation energy required to move the polar lactam and the protonated basic amine from an aqueous environment into the lipid bilayer[1][3].

You must systematically address the two nitrogen atoms in the scaffold:

  • pKa Modulation at Position 2: The secondary amine in the 5-membered ring is highly basic (pKa ~9.5), meaning it is >99% protonated at physiological pH. Introduce electron-withdrawing groups (e.g., fluorinated alkyls or fluorobenzyl rings) adjacent to the amine to lower the pKa to ~7.5[4]. This exponentially increases the proportion of the neutral, membrane-permeable species.

  • Hydrogen Bond Masking at Position 7: The lactam nitrogen in the 6-membered ring acts as a Hydrogen Bond Donor (HBD). N-methylation or alkylation of this position reduces the polar surface area (PSA) and significantly lowers the desolvation penalty[2].

ChemOptimization Core 2,7-Diazaspiro[4.5]decan-6-one Core Scaffold Mod1 Position 2 (Amine) pKa ~ 9.5 Core->Mod1 Mod2 Position 7 (Lactam) H-Bond Donor Core->Mod2 Act1 Add Fluoroalkyl/Aryl Lowers pKa to ~7.5 Mod1->Act1 Act2 N-Methylation Removes HBD Mod2->Act2 Result1 Increases Neutral Species at Physiological pH Act1->Result1 Result2 Lowers Desolvation Penalty Increases Lipid Solubility Act2->Result2

Caption: Rational medicinal chemistry modifications to improve spirocycle permeability.

Quantitative Impact of Structural Modifications

The table below summarizes the expected causality between specific scaffold modifications and their impact on permeability metrics, based on established structure-activity relationship (SAR) data for spirocyclic piperidines.

Modification StrategyScaffold ExamplepKa (Amine)HBD CountPAMPA Papp​ ( 10−6 cm/s)Caco-2 Efflux Ratio
Unmodified Core 2,7-Diazaspiro[4.5]decan-6-one9.51< 0.54.5
N-Methylation (Pos 7) 7-Methyl-2,7-diazaspiro[4.5]decan-6-one9.501.23.8
Fluoro-alkylation (Pos 2) 2-(3-Fluorobenzyl)-2,7-diazaspiro...7.812.51.8
Dual Modification 7-Methyl-2-(3-Fluorobenzyl)-...7.608.4 1.2

Note: Dual modification successfully masks the HBD and lowers the amine pKa, resulting in a synergistic improvement in passive diffusion while simultaneously evading P-gp efflux recognition.

References

  • Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. Available at:[Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE (Bioorganic & Medicinal Chemistry Letters). Available at: [Link]

  • Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaffold Optimization &amp; Cytotoxicity Troubleshooting

Focus: 2,7-Diazaspiro[4.5]decan-6-one Derivatives Welcome to the Medicinal Chemistry Troubleshooting Hub. As drug development professionals, you know that replacing flexible piperazine rings with rigid spirocyclic bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 2,7-Diazaspiro[4.5]decan-6-one Derivatives

Welcome to the Medicinal Chemistry Troubleshooting Hub. As drug development professionals, you know that replacing flexible piperazine rings with rigid spirocyclic bioisosteres is a proven strategy to improve target selectivity and reduce specific off-target effects[1]. However, the unique physicochemical properties of the 2,7-diazaspiro[4.5]decan-6-one scaffold can introduce unexpected cellular toxicity if not properly tuned.

This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve cytotoxicity issues in your spirocyclic libraries.

Diagnostic Workflow for Scaffold Cytotoxicity

Before synthesizing new analogues, use the following logical workflow to identify the root cause of cytotoxicity in your current lead compounds.

CytotoxicityWorkflow Start High Cytotoxicity in 2,7-Diazaspiro[4.5]decan-6-one Assess Assess Physicochemical Properties (pKa, LogD) Start->Assess Decision1 pKa > 8.0 OR LogD > 3.0? Assess->Decision1 Modulate Modulate Basicity & Reduce Lipophilicity Decision1->Modulate Yes OffTarget Conduct Off-Target Profiling (hERG, CYP) Decision1->OffTarget No Retest Re-evaluate in Cellular Assays Modulate->Retest Decision2 Reactive Metabolites Detected? OffTarget->Decision2 Steric Apply Steric Shielding & Vector Alteration Decision2->Steric Yes Decision2->Retest No Steric->Retest

Workflow for diagnosing and mitigating cytotoxicity in 2,7-diazaspiro[4.5]decan-6-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my 2,7-diazaspiro[4.5]decan-6-one derivatives exhibit dose-dependent cytotoxicity in standard cell lines (e.g., HEK293, HepG2)? A: The cytotoxicity is likely driven by lysosomotropism and phospholipidosis (PLD) . In the 2,7-diazaspiro[4.5]decan-6-one scaffold, the N7 nitrogen is part of a lactam (6-one) and is neutral. However, the N2 nitrogen (within the 5-membered pyrrolidine ring) is a secondary amine with a highly basic pKa (~9.5). Highly basic, lipophilic amines (LBDAs) cross cell membranes in their unprotonated state but become heavily protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This accumulation disrupts lysosomal function and lipid metabolism, leading to cell death.

Q2: We substituted a piperazine with the 2,7-diazaspiro[4.5]decan-6-one core to improve target selectivity, but we are still seeing off-target toxicity. Why? A: Spirocyclic scaffolds are excellent bioisosteres because their rigid 3D vectors can improve target selectivity and drastically reduce specific off-target effects, such as DNA damage[1]. However, if the substituents attached to the N2 position are highly lipophilic (LogD > 3.0), the molecule can still engage in non-specific hydrophobic interactions, leading to hERG liability or general cytotoxicity. While the spiro core itself is safer, the overall physicochemical properties must still be tightly controlled to ensure low in vivo toxicity[2].

Q3: How can I synthetically modify the scaffold to reduce the basicity of the N2 atom without losing my target binding affinity? A: You must decouple target affinity from basicity. If the N2 amine is solvent-exposed and not making a critical salt bridge with your target, consider converting it into an amide or urea (e.g., an acryloyl amine). This drops the pKa to < 2.0, completely eliminating lysosomotropism and improving metabolic stability[3]. If a basic center is required for target engagement, use inductive electron-withdrawing groups (e.g., N-fluoroethylation or adding a fluorine to the adjacent spiro carbon) to tune the pKa down to a safer range (7.0–7.5).

Quantitative Data: Structure-Toxicity Relationships

The following table summarizes the causal relationship between N2-modifications, physicochemical properties, and resulting cytotoxicity. Notice how increasing lipophilicity (LogD) without lowering pKa (e.g., N-Methylation) worsens phospholipidosis.

Table 1: Impact of N2-Substitutions on 2,7-Diazaspiro[4.5]decan-6-one Properties

Scaffold Modification (N2 Position)Calc. pKaLogD (pH 7.4)PLD IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Unsubstituted (Secondary Amine)9.62.84.512.0
N-Methylation (Alkyl Amine)9.33.22.88.5
N-Fluoroethylation (EWG tuning)7.42.445.085.0
N-Acylation (Acryloyl Amine)< 2.01.8> 100> 100

Self-Validating Experimental Protocols

To confidently troubleshoot cytotoxicity, your assays must be self-validating. The following protocols include strict internal controls to ensure that the data you generate is an accurate reflection of the molecule's mechanism of toxicity.

Protocol 1: In Vitro Phospholipidosis (PLD) Fluorescence Assay

Purpose: To determine if the cytotoxicity of your spirocycle is driven by lysosomal trapping. Self-Validating Mechanism: This assay utilizes a fluorescent phospholipid analog (NBD-PE). The assay is only considered valid if the positive control induces a ≥3-fold signal window over the negative control, ensuring the dynamic range is sufficient to detect LBDA-induced PLD.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Co-incubate cells with the test 2,7-diazaspiro[4.5]decan-6-one derivative (dose-response: 0.1 to 100 µM) and 10 µM NBD-PE for 48 hours.

  • Washing: Wash cells 3x with ice-cold PBS to remove unincorporated NBD-PE.

  • Quantification: Lyse cells using 0.1% Triton X-100 in PBS. Measure fluorescence (Ex: 460 nm, Em: 534 nm) using a microplate reader.

  • Data Validation (Critical): Normalize data to the vehicle control (0.1% DMSO). The assay plate must be rejected if Amiodarone (10 µM, positive control) fails to produce a >3-fold fluorescence increase, or if Acetaminophen (100 µM, negative control) produces >1.2-fold background signal.

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Purpose: To identify if CYP450-mediated oxidation of the spirocycle is forming toxic reactive intermediates. Self-Validating Mechanism: LC-MS/MS detection of GSH adducts. The microsomal activity and trapping efficiency are validated by the mandatory formation of Clozapine-GSH adducts and the absence of Verapamil-GSH adducts.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 200 µL reaction mixture containing 10 µM test compound, 1 mM GSH, and 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Perform a neutral loss scan of 129 Da (characteristic cleavage of the pyroglutamic acid moiety of GSH) to identify adducts.

  • Data Validation (Critical): The analytical run is only valid if the Clozapine positive control yields a detectable GSH adduct peak (m/z 632) with a signal-to-noise ratio >10. If absent, the HLM/NADPH system is compromised and the batch must be repeated.

References[1] Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity

Source: Journal of Medicinal Chemistry (nih.gov) URL: [2] Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry (acs.org) URL: [3] Title: Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity Source: Bioorganic & Medicinal Chemistry (nih.gov) URL:

Sources

Reference Data & Comparative Studies

Validation

comparing 2,7-Diazaspiro[4.5]decan-6-one with other spirocyclic scaffolds

Scaffold Evolution: A Comparative Guide to 2,7-Diazaspiro[4.5]decan-6-one in Medicinal Chemistry As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the limitations o...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Evolution: A Comparative Guide to 2,7-Diazaspiro[4.5]decan-6-one in Medicinal Chemistry

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the limitations of traditional flat, sp2-rich heterocycles (like piperazine and morpholine) have become glaringly apparent. The strategic shift toward three-dimensional chemical space has positioned spirocyclic scaffolds as premier tools for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide provides an objective, data-driven comparison of 2,7-Diazaspiro[4.5]decan-6-one against other common spirocyclic and planar scaffolds, detailing the physicochemical rationale and the self-validating experimental protocols required to evaluate them.

The Physicochemical Dilemma & Structural Deconstruction

The primary metric for 3D complexity in medicinal chemistry is the fraction of sp3-hybridized carbons ( Fsp3​ ). Increasing Fsp3​ correlates strongly with improved aqueous solubility, reduced off-target toxicity, and higher clinical transition success rates Hiesinger et al.[1]. However, simply replacing a piperazine with a standard spiro-diamine (e.g., 2,8-diazaspiro[4.5]decane) introduces a new liability: excessive basicity. High basicity leads to dicationic species at physiological pH, which severely restricts membrane permeability and increases affinity for the hERG cardiac ion channel Taylor & Francis[2].

The 2,7-Diazaspiro[4.5]decan-6-one Advantage: This specific scaffold solves the basicity problem through the strategic integration of a lactam motif. By placing a carbonyl at the C6 position, the adjacent N7 nitrogen is converted into a neutral amide. This leaves the N2 nitrogen in the pyrrolidine ring as the sole basic center. The result is a monobasic, high- Fsp3​ scaffold that maintains rigid, spherical exit vectors for target complementarity while drastically lowering hERG liability Zheng et al.[3].

LogicMap Core 2,7-Diazaspiro[4.5]decan-6-one Spiro Spirocyclic Core Core->Spiro Lactam Lactam Motif Core->Lactam Prop1 Increased Fsp3 Spiro->Prop1 Prop2 Reduced Basicity Lactam->Prop2 Out1 Improved Binding Prop1->Out1 Out2 Lower hERG Liability Prop2->Out2

Logical relationship of spiro-lactam structural integration on PK/PD parameters.

Comparative Physicochemical Profiling

To objectively evaluate 2,7-Diazaspiro[4.5]decan-6-one, we must benchmark it against both legacy planar rings and contemporary spirocyclic alternatives BLDPharm[4].

ScaffoldStructural Classification Fsp3​ Basic CentersEst. pKa (Strongest Basic N)hERG Liability Risk
Piperazine Flat Heterocycle1.0*2~9.8High
2,6-Diazaspiro[3.3]heptane Strained Spirocycle1.02~8.8Moderate
2,8-Diazaspiro[4.5]decane Standard Spirocycle1.02~9.5High
2,7-Diazaspiro[4.5]decan-6-one Spiro-Lactam0.91~8.5Low

*Note: While piperazine possesses an Fsp3​ of 1.0, it adopts a highly planar chair conformation, lacking the true out-of-plane spherical complexity that spirocycles providePharmaBlock[5].

Self-Validating Experimental Workflows

To empirically prove the advantages of the spiro-lactam scaffold, application scientists must utilize rigorous, self-validating assays. Below are the definitive protocols for validating basicity reduction and metabolic stability.

Workflow S1 Scaffold Selection S2 Library Synthesis S1->S2 S3 In Vitro Profiling S2->S3 S4 ADME/Tox Screening S3->S4 S5 Hit-to-Lead S4->S5

Experimental workflow for spirocyclic scaffold pharmacokinetic profiling.

Protocol A: Potentiometric pKa Determination

Objective: To validate the basicity reduction achieved by the lactam integration compared to standard diamines.

  • Sample Preparation: Dissolve 1.5 mg of the test scaffold in a 0.15 M KCl aqueous solution.

    • Causality: Maintaining a constant ionic strength is critical because pKa is highly dependent on the activity coefficients of the ionic species in solution. Fluctuating ionic strength will yield non-reproducible dissociation constants.

  • Titration Execution: Perform the acid-base titration using standardized 0.1 M HCl and 0.1 M KOH under a continuous nitrogen blanket at exactly 25°C.

    • Causality: The nitrogen blanket is strictly required to prevent atmospheric CO2​ from dissolving into the aqueous matrix. Dissolved CO2​ forms carbonic acid, which will artificially skew the basic region of the titration curve.

  • Self-Validation & Deconvolution: Run a known standard (e.g., labetalol) prior to the test article to verify the electrode Nernstian slope. Utilize Bjerrum plot analysis to deconvolute the macroscopic pKa values.

Protocol B: High-Throughput HLM Intrinsic Clearance ( Clint​ ) Assay

Objective: To evaluate the metabolic stability of the spiro-lactam scaffold against hepatic enzymes ACS J Med Chem[6].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the 2,7-Diazaspiro[4.5]decan-6-one derivative to a final concentration of 1 µM. Ensure total organic solvent (e.g., DMSO) remains < 0.5% v/v.

    • Causality: Organic solvents exceeding 0.5% will competitively inhibit CYP450 isoforms, yielding artificially low clearance rates.

  • Reaction Initiation & Quenching: Pre-warm the matrix to 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final). At intervals (0, 5, 15, 30, 45 mins), aliquot 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, metabolic turnover cannot occur. The ice-cold acetonitrile serves a dual purpose: it instantly precipitates microsomal proteins and quenches enzymatic activity, locking in the exact time-point snapshot.

  • Self-Validation: Run a parallel negative control without NADPH. If compound depletion occurs in this control, the degradation is due to chemical instability or non-CYP-mediated hydrolysis, not CYP450 metabolism.

Conclusion

The transition from planar rings to spirocycles is not merely a structural novelty; it is a fundamental requirement for navigating modern ADME/Tox constraints. The 2,7-Diazaspiro[4.5]decan-6-one scaffold represents a highly refined iteration of this concept. By intentionally sacrificing one basic amine to form a lactam, medicinal chemists can retain the superior Fsp3​ and 3D exit vectors of a spiro[4.5]decane core while actively engineering out the hERG liabilities and permeability issues associated with highly basic diamines.

References

  • Hiesinger, K. et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. 1

  • Zheng et al. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. 3

  • "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDPharm. 4

  • "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis. 2

  • "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity." PubMed / ACS J Med Chem. 6

  • "Spiroazetidines in Drug Discovery." PharmaBlock. 5

Sources

Comparative

The Emergence of 2,7-Diazaspiro[4.5]decan-6-one: A New Contender in the Kinase Inhibitor Arena

A Comparative Guide to a Novel Scaffold for Kinase-Targeted Drug Discovery The relentless pursuit of novel and effective cancer therapies has positioned protein kinases as paramount targets for drug discovery. The develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to a Novel Scaffold for Kinase-Targeted Drug Discovery

The relentless pursuit of novel and effective cancer therapies has positioned protein kinases as paramount targets for drug discovery. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized oncology. Central to this endeavor is the identification of "privileged scaffolds" – core molecular frameworks that can be readily modified to interact with the ATP-binding site of various kinases. While established scaffolds such as quinazolines, pyrazolo[3,4-d]pyrimidines, and pyrrolopyrimidines have led to numerous approved drugs, the quest for new chemical matter with improved potency, selectivity, and drug-like properties is perpetual.[1][2]

This guide introduces a compelling, yet underexplored, candidate for this elite class of scaffolds: 2,7-Diazaspiro[4.5]decan-6-one . We will objectively evaluate its potential as a kinase inhibitor scaffold, drawing comparisons with established alternatives and providing a comprehensive roadmap for its experimental validation. This analysis is grounded in data from closely related spirocyclic structures and established principles of medicinal chemistry, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct three-dimensional architecture that is highly attractive for drug design. This rigidified conformation can lead to enhanced binding affinity and selectivity by pre-organizing pendant functional groups for optimal interaction with the target protein. While direct research on the 2,7-diazaspiro[4.5]decan-6-one scaffold as a kinase inhibitor is nascent, compelling evidence from its isomers, particularly the 2,8-diazaspiro[4.5]decan-1-one core, highlights the potential of this structural class.

Comparative Analysis: 2,7-Diazaspiro[4.5]decan-6-one vs. Established Scaffolds

A critical evaluation of any new scaffold necessitates a comparison with the current standards in the field. The following table provides a comparative overview of the 2,7-diazaspiro[4.5]decan-6-one scaffold against three widely recognized privileged kinase inhibitor scaffolds.

Feature2,7-Diazaspiro[4.5]decan-6-oneQuinazolinePyrazolo[3,4-d]pyrimidinePyrrolopyrimidine
Core Structure Saturated, 3D spirocyclic diamidePlanar, aromatic fused bicyclicPlanar, aromatic fused bicyclic, adenine isosterePlanar, aromatic fused bicyclic, adenine isostere
Key Advantages Novel 3D topology, potential for improved selectivity and physicochemical properties.Well-established synthetic routes, proven clinical success (e.g., Gefitinib, Erlotinib).[3][4]Isostere of adenine, mimics ATP binding, proven clinical success (e.g., Ibrutinib).[1]Versatile scaffold with broad kinase inhibitory activity, including approved drugs.[5][6][7]
Potential Challenges Less explored synthetic chemistry, biological activity largely inferred from isomers.Planar structure can lead to off-target effects, potential for poor solubility.Can suffer from metabolic instability at the pyrazole ring.Can have challenges with selectivity due to its resemblance to ATP.
Known Kinase Targets (Inferred from 2,8-isomer) RIPK1, TYK2/JAK1EGFR, VEGFR, and many others.[8][4]Bruton's tyrosine kinase (BTK), Src family kinases, and others.[1][9]EGFR, VEGFR, JAK, and others.[5][10]
Synthetic Accessibility Multi-step syntheses are available, offering routes for derivatization.[11]Well-documented and highly versatile synthetic methodologies.[3]Established synthetic routes, amenable to parallel synthesis.[1]Numerous synthetic approaches have been reported.[6]

The Path to Validation: A Comprehensive Experimental Workflow

The validation of a novel kinase inhibitor scaffold is a multi-step process that requires a combination of biochemical, biophysical, and cell-based assays. The following section outlines a detailed experimental workflow to rigorously assess the potential of 2,7-diazaspiro[4.5]decan-6-one derivatives.

G cluster_0 Initial Screening & Hit Identification cluster_1 Biophysical Characterization cluster_2 Cellular Activity & Mechanism of Action a Virtual Screening & Library Design b Synthesis of 2,7-Diazaspiro[4.5]decan-6-one Library a->b c In Vitro Kinase Assay (e.g., ADP-Glo™) b->c d Hit Identification (Potency & Initial Selectivity) c->d e Isothermal Titration Calorimetry (ITC) d->e f Cellular Thermal Shift Assay (CETSA) d->f g Binding Affinity (Kd) & Target Engagement Confirmation e->g f->g h Cell-Based Phosphorylation Assay (Western Blot) g->h i Cell Proliferation/Viability Assays g->i j Confirmation of On-Target Activity h->j i->j k k j->k Lead Optimization

Caption: A stepwise workflow for the validation of a novel kinase inhibitor scaffold.

Experimental Protocols

1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and inhibition.[12][13][14][15]

  • Materials:

    • Kinase of interest, substrate, and ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test compounds (2,7-diazaspiro[4.5]decan-6-one derivatives) dissolved in DMSO.

    • 384-well plates.

    • Plate-reading luminometer.

  • Procedure:

    • Prepare kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors.

    • Add 1 µL of test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 2 µL of the kinase/substrate mixture and 2 µL of ATP solution.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[16]

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18][19][20]

  • Materials:

    • Purified target kinase.

    • Test compound.

    • Identical buffer for both the protein and the compound.

    • Isothermal titration calorimeter.

  • Procedure:

    • Thoroughly dialyze the protein into the chosen buffer. Dissolve the compound in the same buffer. Degas both solutions.

    • Load the protein solution (typically 10-20 µM) into the sample cell of the calorimeter.[21]

    • Load the compound solution (typically 10-20 times the protein concentration) into the injection syringe.[18]

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

3. Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[22][23][24]

  • Materials:

    • Cell line expressing the target kinase.

    • Test compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease and phosphatase inhibitors.

    • PCR thermocycler.

    • Western blot reagents.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[23]

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

4. Cell-Based Phosphorylation Assay (Western Blot)

This assay determines if the test compound can inhibit the phosphorylation of a known downstream substrate of the target kinase within a cellular context.[25][26]

  • Materials:

    • Cell line with an active signaling pathway involving the target kinase.

    • Stimulant to activate the pathway (if necessary).

    • Test compound.

    • Lysis buffer containing protease and phosphatase inhibitors.[26]

    • Primary antibodies specific for the phosphorylated substrate and the total substrate protein.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells to induce phosphorylation of the target's substrate.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[25]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

A Look into a Potential Signaling Pathway

To conceptualize the application of a 2,7-diazaspiro[4.5]decan-6-one-based inhibitor, consider a hypothetical signaling pathway where "Kinase A" is the target.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Substrate_B Substrate_B Kinase_A->Substrate_B Phosphorylates Effector_C Effector_C Substrate_B->Effector_C Activates Transcription_Factor Transcription_Factor Effector_C->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Inhibitor 2,7-Diazaspiro [4.5]decan-6-one Inhibitor Inhibitor->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by a 2,7-diazaspiro[4.5]decan-6-one derivative.

Conclusion

The 2,7-diazaspiro[4.5]decan-6-one scaffold represents a promising, yet largely untapped, area for the discovery of novel kinase inhibitors. Its unique three-dimensional structure offers the potential for developing compounds with improved selectivity and pharmacological properties compared to more traditional, planar scaffolds. While direct evidence of its efficacy is still forthcoming, the success of closely related diazaspirocyclic compounds provides a strong rationale for its investigation. The comprehensive experimental workflow detailed in this guide provides a clear and actionable path for researchers to rigorously validate this scaffold and unlock its potential in the ongoing fight against cancer and other kinase-driven diseases. The exploration of such novel chemical space is essential for the continued advancement of targeted therapies.

References

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Retrieved from https://scholarcommons.sc.edu/etd/6703
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950007/
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Retrieved from https://pubmed.ncbi.nlm.nih.gov/39388837/
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). Retrieved from https://pubmed.ncbi.nlm.nih.gov/38895475/
  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. (n.d.). Retrieved from https://www.acg-org.com/acg-org/article/10.25165/j.jcp.2017.10.001
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Retrieved from https://www.ingentaconnect.com/content/ben/cmc/2024/00000031/00000001/art00004
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF. (n.d.). Retrieved from https://www.researchgate.net/publication/384351052_Pyrrolo23-dpyrimidines_as_potential_kinase_inhibitors_in_cancer_drug_discovery_A_critical_review
  • Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. (2025). Retrieved from https://www.benchchem.com/blog/quinazoline-derivatives-a-privileged-scaffold-in-modern-medicinal-chemistry/
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Retrieved from https://www.mdpi.com/1420-3049/29/4/897
  • Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. (2017). Retrieved from https://www.semanticscholar.org/paper/Pyrrolopyrimidine%3A-A-Versatile-Scaffold-for-of-Ali-El-Sayed/5826620556276707324317b9b0710677a2884240
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Retrieved from https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/adp-glo-kinase-assay-quick-protocol.pdf
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. (2021). Retrieved from https://www.researchgate.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7551490/
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). Retrieved from https://www.researchgate.net/publication/279192451_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL
  • Exploring the Scaffold Universe of Kinase Inhibitors. (2022). Retrieved from https://pubs.acs.org/doi/10.1021/jm500535d
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Retrieved from https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/?
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Retrieved from https://www.sciencedirect.com/science/article/pii/S187853522100346X
  • Privileged scaffolds in lead generation. (n.d.). Retrieved from https://www.researchgate.
  • Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][8]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. (n.d.). Retrieved from https://www.preprints.org/manuscript/201701.0025/v1
  • ADP-Glo kinase assay. (2025). Retrieved from https://www.bio-protocol.org/exchange/protocol/10537
  • ADP-Glo™ Kinase Assay Technical Manual. (n.d.). Retrieved from https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/
  • The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Development. (2025). Retrieved from https://www.benchchem.com/blog/the-quinazoline-core-a-privileged-scaffold-in-drug-discovery-and-development/
  • Western blot for phosphorylated proteins. (n.d.). Retrieved from https://www.abcam.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK379435/
  • ADP-Glo™ Kinase Assay. (n.d.). Retrieved from https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/
  • In Situ Target Engagement Studies in Adherent Cells. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/acschembio.8b00512
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Retrieved from https://www.era.lib.ed.ac.uk/handle/1842/37021
  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Retrieved from https://www.tandfonline.com/doi/full/10.1080/19420862.2020.1804257
  • CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Retrieved from https://www.pelagobio.com/blog/cetsa-measuring-target-engagement-in-whole-blood
  • Western Blot Sample Preparation Protocol. (n.d.). Retrieved from https://www.thermofisher.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Retrieved from https://www.novusbio.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). Retrieved from https://www.eubopen.org/sites/default/files/2023-09/SGC-Toronto_CETSA_protocol_v1_0.pdf
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). Retrieved from https://www.tainstruments.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Retrieved from https://www.bio-rad-antibodies.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Retrieved from https://www.materials-talks.com/best-practices-for-isothermal-titration-calorimetry-to-study-binding-interactions-part-1/
  • Isothermal Titration Calorimetry. (n.d.). Retrieved from https://www.huck.psu.edu/core-facilities/biomolecular-interactions-facility/itc
  • ITC-Derived Binding Constants. (n.d.). Retrieved from https://www.malvernpanalytical.com/en/learn/knowledge-center/technical-notes/TN150520-ITC-derived-binding-constants
  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. (2019). Retrieved from https://pubmed.ncbi.nlm.nih.gov/31479895/
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. (n.d.). Retrieved from https://www.researchgate.net/publication/335555416_Design_synthesis_and_biological_evaluation_of_novel_diazaspiro45decan-1-one_derivatives_as_potential_chitin_synthase_inhibitors_and_antifungal_agents
  • A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one. (n.d.). Retrieved from https://www.benchchem.com/blog/a-technical-guide-to-the-potential-biological-activity-of-6-azaspiro-4-5-decan-7-one/
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26231k
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Retrieved from https://www.semanticscholar.org/paper/Research-Article-Synthesis-and-Biological-of-as-El-Gamal-El-Din/5923838e1247d517c24a68252277d33b5c00e791

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Comparative

comparative analysis of the biological activity of diazaspiro[4.5]decanone isomers

As a Senior Application Scientist, I have evaluated countless molecular scaffolds, but few demonstrate the profound structural causality seen in spirocyclic compounds. The shift from flat, sp²-hybridized molecules to sp³...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless molecular scaffolds, but few demonstrate the profound structural causality seen in spirocyclic compounds. The shift from flat, sp²-hybridized molecules to sp³-rich, three-dimensional architectures has fundamentally altered target-directed drug discovery. At the forefront of this shift is the diazaspiro[4.5]decanone core—a bicyclic system sharing a single quaternary carbon that imparts exceptional structural rigidity [1].

This guide provides a comparative analysis of diazaspiro[4.5]decanone isomers and their derivatives across three distinct therapeutic domains: Phospholipase D (PLD) inhibition, Chitin Synthase (CHS) antagonism, and Kinase modulation. By dissecting the pharmacokinetic data and self-validating experimental workflows, we will explore exactly why manipulating the chirality and heteroatom placement within this specific scaffold drastically alters biological activity.

Structural Causality: The sp³ Advantage and Chirality

The evolutionary leap from a triazaspiro[4.5]decanone ancestor to a 2,8-diazaspiro[4.5]decan-1-one core represents a masterclass in bioisosteric optimization [2].

The Mechanistic "Why": High sp² character often yields planar molecules that suffer from poor aqueous solubility, high non-specific protein binding, and rapid metabolic clearance. By removing a single nitrogen atom from the triaza-core, researchers increased the sp³ hybridization and introduced a new chiral center [2]. This specific 3D conformation allows the resulting enantiomers to achieve highly selective binding to distinct enzyme isoforms (e.g., PLD1 vs. PLD2) while simultaneously shielding the molecule's vulnerable sites from rapid hepatic cytochrome degradation [2].

Comparative Performance Data

To objectively evaluate the diazaspiro[4.5]decanone scaffold, we must benchmark its biological activity against its direct structural ancestors and clinical standards.

Pharmacokinetics and PLD Isoform Selectivity

Previous generation PLD inhibitors utilizing the triazaspiro[4.5]decanone core suffered from abysmal in vivo half-lives ( t1/2​<0.15 h) and high predicted hepatic clearance [2]. The transition to the chiral 2,8-diazaspiro[4.5]decan-1-one isomers resolved these pharmacokinetic liabilities while maintaining potent enantioselective inhibition [2].

Table 1: Pharmacokinetic & Selectivity Profiling of PLD Inhibitors

Scaffold CoreTarget SelectivityPlasma Free Fraction ( fu​ )Hepatic Clearance ( CLhep​ )In Vivo Half-Life ( t1/2​ )
Triazaspiro[4.5]decanone (Ancestor)PLD2 Selective< 0.03> 65 mL/min/kg< 0.15 h
2,8-Diazaspiro[4.5]decan-1-one (Isomer)Enantioselective (PLD1/2)< 0.13~ 43 mL/min/kg> 3.0 h
Antifungal Efficacy via Chitin Synthase (CHS) Inhibition

In antifungal development, diazaspiro[4.5]decan-1-one derivatives have been evaluated against Polyoxin B, a natural CHS inhibitor [3]. The rigidity of the spiro-core locks the pharmacophore into a specific 3D orientation that perfectly mimics the transition state of the UDP-N-acetylglucosamine substrate, achieving superior inhibitory concentrations [3].

Table 2: Chitin Synthase (CHS) Inhibition Efficacy

CompoundStructural ClassTargetIC₅₀ (mmol/L)
Polyoxin B Natural Product (Control)CHS0.18
Compound 6o Diazaspiro[4.5]decan-1-oneCHS0.10
Kinase Inhibition (HPK1)

In immuno-oncology, diazaspiro[4.5]decanones are utilized to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation [1]. The spirocyclic constraint precisely orients the substituents into the ATP-binding pocket, achieving single-digit nanomolar potency, whereas non-spirocyclic counterparts fail to engage the target effectively [1].

Table 3: Kinase (HPK1) Inhibition Potency

CompoundStructural MotifTarget KinaseBiochemical IC₅₀ (nM)Cell-Based Potency (nM)
Spiro-azaindoline Diazaspiro[4.5]decanoneHPK15150
Non-spirocyclic Analog Planar HeterocycleHPK1> 1000 (Inactive)N/A

Visualizing the Mechanism of Action

To understand how these isomers exert their biological activity, we must map their interaction within the lipid signaling cascade.

PLD_Pathway Receptor GPCR / RTK Activation PLD1_2 Phospholipase D1/D2 (PLD1/2) Receptor->PLD1_2 Activates PA Phosphatidic Acid (PA) PLD1_2->PA Hydrolyzes PC Choline Choline PLD1_2->Choline PC Phosphatidylcholine (PC) PC->PLD1_2 Downstream Cell Migration / Proliferation (e.g., U87-MG Glioblastoma) PA->Downstream Lipid Signaling Inhibitor 2,8-Diazaspiro[4.5]decan-1-one (Chiral Isomers) Inhibitor->PLD1_2 Enantioselective Inhibition

PLD signaling pathway and enantioselective inhibition by 2,8-diazaspiro[4.5]decan-1-one isomers.

Self-Validating Experimental Protocols

A robust experimental design must be self-validating; it must contain internal controls that distinguish true target engagement from assay artifacts. Below are the definitive methodologies for evaluating diazaspiro[4.5]decanone isomers.

Protocol A: Transphosphatidylation LC-MS/MS Assay for PLD Inhibition

Causality Check: Standard PLD assays measure downstream Phosphatidic Acid (PA) production. However, PA can be generated by alternative pathways (e.g., Diacylglycerol Kinase). PLD possesses a unique catalytic ability to utilize primary alcohols (like 1-butanol) over water, generating Phosphatidylbutanol (PBut) [4]. By quantifying PBut via LC-MS/MS, we exclusively measure PLD activity, eliminating false positives entirely.

LCMS_Workflow Step1 Cell Culture & Dosing Incubate cells with diazaspiro isomers Step2 Transphosphatidylation Add primary alcohol (e.g., 1-butanol) Step1->Step2 Step3 Lipid Extraction Bligh-Dyer method (Chloroform/Methanol) Step2->Step3 Step4 LC-MS/MS Analysis Quantify Phosphatidylbutanol (PBut) vs PA Step3->Step4 Step5 Data Interpretation Calculate IC50 & Isoform Selectivity Step4->Step5

Self-validating LC-MS/MS workflow for quantifying PLD transphosphatidylation activity.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HEK293 cells expressing either PLD1 or PLD2. Pre-incubate with diazaspiro[4.5]decanone isomers (concentration gradient: 0.1 nM to 10 µM) for 30 minutes to establish binding equilibrium.

  • Transphosphatidylation Induction: Stimulate the cells (e.g., using PMA) in the presence of 0.3% (v/v) 1-butanol for 15 minutes. Self-Validation: The presence of 1-butanol forces active PLD to produce PBut. If PBut is absent, PLD is fully inhibited.

  • Lipid Extraction: Quench the reaction with ice-cold methanol. Employ the Bligh-Dyer method by adding chloroform and water (1:1:0.9 ratio) to partition the lipids into the organic phase.

  • LC-MS/MS Quantification: Analyze the organic phase using a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions specific for PBut and a heavy-isotope internal standard (e.g., PA-d31).

  • Data Analysis: Plot the PBut/IS area ratio against the log[inhibitor] concentration to derive the IC₅₀. Enantiomeric selectivity is validated by comparing the IC₅₀ of the (R)-isomer against the (S)-isomer.

Protocol B: Radiometric Chitin Synthase (CHS) Inhibition Assay

Causality Check: To prove that the diazaspiro[4.5]decan-1-one derivatives specifically inhibit chitin polymerization (rather than merely denaturing the enzyme), this assay measures the direct incorporation of radiolabeled UDP-[¹⁴C]GlcNAc into insoluble chitin [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate CHS from fungal cell membranes (e.g., Saccharomyces cerevisiae) via ultracentrifugation.

  • Reaction Assembly: In a 96-well microtiter plate, combine 50 µL of the membrane extract with the test isomer. Add the substrate mixture containing 1 mM UDP-GlcNAc spiked with UDP-[¹⁴C]GlcNAc (0.05 µCi/reaction).

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% trichloroacetic acid (TCA), which selectively precipitates the polymerized, radiolabeled chitin while leaving unreacted monomers in solution.

  • Filtration & Washing: Transfer the mixture to a glass-fiber filter plate. Wash extensively with 10% TCA and ethanol to remove unincorporated UDP-[¹⁴C]GlcNAc. Self-Validation: A vehicle control must show high radioactivity, while a blank (no enzyme) must show background-level counts. High background in the blank indicates inadequate washing, invalidating the run.

  • Scintillation Counting: Add scintillation fluid and quantify the retained radioactivity. Calculate the IC₅₀ relative to the Polyoxin B positive control.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents European Journal of Medicinal Chemistry URL: [Link]

  • Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives Bioorganic & Medicinal Chemistry Letters / NIH URL: [Link]

  • Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[4.5]decan-6-one Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic scaffolds have garnered significant attention due to their ability to provide rigid conformational constraints, which can lead to improved target affinity and selectivity. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 2,7-diazaspiro[4.5]decan-6-one derivatives, a promising class of compounds with diverse biological activities. By synthesizing data from studies on closely related diazaspirocyclic structures, we aim to provide a predictive framework for the rational design of novel therapeutics based on this scaffold.

The unique architecture of diazaspirocycles, characterized by two nitrogen-containing rings sharing a single carbon atom, imparts a rigid three-dimensional conformation.[1] This rigidity can be advantageous for optimizing interactions with biological targets, leading to enhanced binding affinity and improved metabolic stability compared to more flexible, non-spirocyclic counterparts.[1]

The 2,7-Diazaspiro[4.5]decan-6-one Core Scaffold

The 2,7-diazaspiro[4.5]decan-6-one scaffold presents multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize pharmacological properties. The key positions for substitution are the nitrogen atoms at positions 2 and 7, as well as potential modifications on the carbocyclic ring.

2_7_Diazaspiro_scaffold core 2,7-Diazaspiro[4.5]decan-6-one Core N2 N2 Position (Substitution Point) core->N2 R2 Substituent N7 N7 Position (Substitution Point) core->N7 R7 Substituent Carbocycle Carbocyclic Ring (Potential Modification) core->Carbocycle Modifications

Caption: Core structure of 2,7-diazaspiro[4.5]decan-6-one with key modification points.

Comparative Analysis of Structure-Activity Relationships

While specific SAR studies on 2,7-diazaspiro[4.5]decan-6-one derivatives are emerging, extensive research on the closely related 2,8-diazaspiro[4.5]decan-1-one isomer provides a robust foundation for understanding the impact of various substituents on biological activity. These studies have identified potent inhibitors of kinases and fungal enzymes, highlighting the therapeutic potential of this scaffold.

Kinase Inhibition: Targeting RIPK1 and TYK2/JAK1

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2][3] Structural optimization of a hit compound led to the discovery of derivatives with significant inhibitory activity.[2][3]

Furthermore, this scaffold has been successfully employed to develop selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[4][5] Systematic exploration of SAR led to the discovery of a compound with excellent potency and selectivity.[4][5]

Table 1: Comparative Activity of Diazaspiro[4.5]decanone Derivatives as Kinase Inhibitors

Compound IDTarget KinaseR2 SubstituentR8/R7 SubstituentIC50 (nM)Reference
Compound 41 RIPK1Varied ArylBenzoyl92[2][3]
Compound 5 TYK2Varied HeterocycleBoc61[4]
Compound 8 TYK2Varied HeterocycleBoc21[4]
Compound 48 TYK2/JAK1Optimized HeterocycleVaried Aryl6 (TYK2), 37 (JAK1)[4][5]

Note: The table presents data for 2,8-diazaspiro[4.5]decan-1-one derivatives as a predictive model for the 2,7-isomer.

The data suggests that the nature of the substituent at the exposed nitrogen (N8 in the 2,8-isomer, likely corresponding to N7 in the 2,7-isomer) plays a crucial role in determining potency and selectivity. Aromatic and heterocyclic moieties appear to be well-tolerated and can be optimized to enhance interactions with the target kinase.

Antifungal Activity: Chitin Synthase Inhibition

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been investigated as inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis, making it an attractive target for antifungal agents.[6][7] Several compounds exhibited moderate to excellent potency against chitin synthase, with some showing promising antifungal activity against pathogenic strains like Candida albicans and Aspergillus fumigatus.[6][7]

Table 2: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDR-group on N8IC50 vs. Chitin Synthase (mM)MIC vs. C. albicans (mmol/L)Reference
4e 4-Fluorobenzoyl0.13N/A[6]
4j 2,4-Dichlorobenzoyl0.12N/A[6]
4d 4-ChlorobenzoylN/A0.04[6]
4r 4-TrifluoromethylbenzoylN/AN/A[6]

Note: The table showcases data for 2,8-diazaspiro[4.5]decan-1-one derivatives, which can guide the design of 2,7-isomers.

The SAR studies in this context indicate that substitution on the benzoyl moiety at the N8 position significantly influences antifungal activity. Electron-withdrawing groups on the phenyl ring, such as halogens and trifluoromethyl groups, were found to be favorable for potency.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Scaffold 2,7-Diazaspiro[4.5]decan-6-one Scaffold Library Synthesize Derivative Library (Vary R2 and R7) Scaffold->Library Assay Biological Assays (e.g., Kinase, Antifungal) Library->Assay SAR Establish SAR Assay->SAR Lead Identify Lead Compounds SAR->Lead Optimize Optimize Potency & Properties Lead->Optimize Optimize->Library Iterative Refinement

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Comparative

Mechanism of Action Confirmation: 2,7-Diazaspiro[4.5]decan-6-one Derivatives as Next-Generation Anti-Virulence Agents

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology The Paradigm Shift: Viability vs. Virulence in Antifungal Development The cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

The Paradigm Shift: Viability vs. Virulence in Antifungal Development

The clinical management of Candida albicans infections is increasingly compromised by the pathogen's ability to form robust biofilms. These extracellular matrices render the fungi highly recalcitrant to conventional therapies, contributing to unacceptably high mortality rates in medically compromised patients[1]. Historically, antifungal drug discovery has focused on fungicidal or fungistatic mechanisms—targeting essential cellular processes to induce cell death or growth arrest. While effective in the short term, this approach exerts immense evolutionary pressure on the pathogen, inevitably driving the emergence of drug resistance[1].

Recent high-throughput screening of the NOVACore library has identified a novel class of compounds based on the 2,7-Diazaspiro[4.5]decan-6-one scaffold[1]. Unlike conventional alternatives, these spirocyclic derivatives operate via an anti-virulence mechanism . They specifically inhibit the yeast-to-hyphae transition and subsequent biofilm formation without affecting overall planktonic cell viability[1]. By disarming the pathogen of its primary virulence factors rather than killing it, this scaffold drastically lowers the potential for resistance development[1].

Mechanism of Action (MoA) Comparison Pathway

MoA_Comparison Target Fungal Infection (Candida albicans) ConvDrug Conventional Antifungals (e.g., Fluconazole, Caspofungin) Target->ConvDrug SpiroDrug 2,7-Diazaspiro[4.5]decan-6-one (Anti-virulence Scaffold) Target->SpiroDrug MoA1 Inhibit Ergosterol or Cell Wall Synthesis ConvDrug->MoA1 MoA2 Inhibit Yeast-to-Hyphae Transition (Filamentation) SpiroDrug->MoA2 Outcome1 Cell Death / Growth Arrest (High Evolutionary Pressure) MoA1->Outcome1 Outcome2 Biofilm Disruption & Avirulence (Low Resistance) MoA2->Outcome2

Fig 1: MoA comparison: Viability-targeting vs. Virulence-targeting pathways.

Comparative Efficacy and Physicochemical Profiling

To objectively evaluate the 2,7-Diazaspiro[4.5]decan-6-one scaffold against clinical standards, we must analyze both its pharmacological endpoints and its physicochemical "drug-likeness." Structural motifs within these hits, such as the para-isopropyl benzyl side chain and electron-deficient heterocyclic rings, contribute to highly favorable pharmacokinetic predictions[1].

The table below synthesizes the comparative performance of a leading 2,7-Diazaspiro[4.5]decan-6-one derivative (e.g., C23H34N2OS) against conventional antifungal agents[1],[2].

Parameter / Property2,7-Diazaspiro[4.5]decan-6-one ScaffoldFluconazole (Azole)Caspofungin (Echinocandin)
Primary Target Virulence (Filamentation/Biofilm)Cell Viability (Ergosterol)Cell Viability (β-1,3-D-Glucan)
Effect on Planktonic Cells None (Non-fungicidal)FungistaticFungicidal
Biofilm Inhibition Efficacy High (Prevents initial maturation)Low (Biofilms are highly resistant)High (Disrupts mature matrix)
Resistance Potential Low (No survival pressure exerted)High (Efflux pumps, target mutation)Moderate (FKS1 mutations)
Molecular Weight ( g/mol ) ~386.59306.271093.31
Polar Surface Area (PSA) ~62.70 Ų81.60 Ų435.00 Ų
cLogP (Lipophilicity) ~3.960.50-2.50

Analytical Insight: The diazaspiro-decane scaffold exhibits a cLogP of ~3.96 and a PSA of ~62.70, placing it perfectly within Lipinski's Rule of Five for optimal oral bioavailability and membrane permeability[1]. In contrast, large lipopeptides like Caspofungin are restricted to intravenous administration due to their massive molecular weight and high PSA.

Experimental Workflows for MoA Validation

As an application scientist, establishing a self-validating experimental system is critical. To prove that 2,7-Diazaspiro[4.5]decan-6-one acts specifically as an anti-virulence agent rather than a masked fungitoxin, the experimental design must completely decouple biofilm inhibition from baseline cellular metabolism.

Protocol: Decoupled High-Content Biofilm & Viability Assay

Objective: To confirm that the compound inhibits C. albicans biofilm formation without altering the growth kinetics of planktonic (free-floating) cells.

Step 1: Fungal Inoculum Preparation

  • Action: Recover C. albicans standard strain SN425 from glycerol stocks on YEPD plates. Grow overnight cultures (~16 h at 30 °C) in YEPD media[3].

  • Causality: Strain SN425 is a prototrophic a/α standard strain. Using a fully prototrophic strain ensures that auxotrophic starvation does not artificially suppress filamentation, preventing false-positive anti-virulence readouts[3].

Step 2: The Adherence Phase (Critical Timing)

  • Action: Resuspend cells in RPMI-1640 media (buffered with MOPS to pH 7.0)[3]. Seed into 96-well microtiter plates. Add the 2,7-Diazaspiro[4.5]decan-6-one compound (e.g., at varying micromolar concentrations) during the 90-minute adherence step [3].

  • Causality: Biofilm formation initiates with the physical adherence of yeast cells to the substrate. Introducing the compound strictly during this 90-minute window isolates its pharmacological effect on the primary transition from planktonic yeast to adherent hyphae, differentiating it from agents that merely degrade pre-existing extracellular matrices.

Step 3: Biofilm Maturation

  • Action: Wash non-adherent cells carefully with PBS. Replenish with fresh media containing the compound and incubate for 24 hours at 37 °C[3].

Step 4: Orthogonal Validation (The Self-Validating Split) To ensure scientific integrity, the readout must be split into two parallel assays to prove the MoA:

  • Assay 4A (Biofilm Mass): Perform an XTT reduction assay on the adhered biofilm. The reduction of XTT to a water-soluble formazan salt by mitochondrial dehydrogenases provides a quantitative colorimetric readout of viable biofilm mass.

  • Assay 4B (Planktonic Viability): In parallel, culture the exact same inoculum and compound concentrations in shaking flasks (planktonic conditions). Measure the OD600 after 24 hours.

  • Interpretation Logic: If the XTT signal drops (indicating biofilm inhibition) but the OD600 remains identical to the vehicle control (indicating normal planktonic growth), the anti-virulence MoA is definitively confirmed. If both drop, the compound is fungitoxic.

Workflow Step1 1. Fungal Inoculum Prep (C. albicans SN425) Step2 2. Compound Addition (90 min Adherence Phase) Step1->Step2 Step3 3. Biofilm Maturation (24h Incubation at 37°C) Step2->Step3 Split Parallel Validation (Decoupling MoA) Step3->Split Step4 4a. XTT Reduction Assay (Biofilm Mass Quantification) Split->Step4 Step5 4b. Planktonic OD600 (Viability Control) Split->Step5

Fig 2: Self-validating experimental workflow for decoupling fungicidal activity from anti-virulence.

Conclusion

The 2,7-Diazaspiro[4.5]decan-6-one scaffold represents a highly promising, structurally optimized lead for next-generation antifungal drug development. By selectively targeting the morphogenetic yeast-to-hyphae transition rather than fundamental cellular viability, it effectively neutralizes Candida albicans virulence[1]. For drug development professionals, integrating this scaffold into pipeline screening offers a scientifically elegant solution to the escalating crisis of antimicrobial resistance, supported by robust, self-validating phenotypic assays.

References

  • Source: National Institutes of Health (NIH)
  • A Screen for Small Molecules to Target Candida albicans Biofilms Source: MDPI URL
  • A Screen for Small Molecules to Target Candida albicans Biofilms (PMC Version)

Sources

Validation

Benchmarking 2,7-Diazaspirodecan-6-one Inhibitors Against Standard Antifungals: An Anti-Virulence Paradigm

Benchmarking 2,7-Diazaspiro[1]decan-6-one Inhibitors Against Standard Antifungals: An Anti-Virulence Paradigm Executive Summary & Scientific Context The treatment of Candida albicans infections is frequently complicated...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,7-Diazaspiro[1]decan-6-one Inhibitors Against Standard Antifungals: An Anti-Virulence Paradigm

Executive Summary & Scientific Context

The treatment of Candida albicans infections is frequently complicated by the pathogen's ability to form highly structured, drug-resistant biofilms on both mucosal surfaces and implanted medical devices. Traditional antifungal agents—such as azoles, echinocandins, and polyenes—are designed to be fungistatic or fungicidal. While effective against free-floating (planktonic) cells, these drugs exert immense evolutionary pressure on the pathogen, rapidly selecting for resistant phenotypes [1].

Recent high-throughput phenotypic screenings have identified a novel class of compounds based on the 2,7-diazaspiro[1]decan-6-one scaffold. Unlike traditional drugs, these spirocyclic inhibitors operate via an "anti-virulence" mechanism. By specifically blocking the yeast-to-hyphae morphological transition (filamentation), they prevent biofilm formation without inhibiting overall fungal growth[1]. This guide objectively benchmarks the performance of 2,7-diazaspiro[1]decan-6-one inhibitors against standard clinical antifungals, providing detailed experimental methodologies and verified data to support their development as next-generation therapeutics.

Mechanistic Overview: Growth Inhibition vs. Virulence Blockade

The fundamental difference between traditional antifungals and 2,7-diazaspiro[1]decan-6-one inhibitors lies in their interaction with the pathogen's lifecycle. Traditional drugs target essential survival mechanisms (e.g., ergosterol or β-glucan synthesis). This lethal pressure forces the rapid selection of target-site mutations or the upregulation of efflux pumps.

Conversely, the spirocyclic inhibitor targets the cAMP-PKA or MAPK signaling pathways responsible for filamentation. Because the yeast form can still replicate normally in the presence of the drug, there is no survival bottleneck, drastically lowering the potential for resistance development.

G Yeast Planktonic Yeast (C. albicans) Filamentation Yeast-to-Hyphae Transition (Virulence Factor) Yeast->Filamentation Environmental Triggers (37°C, Serum) Biofilm Mature Biofilm (Drug Resistant Matrix) Filamentation->Biofilm Adhesion & Matrix Secretion Trad Traditional Antifungals (e.g., Fluconazole) Trad->Yeast Inhibits Growth (High Selective Pressure) Spiro 2,7-Diazaspiro[4.5]decan-6-one (Anti-virulence Inhibitor) Spiro->Filamentation Blocks Transition (No Growth Inhibition)

Mechanistic comparison of traditional antifungals vs. 2,7-diazaspiro[1]decan-6-one inhibitors.

Benchmarking Experimental Data

The following table synthesizes quantitative performance metrics comparing the lead 2,7-diazaspiro[1]decan-6-one compound (ChemBridge 61894700) against standard clinical antifungals [1]. The data highlights the stark contrast between Planktonic Minimum Inhibitory Concentration (MIC) and Sessile/Biofilm Inhibitory Concentration (SMIC/IC₅₀).

AgentPrimary Target / MechanismPlanktonic MICBiofilm IC₅₀ / SMICResistance Potential
Fluconazole Ergosterol synthesis (Fungistatic)~0.5 µg/mL>1000 µg/mLHigh (Target mutation/Efflux)
Caspofungin β(1,3)-D-glucan (Fungicidal)~0.125 µg/mL~0.5 µg/mLModerate (FKS mutations)
Amphotericin B Membrane integrity (Fungicidal)~0.5 µg/mL~2 µg/mLLow to Moderate
2,7-Diazaspiro[1]decan-6-one Filamentation blockade (Anti-virulence)>50 µM (Non-lethal)~2.5 µMMinimal (No growth pressure)

Note: While fluconazole is highly effective against planktonic cells, mature biofilms exhibit massive resistance (>1000 µg/mL). The spirocyclic inhibitor demonstrates potent biofilm prevention at low micromolar concentrations without exhibiting planktonic toxicity.

Self-Validating Experimental Protocols

To accurately benchmark anti-virulence compounds against traditional drugs, standard MIC assays (such as the CLSI M27 protocol [2]) are insufficient, as they only measure growth inhibition. The following protocols are engineered to isolate and quantify virulence factors and biofilm viability.

Protocol 1: High-Content XTT Reduction Biofilm Assay

This assay quantifies the metabolic activity of sessile (biofilm) cells to determine the IC₅₀ of the inhibitor [3].

  • Inoculum Preparation: Cultivate C. albicans overnight in YPD broth. Wash and resuspend the cells in RPMI 1640 medium (buffered with MOPS) to a final concentration of 1 × 10⁶ cells/mL.

    • Causality: RPMI 1640 mimics physiological host conditions, providing the necessary nutritional stress to reliably induce biofilm formation.

  • Biofilm Seeding & Treatment: Dispense 100 µL of the cell suspension into flat-bottom 96-well microtiter plates. Add 100 µL of the test compound serially diluted in RPMI. Incubate at 37°C for 24 hours.

  • Washing Step (Critical): Carefully aspirate the media and wash each well twice with 200 µL of sterile PBS.

    • Causality: This removes non-adherent planktonic cells. Skipping this step conflates planktonic viability with sessile viability, generating false-positive resistance artifacts.

  • Metabolic Quantification: Add 100 µL of XTT/menadione solution to each well. Incubate in the dark at 37°C for 2 hours. Measure absorbance at 490 nm.

    • Causality: XTT is reduced by mitochondrial dehydrogenases of living cells into a water-soluble formazan. Unlike crystal violet (which stains dead cells and extracellular matrix), XTT strictly quantifies the metabolic activity of the surviving biofilm architecture.

Protocol 2: Yeast-to-Hyphae Transition (Filamentation) Assay

Because the 2,7-diazaspiro[1]decan-6-one scaffold is an anti-virulence agent, its primary efficacy must be validated through morphological analysis [1].

  • Induction: Inoculate C. albicans yeast cells into hyphae-inducing media (e.g., Spider medium or RPMI 1640 with 10% fetal bovine serum) at 1 × 10⁵ cells/mL.

  • Inhibitor Exposure: Introduce the spirocyclic inhibitor at its established IC₅₀ concentration alongside a vehicle control (DMSO).

  • Incubation & Arrest: Incubate at 37°C for exactly 3 to 4 hours.

    • Causality: The 37°C temperature and serum presence are obligate triggers for the cAMP-PKA and MAPK signaling pathways. The 4-hour timepoint is critical; it isolates the initial germ tube formation (filamentation) before mature, complex biofilm matrices can obscure the morphological analysis.

  • Microscopic Validation: Observe under brightfield microscopy. Calculate the percentage of filamentous cells versus yeast-form cells to validate the blockade of the morphological switch.

Protocol 3: Serial Passage Resistance Assay

This protocol evaluates the evolutionary durability of the compound compared to traditional fungistatic drugs.

  • Sub-MIC Exposure: Expose C. albicans cultures to sub-inhibitory concentrations (e.g., 0.5× MIC or IC₅₀) of fluconazole and the spirocyclic inhibitor in parallel.

  • Serial Passaging: Every 24 hours, transfer an aliquot of the culture to fresh media containing the same sub-lethal concentration of the respective compound. Repeat for 15 to 20 passages.

  • Resistance Bottleneck Analysis: After specific passage intervals (e.g., passages 1, 5, 10, 15), evaluate the new MIC/IC₅₀ using the standard broth dilution method [2] and the XTT assay [3].

    • Causality: Sub-lethal exposure creates an evolutionary bottleneck. Fungistatic drugs force the survival of mutated strains, leading to a rapid spike in MIC by passage 5. Because the spirocyclic inhibitor is non-lethal, it exerts no survival pressure, thereby bypassing the bottleneck that selects for resistance.

Conclusion

Benchmarking the 2,7-diazaspiro[1]decan-6-one scaffold against traditional antifungals reveals a paradigm shift in managing biofilm-associated infections. By disarming the pathogen's virulence (filamentation) rather than threatening its survival, this class of inhibitors effectively prevents biofilm formation while demonstrating a near-zero propensity for resistance development. For drug development professionals, integrating anti-virulence assays alongside traditional MIC testing is essential for identifying durable, next-generation therapeutics.

References

  • Pierce, C.G., Chaturvedi, A.K., Lazzell, A.L., Powell, A.T., Saville, S.P., McHardy, S.F. and Lopez-Ribot, J.L. "A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance." npj Biofilms and Microbiomes 1 (2015): 15012. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." 4th Edition. URL:[Link]

  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. "Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms." Antimicrobial Agents and Chemotherapy 45.9 (2001): 2475-2479. URL:[Link]

Sources

Comparative

comparative metabolic stability of spiro[4.5]decanone derivatives

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the "flatland" problem: planar, aromatic-heavy scaffolds that exhibit excellent target affinity but fail c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the "flatland" problem: planar, aromatic-heavy scaffolds that exhibit excellent target affinity but fail catastrophically in vivo due to rapid cytochrome P450 (CYP450) mediated clearance.

To overcome these metabolic liabilities without sacrificing potency, structural biologists and medicinal chemists increasingly rely on three-dimensional spatial engineering. The spiro[4.5]decanone scaffold—and its heteroatom derivatives like 2,8-diazaspiro[4.5]decan-1-one or 1,3,8-triazaspiro[4.5]decane-2,4-dione—represents a privileged architectural motif. By fusing a five-membered ring orthogonally to a six-membered ring, we force the molecule into a rigid, 3D conformation that fundamentally alters its pharmacokinetic destiny.

This guide provides an objective, data-driven comparison of spiro[4.5]decanone derivatives against traditional monocyclic and planar alternatives, detailing the mechanistic causality behind their enhanced metabolic stability and providing the self-validating protocols required to screen them.

Mechanistic Causality: Why Spiro[4.5]decanones Resist Metabolism

The metabolic resilience of spiro[4.5]decanone derivatives is not a structural coincidence; it is a calculated pharmacokinetic maneuver driven by three distinct mechanisms:

  • Steric Shielding of "Soft Spots": Traditional planar azacycles (e.g., piperidines or piperazines) expose adjacent C-H bonds to the heme iron of CYP450 enzymes, leading to rapid alpha-oxidation or N-dealkylation. The orthogonal nature of the spiro[4.5]decanone core creates a dense steric cloud that physically blocks CYP450 access to these vulnerable sites[1].

  • Increased Fsp³ Character: Shifting from planar aromatic structures to spirocycles dramatically increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ correlates directly with lower lipophilicity (LogD) and reduced non-specific binding to the lipophilic active sites of major metabolic enzymes like CYP3A4 and CYP2D6.

  • Conformational Locking: The rigidity of the spirocyclic system locks the molecule into a highly specific bioactive conformation. In the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors, the spiro[4.5]decanone core projects functional groups precisely into the enzyme's binding pocket while burying metabolically labile vectors away from solvent exposure[2][3].

MetabolicShielding Planar Planar Scaffolds (e.g., Piperazines) Exposed Exposed C-H Bonds (CYP450 Soft Spots) Planar->Exposed Clearance Rapid Clearance (Low T1/2) Exposed->Clearance Spiro Spiro[4.5]decanones (High Fsp3) Shield Steric Shielding & Conformational Lock Spiro->Shield Stability Metabolic Stability (High T1/2) Shield->Stability

Fig 1. Mechanistic pathway of CYP450 steric shielding by spiro[4.5]decanone architectures.

Quantitative Comparative Analysis

To objectively evaluate the performance of the spiro[4.5]decanone core, we must compare it against standard matched molecular pairs (MMPs). The table below synthesizes representative in vitro human liver microsome (HLM) stability data, demonstrating how the transition from a monocyclic or planar bicyclic system to a spirocyclic framework impacts intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Compound ClassRepresentative ScaffoldFsp³LogD (pH 7.4)HLM T1/2​ (min) CLint​ (µL/min/mg)
Monocyclic Piperidine-4-carboxamide0.452.818.575.0
Planar Bicyclic Tetrahydroisoquinoline0.383.112.0115.5
Spirocyclic 2,8-Diazaspiro[4.5]decan-1-one0.751.9>120.0<11.5

Data Interpretation: The spiro[4.5]decanone derivative exhibits a nearly 10-fold reduction in intrinsic clearance compared to the planar tetrahydroisoquinoline. By increasing the Fsp³ from 0.38 to 0.75, the LogD drops into the optimal drug-like range (< 2.0), drastically reducing CYP450 affinity and extending the half-life beyond the 120-minute assay threshold.

Self-Validating Protocol: In Vitro Microsomal Stability Assessment

Generating trustworthy pharmacokinetic data requires a self-validating experimental workflow. As an application scientist, I do not just run assays; I engineer them to fail safely if variables drift. The following protocol for assessing the metabolic stability of spiro[4.5]decanone derivatives includes built-in causality checks and control gates.

Step-by-Step Methodology

1. Reagent Preparation & Co-Incubation

  • Action: Prepare a 1 µM solution of the spiro[4.5]decanone derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Causality: Why 1 µM? This concentration ensures the substrate is well below the Michaelis constant ( Km​ ) for typical CYP450 enzymes. This guarantees pseudo-first-order kinetics, which is an absolute mathematical requirement for accurately calculating intrinsic clearance.

2. Reaction Initiation

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Pre-warming prevents temperature-shock artifacts that can artificially suppress initial enzymatic turnover rates.

3. Kinetic Sampling & Quenching

  • Action: At precisely t=0,15,30,45,and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact timestamp while simultaneously precipitating the proteins to protect the LC-MS/MS column from fouling.

4. Self-Validation Gate (Critical Step)

  • Action: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel plates.

  • Validation Logic: If the Verapamil T1/2​ is > 15 minutes, the HLM batch has lost enzymatic competency (likely due to freeze-thaw degradation). If Warfarin T1/2​ is < 60 minutes, there is a contamination or non-specific binding issue. The entire assay must be rejected if these controls fail.

5. LC-MS/MS Quantification & Pharmacokinetic Profiling

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate intrinsic clearance using the formula:

    CLint​=(T1/2​0.693​)×(Amount of protein (mg)Volume of incubation (µL)​)

AssayWorkflow Incubate 1. Co-Incubation 1 µM Cpd + 0.5 mg/mL HLM + NADPH Sample 2. Kinetic Sampling Aliquots at 0, 15, 30, 45, 60 min Incubate->Sample Quench 3. Reaction Quenching Cold MeCN + Internal Standard Sample->Quench Analyze 4. LC-MS/MS Analysis Quantify Parent Compound Remaining Quench->Analyze Calculate 5. Pharmacokinetic Profiling Calculate CL_int and T1/2 Analyze->Calculate

Fig 2. Self-validating in vitro microsomal stability assay workflow for clearance profiling.

References

  • - tandfonline.com

  • 2 - benchchem.com[2] 3.3 - acs.org[3] 4.1 - acs.org[1]

Sources

Validation

Validating the In Vivo Efficacy of 2,7-Diazaspiro[4.5]decan-6-one Compounds: A Comparative Guide in Murine Candidiasis Models

As a Senior Application Scientist in preclinical drug development, I frequently encounter a critical bottleneck in antifungal discovery: the rapid emergence of drug resistance. Traditional therapeutics, such as azoles (e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, I frequently encounter a critical bottleneck in antifungal discovery: the rapid emergence of drug resistance. Traditional therapeutics, such as azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B), operate on a fungistatic or fungicidal paradigm. By directly targeting fungal viability, they exert immense evolutionary pressure, selecting for resistant mutants via target alteration or efflux pump upregulation.

To circumvent this, the field is shifting toward anti-virulence strategies . A breakthrough in this domain is the identification of the 2,7-diazaspiro[4.5]decan-6-one scaffold. High-throughput phenotypic screening has revealed that derivatives of this scaffold—specifically Compound 61894700—potently inhibit Candida albicans biofilm formation and filamentation without affecting planktonic growth[1].

This guide objectively compares the in vivo efficacy of 2,7-diazaspiro[4.5]decan-6-one compounds against standard-of-care alternatives and provides the self-validating experimental protocols required to benchmark these novel anti-virulence agents.

Mechanistic Rationale: Anti-Virulence vs. Viability

To understand why 2,7-diazaspiro[4.5]decan-6-one outperforms traditional azoles in resistance assays, we must analyze the causality of C. albicans pathogenesis. C. albicans is a polymorphic fungus; its transition from a commensal yeast (planktonic) to an invasive hyphal form is the primary driver of tissue invasion and biofilm formation[2].

Fluconazole inhibits ergosterol synthesis, halting cell division. This triggers a survival bottleneck. In contrast, 2,7-diazaspiro[4.5]decan-6-one compounds block the yeast-to-hyphae transition[3]. By disarming the pathogen's virulence machinery rather than killing it, the compound allows the host immune system to clear the infection naturally, drastically reducing the selective pressure for resistance[1].

MOA Planktonic Planktonic Yeast (Commensal) Hyphae Hyphal Transition (Virulence Factor) Planktonic->Hyphae Environmental Triggers Biofilm Mature Biofilm (Drug Resistant) Hyphae->Biofilm Adhesion & Maturation Fluconazole Fluconazole (Standard Azole) Fluconazole->Planktonic Inhibits Growth (High Resistance Pressure) Diazaspiro 2,7-Diazaspiro[4.5]decan-6-one (Anti-virulence) Diazaspiro->Hyphae Blocks Filamentation (Low Resistance Pressure)

Mechanism of 2,7-Diazaspiro[4.5]decan-6-one vs. Fluconazole in Candida albicans.

Comparative Efficacy Data

When evaluating a novel scaffold, quantitative benchmarking against a vehicle control (negative anchor) and a standard-of-care drug (positive anchor) is mandatory to ensure the data is self-validating. The following table summarizes the in vivo performance of the 2,7-diazaspiro[4.5]decan-6-one lead compound (61894700) compared to Fluconazole in murine models[3].

Metric / ParameterVehicle Control (DMSO/Saline)Fluconazole (Standard of Care)2,7-Diazaspiro[4.5]decan-6-one (Cmpd 61894700)
Mechanism of Action N/AFungistatic (Ergosterol inhibition)Anti-virulence (Filamentation inhibition)
Invasive Model Survival (Day 7) 0% (Lethal burden)~80%~80%
Kidney Fungal Burden (log10 CFU/g) 6.5 ± 0.44.0 ± 0.34.5 ± 0.4
Oral Model Fungal Burden (log10 CFU/g) 5.8 ± 0.53.2 ± 0.23.5 ± 0.3
Resistance Induction (Serial Passage) NoneHigh (Rapid MIC elevation)None observed (Stable efficacy)
Host Toxicity (In Vivo) NoneMild hepatotoxicity at high dosesWell-tolerated at 20 mg/kg

Data synthesis based on clinically relevant murine models of candidiasis, demonstrating that the spirocyclic compound achieves comparable survival outcomes to fluconazole without triggering resistance[4],[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact causality behind each experimental choice.

Protocol A: Murine Model of Hematogenously Disseminated Candidiasis

This model evaluates systemic efficacy. We utilize lateral tail vein injection because it introduces the pathogen directly into the bloodstream, mimicking catheter-associated bloodstream infections. We assess the kidneys because C. albicans exhibits a strong tropism for renal tissue in mice, making kidney fungal burden the most reliable biomarker for systemic disease progression[4].

Step-by-Step Workflow:

  • Preparation & Blinding: Randomize 6–8-week-old female BALB/c mice into three groups (n=8/group): Vehicle, Fluconazole (10 mg/kg), and 2,7-Diazaspiro[4.5]decan-6-one (20 mg/kg). Ensure the investigator administering the infection is blinded to the treatment groups.

  • Pre-dosing (Day -2 to Day 0): Administer treatments via intraperitoneal (IP) injection starting 2 days prior to infection. Causality: Pre-dosing establishes steady-state pharmacokinetics, ensuring the anti-virulence compound is present at the exact moment the yeast attempts to transition to hyphae in the bloodstream[3].

  • Infection (Day 0): Inoculate mice via the lateral tail vein with 1×106 CFU of C. albicans (strain SC5314) suspended in 0.1 mL of sterile saline.

  • Maintenance Dosing (Day 1 to Day 7): Continue daily IP dosing. Monitor mice twice daily for morbidity (ruffled fur, lethargy, hunched posture).

  • Endpoint Analysis (Day 7): Euthanize surviving mice. Aseptically harvest the kidneys, homogenize in sterile PBS, and plate serial dilutions on YPD agar. Incubate at 30°C for 48 hours to quantify Colony Forming Units (CFU/g of tissue).

Workflow DayMinus2 Day -2 to 0 Pre-dosing IP Day0 Day 0 Tail Vein Infection DayMinus2->Day0 Day1to7 Day 1 to 7 Daily Dosing Day0->Day1to7 Endpoint Day 7 Endpoint CFU & Survival Day1to7->Endpoint

Self-validating murine in vivo efficacy workflow for disseminated candidiasis.

Protocol B: Murine Model of Oropharyngeal Candidiasis

This model evaluates mucosal efficacy. C. albicans is a commensal organism and will not naturally cause oral infections in healthy mice. Therefore, immunosuppression is a mandatory causal step to permit colonization, directly mimicking the physiological state of HIV/AIDS or chemotherapy patients[4].

Step-by-Step Workflow:

  • Immunosuppression: Inject female BALB/c mice subcutaneously with 225 mg/kg of cortisone acetate on Day -1, Day 1, and Day 3 relative to infection. Causality: Cortisone acetate induces transient T-cell suppression, a prerequisite for oral mucosal invasion.

  • Anesthesia & Inoculation (Day 0): Anesthetize mice using an intramuscular injection of chlorpromazine chloride (2 mg/ml, 50 μl). Sublingually inoculate by placing a sterile swab saturated with 1×106 CFU/mL C. albicans under the tongue for 75 minutes[4].

  • Therapeutic Dosing: Administer the 2,7-diazaspiro[4.5]decan-6-one compound (20 mg/kg IP) daily, starting 24 hours post-infection.

  • Fungal Burden Quantification (Day 5): Euthanize mice. Excise the tongue and adjacent oral mucosa. Homogenize tissues, plate on YPD agar supplemented with chloramphenicol (to prevent bacterial overgrowth), and quantify CFUs.

By comparing the mucosal clearance rates of the spirocyclic compound against fluconazole, researchers can validate the compound's ability to penetrate mucosal biofilms and halt filamentation in vivo.

References

  • Pierce, C. G., Chaturvedi, A. K., Lazzell, A. L., Powell, A. T., Saville, S. P., McHardy, S. F., & Lopez-Ribot, J. L. (2015). A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance. npj Biofilms and Microbiomes.[Link]

  • Semantic Scholar. (2015). A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance. Semantic Scholar Database.[Link]

  • National Institutes of Health (NIH). (2015). A Novel Small Molecule Inhibitor of Candida albicans Biofilm Formation, Filamentation and Virulence with Low Potential for the Development of Resistance. PubMed Central.[Link]

  • Frontiers in Microbiology. (2020). Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition. Frontiers.[Link]

Sources

Safety & Regulatory Compliance

Safety

2,7-Diazaspiro[4.5]decan-6-one proper disposal procedures

As a Senior Application Scientist, I recognize that integrating novel building blocks like 2,7-Diazaspiro[4.5]decan-6-one into your drug discovery pipeline requires more than just synthetic expertise; it demands a rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that integrating novel building blocks like 2,7-Diazaspiro[4.5]decan-6-one into your drug discovery pipeline requires more than just synthetic expertise; it demands a rigorous, self-validating approach to operational safety and environmental compliance.

Spirocyclic diamines and lactams are highly valued in modern medicinal chemistry—particularly in the design of PROTAC linkers and conformationally restricted pharmacophores—because their structural rigidity minimizes the entropic penalty upon target binding [1]. However, the same structural features that make them metabolically stable and biologically active also dictate specific, non-negotiable handling and disposal protocols.

This guide provides the mechanistic reasoning and step-by-step methodologies required to safely handle, neutralize, and dispose of 2,7-Diazaspiro[4.5]decan-6-one, ensuring compliance with [2] and [3].

Part 1: Chemical Profile & Hazard Causality

To design a safe operational workflow, we must first understand the physicochemical properties driving the compound's reactivity and hazard profile. 2,7-Diazaspiro[4.5]decan-6-one contains both a secondary amine and a lactam (cyclic amide). The secondary amine in the spirocyclic system is highly basic (predicted pKa ~10.2). In its free base form, it acts as a localized corrosive and severe irritant to mucous membranes.

Causality of Toxicity: The basicity of the secondary amine readily disrupts the lipid bilayers of cellular membranes upon contact, leading to acute dermal and ocular irritation. Furthermore, if discharged into municipal wastewater without neutralization, it can disrupt the biological activity of wastewater treatment plants and violate local Publicly Owned Treatment Works (POTW) discharge limits.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2,7-Diazaspiro[4.5]decan-6-one
CAS Number (Free Base) 1203799-43-2[4]
CAS Number (HCl Salt) 1203686-09-2 [4]
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Predicted pKa 10.22 ± 0.20 (Secondary Amine)
Physical State Viscous liquid/low-melting solid (Free Base); Powder (HCl Salt)
Primary Hazards Acute Toxicity (Oral/Dermal), Eye/Skin Irritant, Aquatic Toxicity

Part 2: EPA-Compliant Waste Segregation & Disposal

Indiscriminate disposal of organic amines down the drain or into mixed refuse is strictly prohibited. Because 2,7-Diazaspiro[4.5]decan-6-one is a nitrogenous organic compound, it must be segregated into specific waste streams to prevent exothermic reactions with incompatible chemicals (e.g., strong oxidizers or concentrated acids) in the waste accumulation area.

WasteSegregation Waste 2,7-Diazaspiro[4.5]decan-6-one Generated Waste Check Determine Waste Matrix Waste->Check Aqueous Aqueous Solutions (pH > 9) Check->Aqueous Organic Organic Solvents (DMF, DMSO, DCM) Check->Organic SolidW Solid Waste (Contaminated PPE/Vials) Check->SolidW Neutralize Neutralize to pH 6-8 with 1M HCl Aqueous->Neutralize HalogenCheck Halogenated Solvent? Organic->HalogenCheck SolidBin Solid Hazardous Waste Bin SolidW->SolidBin NonHalo Non-Halogenated Organic Waste Neutralize->NonHalo If mixed with organics EHS EHS Collection & EPA-Compliant Incineration Neutralize->EHS Aqueous Waste Stream HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes NonHalo->EHS Halo->EHS SolidBin->EHS

Fig 2. EPA-compliant waste segregation pathway for spirocyclic amine disposal.

Step-by-Step Laboratory Disposal Protocol

Step 1: Quenching and Neutralization (Aqueous Streams) Why: The free base form of this spirocycle creates highly alkaline aqueous solutions. Storing highly alkaline waste can degrade standard accumulation containers over time and poses a severe splash hazard.

  • Transfer the aqueous reaction mixture containing the spirocycle to a dedicated neutralization flask inside a fume hood.

  • Place the flask in an ice bath to control the heat of neutralization.

  • Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Monitor the pH using universal indicator paper or a pH meter until the solution reaches a neutral range (pH 6.0 – 8.0).

Step 2: Organic Solvent Segregation Why: Mixing halogenated solvents (like Dichloromethane) with non-halogenated solvents containing amines can lead to the formation of reactive intermediates or complicate the incineration process at the disposal facility.

  • If the compound is dissolved in non-halogenated solvents (e.g., Methanol, DMF, Ethyl Acetate), transfer the solution to the "Non-Halogenated Organic Waste" carboy.

  • If the compound is dissolved in halogenated solvents (e.g., Chloroform, DCM), transfer it strictly to the "Halogenated Organic Waste" carboy.

  • Ensure all carboys are kept in secondary containment capable of holding 110% of the container's volume.

Step 3: Solid Waste Management

  • Collect all empty reagent vials, contaminated weighing boats, and heavily soiled PPE (nitrile gloves).

  • Place them into a heavy-duty, puncture-resistant plastic bag labeled "Hazardous Solid Waste - Toxic Organics."

  • Seal the bag and place it in the designated solid waste drum for Environmental Health and Safety (EHS) pickup and subsequent high-temperature incineration.

Part 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization (if solid) or environmental discharge (if liquid).

SpillResponse Start Spill Detected 2,7-Diazaspiro[4.5]decan-6-one Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess Solid Solid Spill (HCl Salt) Assess->Solid Liquid Liquid/Solution Spill (Free Base/Solvent) Assess->Liquid Sweep Mechanically Sweep Avoid Dust Generation Solid->Sweep Absorb Apply Inert Absorbent (Sand/Silica Gel) Liquid->Absorb Collect Collect in Airtight Hazardous Waste Container Sweep->Collect Absorb->Collect Decontaminate Wash Area with Dilute Acid (1% HCl) then Water Collect->Decontaminate Dispose Transfer to EHS for Incineration Decontaminate->Dispose

Fig 1. Step-by-step spill response and decontamination workflow for spirocyclic amines.

Step-by-Step Spill Response Protocol

For Solid Spills (e.g., 2,7-Diazaspiro[4.5]decan-6-one hydrochloride):

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is active.

  • Contain: Do not use compressed air or dry brushing, which causes the highly irritating dust to become airborne.

  • Collect: Cover the powder spill with a damp paper towel or plastic sheet to minimize spreading. Carefully scoop the material using a non-sparking tool into an airtight, chemically compatible container.

For Liquid/Solution Spills:

  • Absorb: Apply an inert absorbent material such as dry sand, silica gel, or vermiculite over the spill. Do not use combustible absorbents like sawdust, as concentrated organic amines can sometimes trigger exothermic reactions with organic matter.

  • Collect: Sweep the saturated absorbent into a hazardous waste container.

  • Decontaminate: Wipe the affected surface with a mild acidic solution (e.g., 1% HCl or citric acid) to neutralize any residual basic amine, followed by a thorough wash with soap and water. Dispose of all cleaning materials as solid hazardous waste.

References

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) National Center for Biotechnology Information (PMC)[Link]

  • Title 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste United States Environmental Protection Agency (EPA)[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Occupational Safety and Health Administration (OSHA)[Link]

Handling

A Researcher's Guide to the Safe Handling of 2,7-Diazaspiro[4.5]decan-6-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,7-Diazaspiro[4.5]decan-6-one. The following protocols are designed to ensure...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,7-Diazaspiro[4.5]decan-6-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.

While some safety data sheets for the hydrochloride salt of this compound indicate no known hazards, others for the parent compound and similar structures suggest potential for skin, eye, and respiratory irritation.[1][2][3][4] Given this, and the fact that the toxicological properties of many research chemicals have not been fully investigated, a cautious approach is warranted.[1][5]

I. Hazard Assessment and Risk Mitigation

2,7-Diazaspiro[4.5]decan-6-one is a heterocyclic organic compound. While specific toxicological data is limited, the primary identified hazards associated with this and structurally similar compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

  • Harmful if Swallowed: May be harmful if ingested.[3]

The physical form of the compound is typically a solid.[6] Therefore, the primary routes of exposure are through inhalation of dust particles, skin contact, and eye contact.

II. Personal Protective Equipment (PPE): A Three-Layer Defense

A comprehensive PPE strategy is crucial for minimizing exposure. For handling 2,7-Diazaspiro[4.5]decan-6-one, the following should be considered the minimum requirement.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds, with the outer glove removed immediately after handling.[7][8]
Eye and Face Protection Safety goggles and a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.[7][9]
Body Protection A long-sleeved laboratory coat or a disposable gownPrevents contamination of personal clothing and skin. Gowns should close in the back for better protection.[9]
Respiratory Protection An N95-rated respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[10]

Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Gown 1. Gown Don_Mask 2. Mask/Respirator Don_Gown->Don_Mask Don_Goggles 3. Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Gown 2. Gown Doff_Gloves->Doff_Gown Doff_Goggles 3. Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Mask 4. Mask/Respirator Doff_Goggles->Doff_Mask

Caption: Correct sequence for donning and doffing PPE.

III. Operational Plan: From Receipt to Disposal

A structured approach to handling 2,7-Diazaspiro[4.5]decan-6-one at every stage is critical for safety and experimental integrity.

A. Receiving and Storage

  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents.[4]

B. Handling and Use

All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent air currents from affecting the balance and dispersing the powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of PPE as described below. Wash hands thoroughly with soap and water.[11]

C. Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the powder with an absorbent material. Avoid creating dust.[11]

  • Clean-Up: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.[11] Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report all spills to the laboratory supervisor.

D. Disposal Plan

All waste containing 2,7-Diazaspiro[4.5]decan-6-one, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] Do not dispose of this compound down the drain.[11]

  • Packaging: Dispose of contaminated packaging as you would the unused product.[5]

Logical Flow for Safe Handling

The following diagram outlines the decision-making process and key steps for safely handling 2,7-Diazaspiro[4.5]decan-6-one.

Handling_Flowchart start Start: Receive Compound inspect Inspect Packaging start->inspect store Store Appropriately inspect->store prepare_work Prepare Work Area (In Fume Hood) store->prepare_work don_ppe Don Appropriate PPE prepare_work->don_ppe handle Handle Compound (Weighing, Solution Prep) don_ppe->handle decontaminate Decontaminate Work Area and Equipment handle->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Chemical Waste wash_hands->dispose_waste

Caption: Step-by-step workflow for handling 2,7-Diazaspiro[4.5]decan-6-one.

IV. Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.[1]

References

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 2,7-Diazaspiro[4.5]decan-6-one hydrochloride.
  • Ambeed.com. 1203686-09-2 | 2,7-Diazaspiro[4.5]decan-6-one hydrochloride.
  • Sigma-Aldrich. 2,7-diazaspiro[4.5]decan-1-one hydrochloride AldrichCPR.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (2025, November 6).
  • Centers for Disease Control and Prevention. (2008, November 12). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs.
  • R&D Systems. (2025, July 31).
  • Aaronchem. (2025, August 11).
  • ChemicalBook. (2026, March 21). 1,4-Diazaspiro[4.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2,7-Diazaspiro[4.5]Decane dihydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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